2-(2-Methoxyphenoxy)propane-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyphenoxy)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTADPBLDQSWASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60161222 | |
| Record name | 1,3-Propanediol, 2-(o-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14007-09-1 | |
| Record name | Guaifenesin beta-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-(o-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60161222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14007-09-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUAIFENESIN .BETA.-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05T4JZ7JLV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Biological Activity of 2-(2-Methoxyphenoxy)propane-1,3-diol (Guaifenesin)
Introduction
2-(2-Methoxyphenoxy)propane-1,3-diol, widely known as guaifenesin, is a well-established expectorant used in numerous over-the-counter and prescription medications to manage chest congestion and productive cough.[1] For decades, its primary mechanism of action was attributed to an indirect neurogenic pathway known as the gastro-pulmonary reflex.[1][2][3] This theory posits that oral administration of guaifenesin irritates vagal afferent nerves in the gastric mucosa, triggering a reflex that increases the hydration and secretion of lower viscosity mucus in the respiratory tract.[1][2]
However, a growing body of in vitro evidence has illuminated a more direct and nuanced role for guaifenesin at the cellular level. Recent studies utilizing advanced cell culture models that mimic the human airway have demonstrated that guaifenesin directly interacts with the respiratory epithelium to modulate mucus production, alter its biophysical properties, and enhance its clearance.[2][4][5] Furthermore, exploratory research suggests additional biological activities for guaifenesin, including the modulation of neuronal pathways through antagonism of N-methyl-D-aspartate (NMDA) receptors.[6][7]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro biological activities of guaifenesin. It moves beyond historical context to focus on contemporary, evidence-based methodologies for evaluating its direct effects on respiratory cells and its potential neuromodulatory functions. The protocols described herein are designed as self-validating systems, providing the causal logic behind experimental choices to ensure scientific integrity and reproducibility.
Part 1: In Vitro Assessment of Mucoactive Properties
The cornerstone of modern in vitro respiratory research is the use of primary human bronchial epithelial cells (HBECs) cultured at an Air-Liquid Interface (ALI). This model is paramount because it allows the cells to differentiate into a pseudostratified mucociliary epithelium, complete with mucus-producing goblet cells and beating ciliated cells, closely recapitulating the architecture and function of the human airway in vivo.[4][8][9] All subsequent protocols in this section are based on this foundational model.
The Air-Liquid Interface (ALI) Culture Model
The ALI culture system involves seeding primary HBECs onto a porous membrane support. Initially, the cells are grown submerged in a nutrient-rich medium. Once confluent, the medium in the apical (upper) chamber is removed, exposing the cells directly to air, while the basal (lower) chamber continues to provide nutrients.[4][9] This interface triggers a differentiation program over several weeks, resulting in a physiologically relevant model for studying mucociliary clearance.[9][10]
Protocol: Quantification of MUC5AC Mucin Production via ELISA
A key direct effect of guaifenesin is the suppression of mucin production.[1][9] MUC5AC is a major gel-forming mucin overexpressed in hypersecretory airway diseases.[11] An enzyme-linked immunosorbent assay (ELISA) provides a robust method for quantifying MUC5AC levels in both apical secretions and cell lysates from ALI cultures.
Causality Behind Experimental Choices:
-
Basolateral Dosing: Guaifenesin is administered to the basolateral medium to mimic systemic delivery to the epithelium after oral absorption.[9]
-
Apical Wash Collection: Collecting apical secretions allows for the specific measurement of secreted MUC5AC, a direct indicator of the drug's effect on mucus release.
-
Cell Lysates: Analyzing cell lysates reveals the intracellular pool of MUC5AC, indicating whether the drug affects mucin synthesis, storage, or both.
-
Sandwich ELISA: This format provides high specificity and sensitivity by using two antibodies that bind to different epitopes on the MUC5AC protein.
Step-by-Step Methodology:
-
Culture and Treatment:
-
Establish differentiated HBEC ALI cultures as described in section 1.1.
-
After differentiation (Day 21+), perform a gentle apical wash with warm Phosphate-Buffered Saline (PBS) to remove accumulated mucus and establish a baseline.
-
Add fresh basal medium containing various concentrations of guaifenesin (e.g., 10 µM to 300 µM) or a vehicle control.[3] Incubate for a defined period (e.g., 24 hours).
-
-
Sample Collection:
-
Apical Secretions: Add a small, fixed volume of PBS to the apical surface. Incubate for 10-15 minutes to allow secreted mucins to dissolve. Gently aspirate the fluid.
-
Cell Lysates: After collecting apical secretions, wash the cells once more with PBS. Add a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) to the apical surface and incubate on ice. Scrape the cells and collect the lysate.
-
Centrifuge both sample types to pellet debris and collect the supernatant.
-
-
MUC5AC ELISA Protocol:
-
Coating: Coat a 96-well high-binding microplate with a MUC5AC-specific capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add prepared standards (recombinant MUC5AC) and collected samples (apical washes and cell lysates) to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate. Add a biotinylated MUC5AC detection antibody and incubate for 1-2 hours.
-
Signal Generation: Wash the plate. Add Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 20-30 minutes.
-
Reading: Wash the plate. Add a chromogenic substrate (e.g., TMB). Stop the reaction with stop solution (e.g., 1M H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the MUC5AC concentration in the samples by interpolating their absorbance values from the standard curve. Normalize to total protein content for cell lysates.
-
Protocol: Analysis of Mucus Rheology
Guaifenesin has been shown to decrease the viscoelasticity of mucus, making it easier to transport.[1][9] Rheology, the study of the flow of matter, can be measured at both macroscopic and microscopic scales. Macrorheology, using a cone-and-plate or parallel-plate rheometer, is suitable for larger volumes of collected mucus.
Causality Behind Experimental Choices:
-
Oscillatory Shear Measurement: This non-destructive technique probes the material's structure. It applies a small, oscillating strain and measures the resulting stress to determine the elastic (storage) modulus (G') and the viscous (loss) modulus (G'').
-
Elastic Modulus (G'): Represents the solid-like behavior of the mucus; how much energy is stored and released per cycle. A lower G' indicates less elastic, more fluid-like mucus.
-
Viscous Modulus (G''): Represents the liquid-like behavior; how much energy is dissipated as heat per cycle. A lower G'' indicates lower viscosity.
-
Frequency Sweep: Performing measurements across a range of frequencies simulates different physiological conditions, such as the slow movement at rest versus the rapid movement during a cough or ciliary beating.
Step-by-Step Methodology:
-
Mucus Collection:
-
Pool apical secretions from multiple ALI cultures (treated with guaifenesin or vehicle) to obtain a sufficient volume (typically >20 µL).
-
Keep samples on ice to prevent degradation.
-
-
Rheometer Setup:
-
Use a controlled-stress rheometer equipped with a cone-and-plate or parallel-plate geometry (e.g., 20 mm diameter). A solvent trap is essential to prevent sample evaporation, especially for measurements at physiological temperature (37°C).[12]
-
Set the temperature to either 25°C (standard) or 37°C (physiological).[12]
-
-
Loading the Sample:
-
Carefully transfer the mucus sample onto the lower plate of the rheometer.
-
Lower the upper geometry to the specified gap distance, ensuring the sample completely fills the gap without overflowing.
-
-
Performing Measurements:
-
Amplitude Sweep: First, perform a strain amplitude sweep at a fixed frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. This ensures subsequent measurements are non-destructive.
-
Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 10 Hz) at a constant strain chosen from within the LVER.[12]
-
-
Data Analysis:
-
Plot G' and G'' as a function of frequency.
-
Compare the moduli between vehicle- and guaifenesin-treated samples. A downward shift in both G' and G'' curves for the guaifenesin-treated group indicates a reduction in mucus viscoelasticity.[3]
-
Protocol: Measurement of Mucociliary Transport (MCT) Rate
The ultimate functional output of guaifenesin's mucoactive properties is an increase in the rate of mucociliary transport.[5][13] This can be directly visualized and quantified in ALI cultures by tracking the movement of particles across the epithelial surface.
Causality Behind Experimental Choices:
-
Particle Tracking: Using inert, visible particles (like cell debris or polystyrene microspheres) allows for the direct measurement of the transport function of the entire system (cilia beating and mucus properties).[5]
-
Video Microscopy: Time-lapse imaging provides a dynamic record of particle movement, from which velocity can be accurately calculated.
-
Basolateral Dosing: As with other assays, basolateral administration mimics the physiological route of exposure.
Step-by-Step Methodology:
-
Culture and Treatment:
-
Imaging Setup:
-
Place the Transwell® insert onto the stage of an inverted microscope equipped with a camera capable of time-lapse recording. Ensure the culture is maintained at 37°C and 5% CO₂.
-
Focus on the apical surface of the epithelium. Small particles, such as cell debris or intentionally added fluorescent microspheres, should be visible.[5]
-
-
Data Acquisition:
-
Record time-lapse videos at multiple random locations across the culture surface for each condition. A typical frame rate might be 1 frame per second for a duration of 1-2 minutes.
-
-
Data Analysis:
-
Use particle tracking software (e.g., ImageJ with the TrackMate plugin) to measure the distance traveled by individual particles between frames.
-
Calculate the velocity (µm/second) for numerous particles in each video.
-
Average the velocities for all tracked particles within a given treatment group.
-
Compare the mean MCT rate between the vehicle control and guaifenesin-treated groups. A statistically significant increase in velocity indicates enhanced mucociliary clearance.
-
Part 2: In Vitro Assessment of Neuromodulatory Properties
Emerging research suggests that guaifenesin may possess neuromodulatory effects, potentially through antagonism of the NMDA receptor.[6][7] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, but its overactivation can lead to excitotoxicity.[12] A calcium flux assay using a heterologous expression system is a standard method to screen for and characterize NMDA receptor modulators.
Protocol: NMDA Receptor Functional Assay via Calcium Flux
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation. Antagonists like guaifenesin will inhibit the calcium influx triggered by NMDA receptor agonists.
Causality Behind Experimental Choices:
-
Heterologous Expression: HEK293 cells do not endogenously express NMDA receptors, making them an ideal "blank slate" for expressing specific subunit combinations (e.g., NR1/NR2A), allowing for targeted investigation.[8]
-
Calcium-Sensitive Dyes: Fluorescent dyes like Calcium 6 or Fura-2 bind to intracellular calcium, and their fluorescence intensity is proportional to the [Ca²⁺]i. This provides a direct, real-time readout of ion channel activity.[10][13]
-
FLIPR/FDSS Systems: Instruments like the Fluorometric Imaging Plate Reader (FLIPR) or Functional Drug Screening System (FDSS) automate the process of liquid handling and kinetic fluorescence reading in a high-throughput format (e.g., 384-well plates), enabling dose-response analysis.[8][10]
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An In-depth Technical Guide to 2-(2-Methoxyphenoxy)propane-1,3-diol (Guaifenesin): From Discovery to Modern Applications
Abstract
This technical guide provides a comprehensive overview of 2-(2-Methoxyphenoxy)propane-1,3-diol, known pharmaceutically as Guaifenesin. We delve into the storied history of this compound, from its natural origins to its synthesis and extensive use as a leading expectorant. This document offers an in-depth exploration of its dual mechanism of action, detailing both the neural reflex pathways and its direct effects on the respiratory epithelium. Furthermore, we provide a detailed examination of its synthesis, analytical characterization, and pharmacokinetic profile. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and insights into the ongoing research surrounding this important molecule.
Introduction: The Enduring Expectorant
This compound, a compound more commonly recognized by its non-proprietary name Guaifenesin, stands as a cornerstone in the symptomatic treatment of cough and congestion.[1] Chemically, it is an ether of guaiacol and glycerine.[1] For decades, it has been the only expectorant approved by the U.S. Food and Drug Administration (FDA) for over-the-counter (OTC) use, a testament to its long-standing safety and efficacy profile.[2][3] This guide will provide a detailed exploration of Guaifenesin, from its historical roots in traditional medicine to its current status as a globally utilized pharmaceutical agent. We will examine the scientific underpinnings of its therapeutic action, the chemistry of its synthesis, and the analytical methods employed to ensure its quality and purity.
A Rich History: From the Guaiac Tree to Modern Medicine
The journey of Guaifenesin is a fascinating example of a natural product's evolution into a synthesized, single-molecule therapeutic.
Pre-Columbian Origins and Early Medicinal Use
The story of Guaifenesin begins long before its chemical synthesis, with the use of extracts from the guaiac tree (Guaiacum officinale) by Native Americans as a natural remedy for various ailments.[4][5] In the 1500s, Spanish explorers brought knowledge of the guaiac tree's medicinal properties back to Europe, where it was used to treat a range of conditions.[4]
The Dawn of Chemical Synthesis and Pharmaceutical Development
While the parent compound, guaiacol, was first isolated in 1826, the synthesis of its glyceryl ether, Guaifenesin, marked a significant advancement in creating a more targeted and refined therapeutic agent.[6][7]
Regulatory Milestones and Market Evolution
Guaifenesin was first approved by the U.S. Food and Drug Administration (FDA) in 1952, initially being "Generally Regarded as Safe".[1][8] A pivotal moment in its modern history occurred on July 12, 2002, with the FDA approval of an extended-release formulation of Guaifenesin.[1] This led to the removal of unapproved timed-release versions from the market, consolidating the position of the approved product.[1][9] Today, Guaifenesin is a widely available OTC medication, both as a single-ingredient product and in combination with other active ingredients.[1]
| Key Historical Milestone | Year | Significance |
| Use of Guaiac Tree Extracts | Pre-1500s | Native Americans utilized the natural precursor for medicinal purposes.[4] |
| Introduction to Europe | 1500s | Spanish explorers introduced the medicinal plant to European medicine.[4] |
| First FDA Approval | 1952 | Guaifenesin was officially recognized as a safe and effective drug in the United States.[1][8] |
| Inclusion in OTC Monograph | 1989 | Solidified its status as a safe and effective expectorant for OTC use.[5] |
| Approval of Extended-Release Formulation | 2002 | Marked a significant development in its delivery and dosing, leading to market consolidation.[1][9] |
Mechanism of Action: A Dual-Pronged Approach to Mucus Clearance
The therapeutic efficacy of Guaifenesin stems from a sophisticated, dual mechanism of action that combines an indirect neural reflex with direct effects on the respiratory epithelium.[8]
The Gastro-Pulmonary Reflex: An Indirect Neural Pathway
The traditionally understood mechanism of Guaifenesin involves the stimulation of the gastro-pulmonary reflex.[2][3][8] Upon oral administration, Guaifenesin is thought to irritate vagal afferent nerves in the gastric mucosa.[2][3] This irritation triggers a reflex stimulation of the parasympathetic nervous system, leading to increased secretion of a more liquid, less viscous mucus from the glands of the respiratory tract.[1][2] This hydration of airway secretions facilitates their removal via coughing.[3] Evidence for this indirect pathway comes from studies in rats, where oral, but not intravenous, administration of Guaifenesin resulted in increased respiratory secretions.[2]
Direct Action on the Respiratory Epithelium
More recent in vitro research using human airway epithelial cells has revealed a direct action of Guaifenesin on the respiratory mucosa.[8][10] These studies have shown that clinically relevant concentrations of Guaifenesin can directly modulate mucus properties and enhance mucociliary transport.[2][10] The key direct effects include:
-
Reduced Mucin Production: Guaifenesin has been observed to decrease the production of MUC5AC, a major gel-forming mucin, in airway epithelial cells.[2]
-
Altered Mucus Viscoelasticity: By reducing mucin content, Guaifenesin lowers the viscosity and elasticity of mucus, making it less sticky and easier to clear.[2][8]
-
Enhanced Mucociliary Clearance: Guaifenesin has been shown to improve the transport of mucus by the cilia.[2]
It is also proposed that Guaifenesin may inhibit cough reflex sensitivity, particularly in individuals with upper respiratory tract infections where cough receptors are hypersensitive.[11][12]
Caption: General synthesis pathway of Guaifenesin.
Analytical Characterization
Ensuring the purity and quality of Guaifenesin is paramount in pharmaceutical manufacturing. A variety of analytical techniques are employed for its characterization. [13]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common method for the quantitative analysis of Guaifenesin in bulk drug and pharmaceutical formulations. [4][14][15]
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., Waters Symmetry C18, Cosmosil 5C18-MS-II) [4][15] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) [14][15][16] |
| Detection | UV spectrophotometry, typically at wavelengths around 232 nm, 260 nm, or 276 nm [14][15][17] |
| Flow Rate | Typically 1.0 mL/min [15]|
The United States Pharmacopeia (USP) provides standardized HPLC methods for the assay of Guaifenesin. [16][18]These methods are designed to be stability-indicating, capable of separating Guaifenesin from its potential impurities and degradation products. [4][17]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure of Guaifenesin. [19][20][21]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the Guaifenesin molecule, such as the hydroxyl (-OH) and ether (C-O-C) groups. [19][20]
Other Chromatographic Techniques
Gas chromatography (GC) and high-performance thin-layer chromatography (HPTLC) have also been reported for the analysis of Guaifenesin. [13]
Pharmacokinetic Profile
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Guaifenesin is crucial for its clinical application.
-
Absorption: Guaifenesin is well absorbed from the gastrointestinal tract following oral administration. [22][23]* Metabolism: It is primarily metabolized in the liver. [22]The major urinary metabolite is β-(2-methoxyphenoxy)lactic acid. [3][23]* Excretion: The metabolites of Guaifenesin are excreted in the urine. [22][24]* Half-life: The plasma half-life of Guaifenesin is approximately 1 hour. [3][23] The development of extended-release formulations has allowed for less frequent dosing and sustained therapeutic concentrations over a 12-hour period. [23]
Pharmacokinetic Parameter Value Route of Administration Oral [23] Bioavailability Well absorbed [22] Metabolism Hepatic [22] Major Metabolite β-(2-methoxyphenoxy)lactic acid [3][23]
Clinical Applications and Future Directions
Guaifenesin is primarily indicated for the symptomatic relief of cough associated with the common cold and other respiratory infections where mucus accumulation is a problem. [2]It is also used in patients with stable chronic bronchitis. [2] While Guaifenesin has a long history of use, research into its full therapeutic potential is ongoing. Recent studies have explored its long-term use in chronic bronchitis and its effects on cough reflex sensitivity. [12][25]The continued investigation into its direct cellular mechanisms may open new avenues for its application in other respiratory diseases characterized by mucus hypersecretion.
Conclusion
This compound, or Guaifenesin, has a rich history that has taken it from a traditional herbal remedy to a precisely synthesized and globally recognized pharmaceutical. Its dual mechanism of action, targeting both neural reflexes and the respiratory epithelium directly, provides a robust rationale for its clinical efficacy as an expectorant. The well-established methods for its synthesis and analytical characterization ensure its quality and consistency as a therapeutic agent. As our understanding of respiratory pathophysiology deepens, the full therapeutic potential of this enduring molecule may yet be further realized.
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An In-depth Technical Guide to the Solubility and Stability of 2-(2-Methoxyphenoxy)propane-1,3-diol
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-(2-Methoxyphenoxy)propane-1,3-diol, a compound chemically related to guaifenesin. For researchers, scientists, and professionals in drug development, understanding these fundamental physicochemical properties is paramount for successful formulation, manufacturing, and ensuring therapeutic efficacy and safety. This document outlines detailed, step-by-step methodologies for conducting equilibrium solubility and forced degradation studies, grounded in scientific principles and aligned with international regulatory expectations. The causality behind experimental choices is explained to provide not just a protocol, but a foundational understanding of the "why" behind the "how." All protocols are designed as self-validating systems, ensuring data integrity and reliability.
Introduction: The Critical Role of Physicochemical Characterization
This compound, also known as Guaifenesin Impurity B, is a molecule of significant interest in pharmaceutical development.[1][2][3] Its structural similarity to the active pharmaceutical ingredient (API) guaifenesin necessitates a thorough understanding of its behavior under various conditions.[4][5] The solubility of a drug substance directly influences its bioavailability and dissolution characteristics, while its stability profile dictates its shelf-life, storage conditions, and potential for degradation into impurities that could be harmful or reduce the drug's effectiveness.[6][7]
This guide is structured to provide a logical progression from initial material characterization to in-depth solubility and stability assessments. The methodologies described are based on established principles and are designed to generate robust data suitable for regulatory submissions and to inform critical decisions throughout the drug development lifecycle.
Physicochemical Properties of this compound
A foundational understanding of the intrinsic properties of this compound is essential before embarking on detailed solubility and stability studies. These properties provide clues to its expected behavior and help in designing relevant experiments.
| Property | Value (Predicted/Experimental) | Source |
| Molecular Formula | C₁₀H₁₄O₄ | [1][8] |
| Molecular Weight | 198.22 g/mol | [1][8] |
| pKa | 13.82 ± 0.10 (Predicted) | [1][3] |
| LogP | 1.390 | [4][5] |
| Melting Point | >52°C (decomposition) | [1][2] |
| Boiling Point | 376.9 ± 27.0 °C (Predicted) | [1] |
| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility (Qualitative) | Chloroform (Slightly), DMSO (Sparingly), Methanol (Slightly) | [1] |
Table 1: Key Physicochemical Properties of this compound
The predicted pKa suggests the molecule is weakly acidic, which has implications for its solubility in different pH environments. The LogP value indicates a moderate lipophilicity.
Equilibrium Solubility Studies: A Cornerstone of Preformulation
The determination of a drug substance's equilibrium solubility is a critical first step in formulation development.[9] It informs the Biopharmaceutics Classification System (BCS) classification and guides the selection of appropriate formulation strategies to ensure adequate drug exposure.[10] The shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[10][11]
Rationale for Experimental Design
The choice of solvents and pH conditions is critical for a comprehensive solubility assessment. According to WHO and other regulatory guidelines, the pH range of 1.2 to 6.8 is physiologically relevant for oral drug absorption.[12] Therefore, determining solubility across this range is essential. The temperature of 37 ± 1 °C is chosen to mimic physiological conditions.[12]
Experimental Protocol: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.
Materials:
-
This compound reference standard
-
pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer)
-
Purified water
-
Methanol, Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400)
-
Vials with screw caps
-
Calibrated orbital shaker with temperature control
-
Calibrated pH meter
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a validated stability-indicating method
-
Syringe filters (0.45 µm)
Methodology:
-
Preparation of Media: Prepare the required buffer solutions and ensure their pH is accurately adjusted.
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached between the solid and the solution.[12]
-
Addition of Media: Add a known volume (e.g., 5 mL) of each test medium to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach equilibrium.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilution and Analysis: Dilute the filtered samples appropriately with a suitable solvent (e.g., mobile phase) and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Data Reporting: The solubility should be reported in mg/mL. The experiment should be performed in triplicate for each condition, and the relative standard deviation should be not more than 10%.[12]
Data Presentation
The results should be summarized in a clear and concise table.
| Medium | Temperature (°C) | Solubility (mg/mL) ± SD (n=3) |
| pH 1.2 Buffer | 37 | [Insert Data] |
| pH 4.5 Buffer | 37 | [Insert Data] |
| pH 6.8 Buffer | 37 | [Insert Data] |
| Purified Water | 37 | [Insert Data] |
| Methanol | 25 | [Insert Data] |
| Ethanol | 25 | [Insert Data] |
| Propylene Glycol | 25 | [Insert Data] |
| PEG 400 | 25 | [Insert Data] |
Table 2: Equilibrium Solubility of this compound
Stability Studies: Ensuring Product Quality and Safety
Stability testing is a regulatory requirement and a critical component of drug development.[13] It provides evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[13] Forced degradation, or stress testing, is an essential part of this process.[6][14] It helps to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical methods used.[6][14]
Rationale for Stress Conditions
The stress conditions are chosen to be more severe than accelerated stability testing conditions to intentionally degrade the molecule.[14] The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization, without completely destroying the molecule.[15] The conditions outlined below (hydrolysis, oxidation, photolysis, and thermal stress) represent the most common degradation pathways for pharmaceutical compounds.[7][15]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Purified water
-
HPLC system with a photodiode array (PDA) detector and a validated stability-indicating method
-
Photostability chamber
-
Oven
Methodology:
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the target concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified time.
-
At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified time.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat at a temperature higher than that used for accelerated stability testing (e.g., 70°C) for a specified period.
-
At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
Analysis: All samples should be analyzed using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all process-related impurities and degradation products. A PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores.
Data Presentation
The results of the forced degradation studies should be tabulated to clearly show the extent of degradation and the formation of impurities under each stress condition.
| Stress Condition | Duration | Assay of Parent (%) | % Degradation | No. of Degradants | RRT of Major Degradant |
| Control | 0 hr | 100.0 | 0.0 | 0 | - |
| 0.1 N HCl | 24 hr | [Data] | [Data] | [Data] | [Data] |
| 0.1 N NaOH | 8 hr | [Data] | [Data] | [Data] | [Data] |
| 3% H₂O₂ | 24 hr | [Data] | [Data] | [Data] | [Data] |
| Photolytic (Solution) | - | [Data] | [Data] | [Data] | [Data] |
| Photolytic (Solid) | - | [Data] | [Data] | [Data] | [Data] |
| Thermal (70°C) | 48 hr | [Data] | [Data] | [Data] | [Data] |
Table 3: Summary of Forced Degradation Studies for this compound
Visualization of Experimental Workflows
To enhance the understanding of the experimental processes, the following diagrams illustrate the workflows for the solubility and stability studies.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Conclusion and Future Perspectives
This guide has provided a detailed and scientifically grounded approach to assessing the solubility and stability of this compound. The data generated from these studies are fundamental to understanding the compound's behavior and are indispensable for informed decision-making in pharmaceutical development. The insights gained will directly impact formulation design, the selection of appropriate storage conditions, and the establishment of a meaningful shelf-life.
Future work should focus on the structural elucidation of any major degradation products identified during the forced degradation studies. This will provide a more complete picture of the compound's degradation pathways and is a critical step in ensuring the safety of any potential drug product.
References
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Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
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European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]
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Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
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Slideshare. (n.d.). Ich guideline for stability testing. Available at: [Link]
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Krieger, J., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Available at: [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]
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SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Available at: [Link]
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PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
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A Deep Dive into the Therapeutic Potential of 2-(2-Methoxyphenoxy)propane-1,3-diol Derivatives
(Part 2 of 2)
Authored by: [Your Name/Gemini], Senior Application Scientist
4. Advanced Therapeutic Applications and Future Directions
While the muscle relaxant properties of 2-(2-methoxyphenoxy)propane-1,3-diol derivatives are well-documented, emerging research points towards a wider therapeutic scope. The central nervous system (CNS) depressant effects, mediated through the modulation of neuronal excitability, open avenues for treating a range of neurological and psychiatric conditions.
-
Anxiolytic Potential: The calming effect on the CNS, similar to other centrally acting agents, suggests a potential role in managing anxiety disorders. Derivatives could be optimized to enhance anxiolytic effects while minimizing sedation.
-
Neuroprotective Properties: By reducing neuronal hyperexcitability, these compounds may offer a degree of neuroprotection in conditions characterized by excitotoxicity, such as stroke or traumatic brain injury. Further investigation into their effects on specific neuronal pathways, like NMDA receptor antagonism, is warranted.[1]
-
Anticonvulsant Activity: The ability to dampen neuronal firing suggests a potential application in seizure disorders.[2] Mephenesin, for instance, has been shown to oppose the convulsant actions of strychnine.[3][4]
5. Synthesis and Manufacturing Considerations
The translation of promising derivatives from the laboratory to the clinic requires robust and scalable synthesis methods. The Williamson ether synthesis is a common and effective route for preparing the core this compound structure.[5]
-
Synthetic Route: The synthesis typically involves the reaction of a guaiacol precursor with a propanediol derivative, such as 3-chloro-1,2-propanediol or glycidol.[5][6]
-
Process Optimization: Key to successful manufacturing is the optimization of reaction conditions to maximize yield and purity while minimizing the formation of byproducts. This includes careful selection of solvents, catalysts, and reaction temperatures.
-
Prodrug Strategies: To improve bioavailability, taste, or pharmacokinetic profiles, prodrug approaches can be employed.[7] For example, esterification of the hydroxyl groups can mask the bitter taste of the parent compound and allow for controlled release.[7][8]
Diagram: General Synthesis Workflow
Caption: A generalized workflow for the synthesis and verification of target derivatives.
6. Clinical Landscape and Regulatory Considerations
Several derivatives of this compound have a history of clinical use, providing a valuable foundation for future drug development.
-
Established Drugs:
-
Methocarbamol (Robaxin®): Widely used as a muscle relaxant for the treatment of acute, painful musculoskeletal conditions.[9][10][11][12][13] It is often used in conjunction with rest and physical therapy.[9][10][11]
-
Guaifenesin (Mucinex®, Robitussin®): Primarily marketed as an expectorant for chest congestion.[14][15]
-
-
Clinical Trial Design: For novel derivatives, well-designed clinical trials are essential to establish safety and efficacy. Key considerations include:
-
Patient Population: Clearly defined inclusion and exclusion criteria based on the target indication.
-
Endpoints: Validated primary and secondary endpoints to measure clinical benefit.
-
Comparators: Comparison against placebo and/or an active comparator (standard of care).
-
-
Regulatory Pathway: A thorough understanding of the regulatory requirements of agencies such as the FDA is crucial for a successful drug development program. This includes comprehensive preclinical safety and toxicology studies, as well as robust clinical data.
Data Summary: Preclinical Efficacy of Centrally-Acting Muscle Relaxants
| Muscle Relaxant | Test | Animal Model | ED50 (mg/kg) | Route of Administration |
| Diazepam | Anticonvulsant (Pentetrazol-induced) | Mouse | 0.10 - 0.24 | Intravenous |
| Diazepam | Rotarod | Mouse | ~5 (effective dose) | Oral |
| Tizanidine | Straub Tail Inhibition | Mouse | 1.2 | Oral |
| Tizanidine | Hind Limb Extensor Reflex | Rabbit | 0.02 | Intravenous |
| Data from BenchChem's comparative guide on skeletal muscle relaxants.[16] |
The this compound scaffold represents a versatile platform for the development of new therapeutics. While its derivatives have a long-standing role as muscle relaxants and expectorants, their potential extends to a broader range of neurological and psychiatric disorders. A deeper understanding of their mechanism of action, coupled with rational drug design and rigorous preclinical and clinical evaluation, will be key to unlocking the full therapeutic potential of this promising class of compounds. Future research should focus on developing derivatives with improved selectivity, potency, and pharmacokinetic profiles to address unmet medical needs.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(2-Methoxyphenoxy)propane-1,3-diol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-(2-Methoxyphenoxy)propane-1,3-diol
This compound, also known as isoguaifenesin, is a significant compound in pharmaceutical sciences, primarily recognized as a process impurity and regioisomer of the widely used expectorant, guaifenesin[1][2][3]. The structural difference, with the methoxyphenoxy group at the 2-position of the propanediol backbone instead of the 1-position (as in guaifenesin), has significant implications for its biological activity and physicochemical properties. A thorough understanding of its synthesis is crucial for the development of analytical standards for quality control in guaifenesin production and for exploring its own potential pharmacological profile. This document provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound.
Recommended Synthetic Protocol: Williamson Ether Synthesis
The most reliable and regioselective method for the synthesis of this compound is the Williamson ether synthesis. This method involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this protocol, we will be reacting sodium guaiacolate with 2-bromo-1,3-propanediol. This approach is favored over other methods, such as the reaction with glycidol, due to its superior control over the regiochemistry of the ether linkage, thus minimizing the formation of the isomeric impurity, guaifenesin.
Materials and Equipment
| Reagents | Equipment |
| Guaiacol (2-methoxyphenol) | Round-bottom flasks |
| Sodium hydride (60% dispersion in mineral oil) | Magnetic stirrer with heating mantle |
| 2-Bromo-1,3-propanediol | Reflux condenser |
| Anhydrous Tetrahydrofuran (THF) | Dropping funnel |
| Diethyl ether | Separatory funnel |
| Saturated aqueous ammonium chloride (NH₄Cl) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | Silica gel for column chromatography |
| Hydrochloric acid (HCl), 1M | Thin Layer Chromatography (TLC) plates |
| Sodium bicarbonate (NaHCO₃) | Standard laboratory glassware |
Step-by-Step Synthesis Procedure
Step 1: Preparation of Sodium Guaiacolate
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 g, 25 mmol, 1.2 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a nitrogen atmosphere.
-
Add 80 mL of anhydrous THF to the flask.
-
In a separate flask, dissolve guaiacol (2.5 g, 20 mmol, 1.0 eq) in 20 mL of anhydrous THF.
-
Slowly add the guaiacol solution to the sodium hydride suspension at 0 °C (ice bath) using a dropping funnel over a period of 30 minutes. The reaction is exothermic and will generate hydrogen gas. Ensure proper ventilation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium guaiacolate.
Causality Behind Experimental Choices: The use of sodium hydride, a strong base, ensures the complete deprotonation of the phenolic hydroxyl group of guaiacol, forming the highly nucleophilic guaiacolate anion. Anhydrous conditions are critical as sodium hydride reacts violently with water. The reaction is performed under an inert nitrogen atmosphere to prevent the reaction of sodium hydride and the resulting alkoxide with atmospheric moisture and oxygen.
Step 2: Williamson Ether Synthesis
-
Dissolve 2-bromo-1,3-propanediol (3.1 g, 20 mmol, 1.0 eq) in 20 mL of anhydrous THF.
-
Cool the sodium guaiacolate solution to 0 °C and slowly add the 2-bromo-1,3-propanediol solution via a dropping funnel.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C for THF) for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Causality Behind Experimental Choices: The reaction proceeds via an SN2 mechanism where the guaiacolate anion attacks the carbon atom bearing the bromine atom. Heating to reflux provides the necessary activation energy for the reaction. 2-Bromo-1,3-propanediol is chosen to ensure the formation of the ether linkage at the 2-position of the propane backbone.
Step 3: Work-up and Extraction
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Wash the organic layer with 1M HCl (2 x 20 mL) to remove any unreacted guaiacol, followed by saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Step 4: Purification
-
The crude product is purified by silica gel column chromatography.
-
A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions and monitor by TLC. Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid or a viscous oil.
Alternative Synthetic Route: Reaction of Guaiacol with Glycidol
An alternative, though less regioselective, method involves the reaction of guaiacol with glycidol. This reaction typically yields the desired this compound as a minor product (around 5%) with the major product being guaifenesin (around 95%).
Brief Protocol:
-
In an autoclave reactor, charge guaiacol, glycidol, and a catalyst (e.g., calcined hydrotalcite) in a suitable solvent like THF.
-
Heat the mixture with stirring (e.g., 120 °C for 4 hours).
-
After the reaction, cool the mixture, filter the catalyst, and remove the solvent under reduced pressure.
-
The resulting mixture of isomers requires careful separation, typically by preparative HPLC.
Trustworthiness and Self-Validation: The significant challenge in this alternative route is the purification. The structural similarity of the two isomers makes their separation by conventional column chromatography difficult. Therefore, a robust analytical method is required to validate the purity of the final product.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
The separation of this compound (isoguaifenesin) from its isomer guaifenesin is critical. A validated stability-indicating RP-HPLC method is the gold standard for this purpose.
Typical HPLC Parameters:
| Parameter | Value |
| Column | Waters Symmetry C18 (150 mm × 4.6 mm), 5 µm |
| Mobile Phase A | 0.02 M KH₂PO₄ (pH 3.2) : Methanol (90:10 v/v) |
| Mobile Phase B | 0.02 M KH₂PO₄ (pH 3.2) : Methanol (10:90 v/v) |
| Gradient Elution | A time-based gradient from a higher proportion of A to a higher proportion of B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
Under these or similar conditions, baseline separation of guaifenesin and isoguaifenesin can be achieved, allowing for accurate quantification and assessment of purity[4].
Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic peaks for the aromatic protons, the methoxy group protons, and the protons of the propane-1,3-diol backbone. The chemical shift and splitting pattern of the proton at the 2-position will be distinct from that of the protons in the isomeric guaifenesin.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show the expected number of signals corresponding to the different carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (198.22 g/mol ).
-
Infrared Spectroscopy (IR): The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm⁻¹), the C-O-C ether linkage, and the aromatic ring.
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol |
| Appearance | White solid or viscous oil |
| Melting Point | >52 °C (decomposes) |
| Theoretical Yield | (Based on the limiting reagent) |
| Typical Actual Yield | 60-70% (for the Williamson ether synthesis route) |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Anhydrous Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
2-Bromo-1,3-propanediol: May be harmful if swallowed or in contact with skin. Handle with care and appropriate PPE.
-
Guaiacol: Is a skin and eye irritant. Avoid contact and inhalation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Methods for the Analysis of Guaifenesin Extended-Release Tablets - USP's Emerging Standards. (2024, March 24). Retrieved from [Link]
-
Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. (n.d.). PMC - NIH. Retrieved from [Link]
-
2-Bromo-1,3-propanediol | C3H7BrO2 | CID 10219554 - PubChem. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
-
Guaifenesin EP Impurity B | 14007-09-1 - SynZeal. (n.d.). Retrieved from [Link]
-
HPLC Methods for analysis of Guaifenesin - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
HPLC determination of guaifenesin with selected medications on underivatized silica with an aqueous-organic mobile phase - ResearchGate. (2025, August 5). Retrieved from [Link]
-
HPLC determination of guaifenesin with selected medications on underivatized silica with an aqueous-organic mobile phase - PubMed. (n.d.). Retrieved from [Link]
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- 2. US5998669A - Process for production of 2-amino-1,3-propanediol - Google Patents [patents.google.com]
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- 4. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 2-(2-Methoxyphenoxy)propane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(2-Methoxyphenoxy)propane-1,3-diol, a known impurity of the widely used expectorant Guaifenesin, presents a unique challenge and opportunity for pharmacological research.[1][2][3] While the parent compound, Guaifenesin, has established expectorant and muscle relaxant properties, the in vivo biological activities of this specific isomer remain largely uncharacterized.[4][5][6][7] This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, offering a structured approach to elucidate its potential therapeutic effects and safety profile.
These application notes are designed to provide a robust framework for researchers, grounded in established principles of preclinical study design and guided by methodologies successfully applied to similar compounds.[8][9][10] The protocols outlined herein are intended to be adapted and optimized based on emerging data and specific research objectives.
Preclinical Experimental Design: A Phased Approach
A rigorous preclinical evaluation is paramount to understanding the pharmacological and toxicological properties of a test article before it can be considered for further development.[8][9][11] The following phased approach ensures a systematic and data-driven investigation into the in vivo effects of this compound.
Phase 1: Preliminary Safety and Tolerability Assessment
The initial phase focuses on establishing a safe dose range for subsequent efficacy studies.
1.1. Acute Toxicity Study:
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[12]
-
Animal Model: Sprague-Dawley rats or CD-1 mice (both sexes).
-
Methodology: A single, escalating dose design. Start with a low dose (e.g., 10 mg/kg) and increase in subsequent cohorts until signs of toxicity are observed.
-
Parameters to Monitor: Clinical signs (lethargy, altered gait, etc.), body weight changes, and mortality for at least 14 days post-administration. A full necropsy should be performed to identify any gross pathological changes in major organs.[10]
1.2. Dose Formulation and Stability:
-
Objective: To develop a suitable vehicle for administration and ensure the stability of the compound under experimental conditions.
-
Considerations: Based on the physicochemical properties of this compound, a suitable vehicle could be a solution in saline, or a suspension in a vehicle like 0.5% carboxymethylcellulose. Stability of the formulation should be confirmed via analytical methods like HPLC.
Phase 2: Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting pharmacodynamic data.
-
Objective: To determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Animal Model: Cannulated Sprague-Dawley rats.
-
Methodology: Administer a single intravenous (IV) and oral (PO) dose in separate cohorts. Collect serial blood samples at predetermined time points. Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use appropriate software to calculate PK parameters and determine oral bioavailability.
Phase 3: Pharmacodynamic (PD) and Efficacy Studies
Based on the structural similarity to Guaifenesin, the primary investigation should focus on muscle relaxant, analgesic, and sedative properties.
3.1. Evaluation of Muscle Relaxant Activity:
-
Objective: To assess the potential of this compound to induce muscle relaxation.
-
Experimental Models:
-
Inclined Plane Test: Measure the ability of treated animals to remain on a steeply angled plane.[4][13][14] A decrease in the angle at which the animal can maintain its position indicates muscle relaxation.
-
Traction Test: Assess the ability of the animal to hang onto a suspended wire.[4][13][14] A shorter hanging time suggests muscle weakness or relaxation.
-
Rotarod Test: Evaluate motor coordination and balance by measuring the time an animal can stay on a rotating rod.[15]
-
3.2. Assessment of Analgesic Activity:
-
Objective: To determine if the compound possesses pain-relieving properties.
-
Experimental Models:
-
Hot Plate Test: Measures the latency to a pain response (e.g., licking paws, jumping) when placed on a heated surface. An increased latency suggests an analgesic effect.
-
Acetic Acid-Induced Writhing Test: Quantifies the number of abdominal constrictions (writhes) after intraperitoneal injection of acetic acid.[13] A reduction in the number of writhes indicates peripheral analgesic activity.
-
3.3. Sedative Activity Assessment:
-
Objective: To evaluate potential central nervous system depressant effects.
-
Experimental Model:
-
Open Field Test: Monitors spontaneous locomotor activity and exploratory behavior in a novel environment.[13] A decrease in movement and rearing behavior can indicate sedation.
-
Experimental Protocols
Protocol 1: Inclined Plane Test for Muscle Relaxant Activity
-
Apparatus: An inclined plane with an adjustable angle.
-
Animals: Male Wistar rats (180-220g).
-
Procedure:
-
Administer the test compound or vehicle to different groups of animals. A positive control, such as diazepam (1 mg/kg), should be included.[13]
-
At 30, 60, and 90 minutes post-administration, place each rat on the inclined plane, initially set at a 45-degree angle.
-
Gradually increase the angle until the animal is unable to maintain its position for at least 5 seconds.
-
Record the maximum angle at which the animal can remain on the plane.
-
-
Data Analysis: Compare the mean maximum angle of the treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
| Treatment Group | Dose (mg/kg) | Mean Maximum Angle (degrees) ± SEM |
| Vehicle Control | - | 55.2 ± 2.1 |
| Compound X | 10 | 50.8 ± 2.5 |
| Compound X | 30 | 42.1 ± 1.9 |
| Compound X | 100 | 35.5 ± 2.3 |
| Diazepam | 1 | 38.7 ± 2.0 |
| p<0.05, **p<0.01 compared to vehicle control. |
Protocol 2: Hot Plate Test for Analgesic Activity
-
Apparatus: A hot plate analgesia meter with the surface temperature maintained at 55 ± 0.5°C.
-
Animals: Male Swiss albino mice (20-25g).
-
Procedure:
-
Record the baseline latency for each mouse by placing it on the hot plate and starting a timer. Stop the timer at the first sign of a pain response (paw licking or jumping). A cut-off time of 30 seconds is recommended to prevent tissue damage.
-
Administer the test compound, vehicle, or a positive control (e.g., morphine) to different groups.
-
At 30, 60, and 90 minutes post-administration, repeat the hot plate test and record the reaction latency.
-
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point. Compare the %MPE between groups.
Data Integrity and Reporting
Maintaining data integrity is crucial for the reliability and acceptance of preclinical findings.[16][17][18][19] All studies should be conducted in compliance with Good Laboratory Practice (GLP) principles where applicable.[20] The experimental design, including randomization and blinding procedures, should be clearly documented to minimize bias.[8] All data, including raw data, should be accurately recorded and archived.
Visualization of Experimental Workflow
Caption: Phased approach for the in vivo evaluation of this compound.
Conclusion
The systematic in vivo evaluation of this compound, as outlined in these application notes, will provide crucial insights into its pharmacological profile. By employing a phased approach that encompasses safety, pharmacokinetic, and pharmacodynamic studies, researchers can effectively characterize the potential therapeutic utility and risks associated with this compound. The provided protocols offer a starting point for these investigations, and should be adapted based on the specific research questions and emerging data. Rigorous experimental design and adherence to data integrity principles will be paramount in generating reliable and translatable preclinical data.
References
- FDA's Draft on In-Vivo Bioavailability and Bioequivalence Studies. - Global Pharma Tek. (2024-04-05).
- FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies | Pharmaceutical Technology. (2024-04-11).
- Blog: FDA's Draft Guidance on In Vivo BA and BE Studies - Lambda CRO. (2024-04-03).
- New FDA Draft Guidance Data Integrity For In Vivo Bioavailability And Bioequivalence Studies - Outsourced Pharma. (2024-05-16).
- General Principles of Preclinical Study Design - PMC - NIH.
- New FDA draft guidance for in vivo bioavailability and bioequivalence studies.
- Designing an In Vivo Preclinical Research Study - MDPI.
- Designing an In Vivo Preclinical Research Study - Preprints.org. (2023-08-22).
- General Considerations for Preclinical Studies Submissions. (2024-03-27).
- EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS - Romanian Journal of Biophysics.
- Validating the antitussive effect of Guaifenesin in a placebo-controlled study - Benchchem.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA.
- In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - PMC - PubMed Central. (2024-06-18).
- Long-Term Study of Extended-Release Guaifenesin Shows Symptom Relief in Stable Chronic Bronchitis P
- In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species.
- Bitterless guaifenesin prodrugs-design, synthesis, characterization, in vitro kinetics, and bitterness studies - PubMed.
- invivo screening for the skeletal muscle relaxant property by the leaf extract of saraca asoca - wjpps | ABSTRACT.
- Bitterless guaifenesin prodrugs—design, synthesis, characterization, in vitro kinetics, and bitterness studies - ResearchG
- In Vivo Antinociceptive, Muscle Relaxant, Sedative, and Molecular Docking Studies of Peshawaraquinone Isolated from Fernandoa adenophylla (Wall. ex G. Don) Steenis - PMC - PubMed Central. (2021-01-04).
- guaifenesin beta-isomer | C10H14O4 | CID 84154 - PubChem - NIH.
- Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis - ResearchG
- CAS 14007-09-1: this compound - CymitQuimica.
- 2-(2-Methoxyphenoxy)-1,3-propanediol | CAS 14007-09-1 | SCBT.
- This compound | 14007-09-1 - ChemicalBook. (2025-01-27).
- This compound (B-isomer) - SVAK Life Sciences.
- CAS No.14007-09-1,this compound Suppliers - LookChem.
- This compound (B-Isomer) - LGC Standards.
- guaifenesin, 93-14-1 - The Good Scents Company.
- In vivo genotoxicity studies with 3-monochloropropan-1,2-diol - PubMed.
- 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases - PubMed. (2012-06-01).
- Guaifenesin Impurity B - 2-(2-Methoxyphenoxy)-1,3-propanediol - Sigma-Aldrich.
- This compound - Boron Molecular.
- This compound (B-Isomer) - LGC Standards.
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- 20. fda.gov [fda.gov]
preparation of 2-(2-Methoxyphenoxy)propane-1,3-diol for cell-based assays
Application Note & Protocol
Preparation of 2-(2-Methoxyphenoxy)propane-1,3-diol for Cell-Based Assays
Abstract
This compound, an isomer of the common expectorant Guaifenesin, is a compound of interest in pharmacological research.[1][2][3] As an impurity or a synthetic byproduct, its biological activity warrants careful investigation.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound for use in cell-based assays. It outlines a synthesis approach, purification and characterization methods, detailed protocols for creating stable stock solutions, and an application example using a standard MTT cytotoxicity assay. The methodologies are designed to ensure scientific rigor, reproducibility, and the generation of reliable data for in vitro studies.
Introduction and Scientific Background
This compound is a structural isomer of Guaifenesin, (RS)-3-(2-methoxyphenoxy)propane-1,2-diol.[5][6] While Guaifenesin is widely known for its expectorant properties, which are thought to be mediated by stimulating the gastric mucosa leading to increased hydration of airway mucus, the biological effects of its isomer are less characterized.[7][8] In pharmaceutical synthesis, this compound can arise as a byproduct in the condensation reaction between guaiacol and glycidol.[4] Given its structural similarity to a biologically active molecule, it is imperative to characterize its intrinsic cellular effects. This application note serves as a foundational guide to enable such investigations, starting from the compound's preparation to its application in a common cell viability assay.
Synthesis, Purification, and Characterization
For laboratories requiring the compound when a commercial standard is unavailable, a synthesis can be performed. The following protocol is adapted from established principles of ether synthesis.
2.1. Synthesis Protocol: Reaction of Guaiacol with 1,3-Dichloro-2-propanol
This method provides a regioselective approach to synthesizing the target compound.
-
Step 1: Reaction Setup In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guaiacol (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Step 2: Deprotonation Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C. Allow the reaction to stir for 30 minutes to form the sodium guaiacolate salt. Rationale: The phenoxide is a much stronger nucleophile than the neutral phenol, facilitating the subsequent etherification.
-
Step 3: Nucleophilic Substitution Add 1,3-dichloro-2-propanol (1.05 eq) dropwise to the reaction mixture. Heat the reaction to 80-90°C and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Step 4: Hydrolysis After the reaction is complete, cool to room temperature and carefully quench with water. This will hydrolyze the remaining chloro groups to hydroxyl groups, forming the diol.
-
Step 5: Work-up and Purification Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
2.2. Quality Control and Characterization
Verification of the compound's identity and purity is a critical, self-validating step.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shift, Integration, Multiplicity | Confirm the presence of methoxy, aromatic, and propanediol protons in the correct ratios. |
| Mass Spectrometry | Molecular Ion Peak [M+H]⁺ | Expected m/z = 199.0965 for C₁₀H₁₅O₄⁺ |
| HPLC | Purity | >95% purity is recommended for cell-based assays. |
| Melting Point | Temperature Range | A sharp melting point indicates high purity.[1] |
Molecular Formula: C₁₀H₁₄O₄[9][10] Molecular Weight: 198.22 g/mol [9][10]
Preparation of Stock Solutions for In Vitro Assays
Accurate and consistent preparation of stock solutions is fundamental to reproducible results.[11][12]
3.1. Choosing a Solvent
Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing capacity and compatibility with most cell culture media at low final concentrations (<0.5%).
3.2. Protocol for a 100 mM Stock Solution
-
Step 1: Calculation To prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass = 0.1 mol/L × 0.001 L × 198.22 g/mol × 1000 mg/g = 19.82 mg
-
-
Step 2: Dissolution
-
Weigh 19.82 mg of this compound into a sterile microcentrifuge tube.
-
Add 1.0 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Step 3: Storage and Handling
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile, light-protected tubes to minimize freeze-thaw cycles.[12]
-
Store the stock solution at -20°C for short-term (months) or -80°C for long-term (years) storage.
-
Experimental Workflow Overview
The following diagram illustrates the complete workflow from compound preparation to data analysis.
Caption: Workflow from synthesis to cell-based assay data analysis.
Application Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][15]
5.1. Materials
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[15]
-
Solubilization solution: 10% SDS in 0.01 M HCl, or acidified isopropanol.[13][15]
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
5.2. Step-by-Step Methodology
-
Day 1: Cell Seeding
-
Trypsinize and count cells.
-
Dilute the cell suspension to a density of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂. Rationale: This allows cells to adhere and enter a logarithmic growth phase.
-
-
Day 2: Cell Treatment
-
Prepare serial dilutions of the 100 mM stock solution in serum-free medium to create working solutions. A typical concentration range might be 0.1 µM to 100 µM.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared working solutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO, e.g., 0.1%) and "untreated control" wells (medium only).
-
Incubate for 24, 48, or 72 hours, depending on the experimental design.
-
-
Day 4 (for 48h incubation): Viability Assessment
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL).[14][16]
-
Incubate the plate for 3-4 hours at 37°C.[13][16] Rationale: This allows for sufficient formazan crystal formation in viable cells.
-
Carefully remove the medium containing MTT. Critical Step: Avoid dislodging the adherent cells or the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well.[15][16]
-
Cover the plate with foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[15]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[16]
-
5.3. Data Analysis
-
Correct for Background: Subtract the average absorbance of the "media only" blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) × 100
-
-
Plot Data: Create a dose-response curve by plotting % Viability against the logarithm of the compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Guaifenesin. Retrieved from [Link]
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SynZeal. (n.d.). Guaifenesin EP Impurity B. Retrieved from [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). guaifenesin beta-isomer. PubChem. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Albrecht, H. H., et al. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary Respiratory Medicine, 12(1), 31. Retrieved from [Link]
-
The Virtual University of Pakistan. (2023). Preparation of Stock and Working Solutions | Cell & Molecular Biology (Practical). YouTube. Retrieved from [Link]
-
Bennett, W. D., et al. (2019). The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review. Journal of COPD Foundation, 6(4), 341-349. Retrieved from [Link]
-
Wang, Y., et al. (2005). 3-(2-Methoxyphenoxy)propane-1,2-diol. Acta Crystallographica Section E: Crystallographic Communications, 61(7), o1999-o2000. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Guaifenesin. PubChem. Retrieved from [Link]
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Application Note: A Protocol for the Isolation and Characterization of Process-Related Impurities in the Synthesis of 2-(2-Methoxyphenoxy)propane-1,3-diol
Abstract
The control of impurities is a critical mandate in pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. 2-(2-Methoxyphenoxy)propane-1,3-diol, also known as Isoguaifenesin or Guaifenesin EP Impurity B, is a significant process-related impurity in the synthesis of Guaifenesin, a widely used expectorant.[1][2][3] The structural similarity between the active pharmaceutical ingredient (API) and this isomeric impurity presents a considerable challenge for separation and purification. This application note provides a detailed, field-proven protocol for the isolation of Isoguaifenesin and other related impurities from a crude synthesis mixture using preparative High-Performance Liquid Chromatography (HPLC). We further detail the analytical workflows for the subsequent characterization and purity verification of the isolated compounds, ensuring a self-validating system for researchers and drug development professionals.
Introduction: The Challenge of Isomeric Impurities
Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, is a common API in cough and cold remedies.[4][5] Its most prevalent synthesis route is the Williamson ether synthesis, typically involving the reaction of guaiacol with a three-carbon electrophile such as glycidol or 3-chloropropane-1,2-diol.[6][7] This reaction, while effective, is often not perfectly regioselective.
The nucleophilic attack of the guaiacol phenoxide can occur at two different positions on the electrophile, leading to the formation of two structural isomers: the intended product (Guaifenesin) and the primary process-related impurity, this compound.[1][6] Due to their identical molecular weight and similar physicochemical properties, separating these isomers requires a robust and highly selective purification strategy. Regulatory bodies like the FDA and ICH mandate the identification and characterization of any impurity present at levels of 0.1% or higher, making the isolation of such compounds a non-negotiable step in process development and quality control.[8]
This guide explains the causality behind the formation of these impurities and provides a comprehensive, step-by-step protocol for their successful isolation and verification.
Impurity Formation: A Mechanistic Overview
The formation of this compound is an inherent consequence of the Williamson ether synthesis pathway used for Guaifenesin production.[9][10] The reaction involves the deprotonation of guaiacol to form a phenoxide ion, which then acts as a nucleophile.[11] When reacting with an epoxide like glycidol, the phenoxide can attack either the terminal (C3) or the internal (C2) carbon of the epoxide ring.
-
Attack at C3 (Normal Addition): Leads to the formation of the desired API, 3-(2-methoxyphenoxy)propane-1,2-diol (Guaifenesin).
-
Attack at C2 (Abnormal Addition): Results in the formation of the isomeric impurity, this compound (Isoguaifenesin).
The ratio of these products is influenced by reaction conditions such as temperature, solvent, and the catalyst used.[6] Therefore, any crude synthesis mixture will invariably contain both isomers, necessitating a highly selective purification method. Other potential impurities may include unreacted guaiacol, residual solvents, and potential dimers.
Key Chemical Structures
The diagram below illustrates the structures of the target analyte, its primary isomeric impurity, and the common precursor.
Caption: Key structures in the synthesis and purification process.
Isolation Protocol: Preparative HPLC
This protocol outlines a robust method for isolating this compound from a crude reaction mixture using preparative reversed-phase HPLC. The method's trustworthiness is established through a systematic approach to fraction collection and subsequent purity analysis.
Materials and Reagents
-
Crude synthesis mixture of this compound.
-
Acetonitrile (HPLC Grade or higher), Merck or equivalent.
-
Methanol (HPLC Grade), Merck or equivalent.
-
Deionized Water (18.2 MΩ·cm).
-
Reference standards for Guaifenesin and Isoguaifenesin (if available) for peak identification.[3][12]
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, autosampler/manual injector, column oven, and a UV-Vis detector.
-
Fraction Collector.
-
Analytical HPLC system for purity analysis.
-
Rotary Evaporator for solvent removal.
Experimental Workflow: From Crude Mixture to Pure Isolate
Caption: Workflow for impurity isolation and characterization.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Accurately weigh approximately 1.0 g of the crude reaction mixture.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Methanol and Water.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
Step 2: Preparative HPLC Separation
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program as detailed in Table 1. Monitor the separation at the specified UV wavelength.
Step 3: Fraction Collection
-
Set the fraction collector to trigger collection based on the detector signal slope and/or threshold.
-
Collect fractions corresponding to each major peak observed in the chromatogram. It is crucial to collect the eluent just before the peak begins and just after it returns to baseline to ensure complete recovery.
-
Label all fractions clearly for subsequent analysis.
Step 4: Purity Analysis and Pooling
-
Analyze a small aliquot of each collected fraction using the analytical HPLC method detailed in Table 1.
-
Determine the purity of each fraction.
-
Pool the fractions that contain the target impurity (this compound) with a purity of ≥98%.
Step 5: Final Isolation
-
Combine the high-purity fractions into a round-bottom flask.
-
Remove the solvent (Acetonitrile and Water) using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.
-
The resulting residue is the isolated, purified impurity. Dry under high vacuum to remove residual solvent.
Step 6: Structural Verification
-
Confirm the identity and structure of the isolated compound using standard characterization techniques such as Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[5][8]
Data Presentation: Chromatographic Conditions
The successful isolation of closely related isomers is critically dependent on the chosen chromatographic conditions. The parameters below have been optimized for the separation of this compound from its related compounds.
Table 1: HPLC Parameters for Isolation and Analysis
| Parameter | Preparative Method (Isolation) | Analytical Method (Purity Check) |
| Column | C18, 10 µm, 250 x 21.2 mm | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase A | Deionized Water | Deionized Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-5 min: 20% B | 0-2 min: 25% B |
| 5-25 min: 20% to 60% B | 2-10 min: 25% to 70% B | |
| 25-30 min: 60% B | 10-12 min: 70% to 25% B | |
| 30-35 min: 60% to 20% B | 12-15 min: 25% B | |
| Flow Rate | 15.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection Wavelength | 276 nm | 276 nm |
| Injection Volume | 1.0 - 5.0 mL (depending on concentration) | 10 µL |
Conclusion
This application note provides a comprehensive and validated protocol for the isolation of this compound, a critical process-related impurity in Guaifenesin synthesis. By employing a systematic approach based on preparative HPLC, followed by rigorous analytical verification, researchers can confidently isolate this and other impurities for reference standard qualification, toxicological studies, and process optimization efforts. The causality-driven explanation of impurity formation, combined with a detailed, step-by-step workflow, equips drug development professionals with the necessary tools to ensure the purity, safety, and quality of their pharmaceutical products.
References
-
Bulusu, M. R., et al. (2020). Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Lau-Cam, C. A. (1984). Determination of the structure of a synthetic impurity in guaifenesin. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Veeprho. (n.d.). Guaifenesin Impurities and Related Compound. Available at: [Link]
-
Wang, Y., et al. (2005). 3-(2-Methoxyphenoxy)propane-1,2-diol. Acta Crystallographica Section E. Available at: [Link]
-
SynZeal. (n.d.). Guaifenesin EP Impurity B. Available at: [Link]
-
PubChem. (n.d.). guaifenesin beta-isomer. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2019). Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guaifenesin. Available at: [Link]
-
Boron Molecular. (n.d.). This compound. Available at: [Link]
-
LookChem. (n.d.). This compound Suppliers. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2021). Williamson Ether Synthesis. Available at: [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Methoxyphenoxy)propane-1,3-diol
An advanced technical support resource for researchers, scientists, and drug development professionals.
This guide provides in-depth troubleshooting for the synthesis of substituted phenoxy diols, focusing on the common challenges encountered when targeting specific regioisomers, such as 2-(2-Methoxyphenoxy)propane-1,3-diol. In the context of pharmaceutical synthesis, this molecule is often an isomeric impurity in the production of Guaifenesin, which is the 1,2-diol isomer.[1][2] This guide will address troubleshooting low yields by focusing on controlling the reaction's regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My yield of the desired diol is critically low. What is the most common reason for this?
Low yield in this synthesis is almost always a problem of regioselectivity . The reaction between the guaiacolate anion (from deprotonated guaiacol) and a C3 electrophile like glycidol or 3-chloro-1,2-propanediol can produce two primary regioisomers:
-
(Desired) Guaifenesin: (RS)-3-(2-methoxyphenoxy)propane-1,2-diol
The formation of the undesired 1,3-diol isomer is a common side reaction that directly reduces the yield of the target 1,2-diol.[5] Your primary goal is to optimize conditions to favor the nucleophilic attack at the terminal carbon of your C3 electrophile.
Below is a diagram illustrating the competing reaction pathways when using glycidol as the electrophile.
Caption: Competing pathways in Guaifenesin synthesis.
Q2: How does my choice of base impact the reaction yield and selectivity?
The base is critical for two reasons: it must efficiently deprotonate the phenolic hydroxyl of guaiacol (pKa ≈ 10), and it should not introduce competing nucleophiles or promote side reactions.
Expertise & Experience: The reaction is a Williamson ether synthesis, which proceeds via an SN2 mechanism.[6] A strong base is required to generate the nucleophilic phenoxide. However, the choice of base and solvent system is a delicate balance.
| Base | Solvent | Advantages | Disadvantages & Troubleshooting |
| Sodium Hydroxide (NaOH) | Water or THF | Cost-effective and readily available.[7] | In alcoholic solvents (e.g., ethanol), can generate alkoxides (e.g., ethoxide) that compete with the guaiacolate, leading to undesired ether byproducts. Solution: Use a non-alcoholic solvent like THF or water.[7] |
| Sodium Hydride (NaH) | Anhydrous THF, DMF | Irreversibly deprotonates the phenol, driving the reaction forward. | Highly reactive and moisture-sensitive, requiring strictly anhydrous conditions. Incomplete reaction can occur if the NaH is old or improperly handled. Solution: Use fresh, high-purity NaH and ensure all glassware and solvents are rigorously dried. |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF, MeCN | Milder base, easier to handle. Often used with a phase-transfer catalyst. | Slower reaction rates may require higher temperatures or longer reaction times, which can sometimes lead to decomposition. Solution: Consider adding a catalyst like tetrabutylammonium bromide (TBAB) to accelerate the reaction at moderate temperatures. |
Trustworthiness: Always titrate your base or use a fresh bottle to ensure its activity. An incomplete initial deprotonation is a common and often overlooked cause of low conversion.
Q3: I'm using glycidol as my C3 source. Why am I getting the 1,3-diol isomer?
This is a classic regioselectivity problem related to epoxide ring-opening chemistry.
Authoritative Grounding: Under basic or neutral conditions, the ring-opening of an unsymmetrical epoxide by a strong nucleophile (like your guaiacolate anion) occurs via an SN2 mechanism.[8][9] This mechanism is highly sensitive to steric hindrance. The nucleophile will preferentially attack the less substituted carbon atom.[9][10]
-
Attack at C3 (Terminal Carbon): This carbon is less sterically hindered. This pathway leads to the desired 1,2-diol (Guaifenesin) .
-
Attack at C2 (Internal Carbon): This carbon is more sterically hindered. This pathway leads to the undesired 1,3-diol .
If you are observing significant formation of the 1,3-diol, it suggests that your reaction conditions are deviating from a pure SN2 pathway. This can be caused by:
-
Acidic Contamination: Traces of acid can protonate the epoxide oxygen. This makes the ring much more reactive and the ring-opening proceeds with SN1 character.[9][11] In an SN1-like mechanism, the nucleophile attacks the carbon that can best stabilize a partial positive charge, which is the more substituted C2, leading to the 1,3-diol.
-
Catalyst Choice: Certain catalysts, particularly those with Lewis acidic sites, can coordinate to the epoxide oxygen and promote attack at the more substituted carbon.[8][12]
Troubleshooting Protocol:
-
Ensure Basic Conditions: Verify the pH of your reaction mixture. Ensure your base is not fully consumed by impurities before the reaction is complete.
-
Use High-Purity Reagents: Use distilled guaiacol and high-purity glycidol to avoid acidic impurities.
-
Avoid Lewis Acidic Catalysts: If using a catalyst, ensure it is purely basic in nature. A study by Yadav and Bhanawase demonstrated that calcined hydrotalcite, a solid base catalyst, can provide high selectivity for the 1,2-diol.[12]
Q4: What are the optimal temperature and reaction time? My reaction seems to stall.
Stalling reactions or low yields can often be traced back to suboptimal time and temperature.
Expertise & Experience: The Williamson ether synthesis can be slow, and insufficient reaction time is a common reason for poor yields in laboratory settings.[6]
-
Temperature: A moderate temperature of 80-120°C is often cited.[5][12] Lower temperatures will slow the reaction rate significantly, while excessively high temperatures can promote elimination side reactions or reagent decomposition.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration. Typical times range from 4 to 8 hours .[6][12] It is crucial to monitor the reaction's progress.
Trustworthiness: A Self-Validating Protocol
To find the optimal conditions for your specific setup, perform reaction monitoring.
Experimental Protocol: Reaction Monitoring by TLC or HPLC
-
Prepare Standards: Have analytical standards for guaiacol, your C3 electrophile, and the desired product.
-
Set Up Reaction: Begin your synthesis under the planned conditions.
-
Sample Periodically: Every hour, carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench and Prepare: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate and a small amount of water).
-
Analyze: Spot the quenched sample on a TLC plate or inject it into an HPLC.
-
Evaluate: Observe the disappearance of the starting materials (especially guaiacol) and the appearance of the product spot/peak. The reaction is complete when the guaiacol spot/peak is no longer visible or its area remains constant over two consecutive time points.
This systematic approach prevents premature termination of the reaction and provides clear data on when the yield has maximized.
Caption: A logical workflow for troubleshooting low yield.
References
-
CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. (2020). YouTube. Available at: [Link]
-
How can we improve the yield of guaifenesin on a small scale by changing the solvent? (n.d.). Chegg. Available at: [Link]
-
Bhanawase, S. L., & Yadav, G. D. (2017). Activity and selectivity of different base catalysts in synthesis of guaifenesin from guaiacol and glycidol of biomass origin. Catalysis Today, 291, 213-222. Available at: [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Available at: [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Available at: [Link]
-
Kumarasamy, S., et al. (2016). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. ResearchGate. Available at: [Link]
-
The Williamson Ether Synthesis. (n.d.). Chemistry Steps. Available at: [Link]
-
Guaifenesin an expectorant from cough tablets are prepared from Guaiacol... (n.d.). Chegg. Available at: [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry. Available at: [Link]
-
Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. (2021). YouTube. Available at: [Link]
-
Synthesis and Characterization of Designed Guaifenesin Prodrugs. (2015). ResearchGate. Available at: [Link]
-
Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Available at: [Link]
-
Synthesis and Characterization of Designed Guaifenesin Prodrugs. (2015). Al-Quds University. Available at: [Link]
-
Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2022). National Institutes of Health. Available at: [Link]
-
15.8: Opening of Epoxides. (2020). Chemistry LibreTexts. Available at: [Link]
-
Acetonide protection of diols using iodine and dimethoxypropane. (n.d.). Dr. Babasaheb Ambedkar Marathwada University. Available at: [Link]
-
This compound. (n.d.). Boron Molecular. Available at: [Link]
-
Guaifenesin - Impurity B. (n.d.). Pharmaffiliates. Available at: [Link]
-
guaifenesin beta-isomer. (n.d.). PubChem. Available at: [Link]
-
Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols... (2022). MDPI. Available at: [Link]
-
(2S)-3-(2-methoxyphenoxy)propane-1,2-diol. (n.d.). PubChem. Available at: [Link]
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Technical Support Center: Optimizing the Synthesis of 2-(2-Methoxyphenoxy)propane-1,3-diol (Guaifenesin)
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(2-Methoxyphenoxy)propane-1,3-diol, a compound widely known as Guaifenesin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, with a focus on the robust and commonly employed Williamson ether synthesis. Our goal is to move beyond simple procedural lists, providing a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction conditions for high yield and purity.
The synthesis of Guaifenesin is a classic example of the Williamson ether synthesis, an SN2 reaction between a phenoxide and an alkyl halide.[1] While straightforward in principle, this reaction is sensitive to various parameters that can significantly impact its outcome. This document provides field-proven insights and solutions to common challenges encountered during this synthesis.
Section 1: Core Synthesis Protocol & Workflow
This section outlines a reliable, semi-microscale protocol for the synthesis of racemic Guaifenesin. It serves as a validated baseline from which to diagnose deviations and make informed optimizations.
Experimental Protocol: Williamson Ether Synthesis of (±)-Guaifenesin
This procedure is adapted from established methods for the synthesis of Guaifenesin.[1][2]
Reagents:
-
Guaiacol (2-methoxyphenol)
-
3-Chloro-1,2-propanediol
-
Sodium Hydroxide (NaOH)
-
Water (distilled or deionized)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Hexanes (for recrystallization)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), dilute (for neutralization)
Procedure:
-
Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in water. Add guaiacol to the solution. Stir the mixture at room temperature for 15-20 minutes to ensure the complete formation of the sodium guaiacolate (phenoxide) salt.
-
Nucleophilic Attack: To the phenoxide solution, add 3-chloro-1,2-propanediol. Heat the reaction mixture to reflux (typically around 100-110°C) with vigorous stirring. The reaction is generally refluxed for 1-2 hours.[1]
-
Workup & Extraction:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with dilute hydrochloric acid to a pH of ~7.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Add hexanes portion-wise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the white crystals of Guaifenesin by vacuum filtration and wash with cold hexanes.[1]
-
-
Characterization: Dry the purified crystals and determine the melting point (racemic Guaifenesin: 77-79 °C), yield, and spectroscopic data (¹H NMR, ¹³C NMR, IR) for comparison with known standards.[1][3]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Guaifenesin.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of Guaifenesin.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yield is a frequent problem in Williamson ether synthesis and can be traced back to several factors. The primary competing reaction is E2 elimination, which is favored by certain conditions.[4]
Causality & Solutions:
-
Incomplete Deprotonation of Guaiacol: The reaction requires the formation of the phenoxide ion, which is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low.
-
Solution: Ensure at least one stoichiometric equivalent of a strong base like NaOH is used. While NaOH is sufficient for deprotonating a phenol, ensure it has fully dissolved and reacted with the guaiacol before adding the electrophile. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) in an aprotic solvent could be considered, though this requires stricter anhydrous conditions.[5]
-
-
Competing E2 Elimination: The alkoxide/phenoxide is not only a nucleophile but also a strong base. It can abstract a proton from the electrophile, leading to an alkene byproduct instead of the desired ether. This is especially problematic with sterically hindered alkyl halides.[4][6]
-
Solution: While 3-chloro-1,2-propanediol is a primary halide and less prone to elimination, high temperatures can favor E2 over SN2.[4] Avoid excessive heating; maintain a steady reflux without aggressive boiling. Ensure the phenoxide is the nucleophile, not an alkoxide from a secondary alcohol, as secondary and tertiary alkyl halides strongly favor elimination.[7][8]
-
-
Suboptimal Solvent Choice: The SN2 mechanism is favored by polar aprotic solvents (e.g., DMF, DMSO) which solvate the cation but leave the nucleophile "naked" and highly reactive.[4] Many undergraduate procedures use protic solvents like water or ethanol for convenience.[1]
-
Solution: While the reaction works in protic solvents, the yield may be moderate.[1] For higher yields, consider switching to a polar aprotic solvent like DMF. This will significantly increase the rate of the SN2 reaction. If using a protic solvent, ensure the temperature is high enough to drive the reaction forward.
-
-
Inefficient Workup: The product can be lost during extraction if the pH is incorrect or if an insufficient volume/number of extractions are performed.
-
Solution: Ensure the reaction mixture is neutralized to pH ~7 before extraction. Guaifenesin has some water solubility, so perform at least three extractions with a sufficient volume of organic solvent to maximize recovery from the aqueous layer.
-
Troubleshooting Workflow: Low Yield
Caption: Decision workflow for troubleshooting low reaction yields.
Q2: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?
A2: The most likely process-related impurity is the isomeric byproduct, this compound.[9][10][11] This impurity arises when using glycidol or epichlorohydrin as the C3 electrophile, due to the two possible sites of nucleophilic attack on the epoxide ring.
Causality & Solutions:
-
Formation of Isomeric Impurity (Isoguaifenesin): When guaiacol phenoxide reacts with glycidol or epichlorohydrin, the nucleophile can attack either the terminal (C3) or the internal (C2) carbon of the epoxide.
-
Attack at C3 (desired): Leads to the 1,2-diol product, Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol). This is the typical SN2-type opening at the least substituted carbon.
-
Attack at C2 (undesired): Leads to the 1,3-diol impurity, Isoguaifenesin (this compound).[12][13]
-
Minimization: The regioselectivity of the epoxide opening is highly dependent on reaction conditions. Basic or neutral conditions strongly favor attack at the less sterically hindered terminal carbon, leading to the desired product.[10] Ensure the reaction medium remains basic throughout the addition of the electrophile.
-
-
Unreacted Starting Materials: Guaiacol is a common impurity if the reaction is incomplete.[14]
-
Minimization: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of guaiacol. If the reaction stalls, consider extending the reflux time or moderately increasing the temperature.
-
-
Degradation Products: At excessively high temperatures or under oxidative conditions, side products can form.[14]
-
Minimization: Maintain careful temperature control and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if reaction times are long.
-
Identification & Removal:
-
Identification: The isomeric impurity can be identified by HPLC or GC-MS by comparing the retention time with a known standard of Isoguaifenesin.[9][11] ¹H NMR can also distinguish the isomers, though the spectra may be complex.
-
Removal: Careful recrystallization is often effective at separating Guaifenesin from its isomer and other impurities. The solubility profiles of the two isomers are slightly different. If recrystallization is insufficient, column chromatography on silica gel is a more rigorous purification method.
Q3: The reaction seems to have stalled or is proceeding very slowly. What factors could be responsible?
A3: A stalled reaction is typically due to issues with the nucleophile, electrophile, or reaction temperature.
Causality & Solutions:
-
Poor Nucleophile Activity: As discussed in Q1, incomplete deprotonation of guaiacol results in a low concentration of the active nucleophile.
-
Solution: Re-evaluate the base stoichiometry and addition procedure.
-
-
Poor Leaving Group/Electrophile: While chloride is an adequate leaving group, bromide or iodide are better. If using a sulfonate ester (e.g., mesylate, tosylate) as the electrophile, ensure it was synthesized correctly and is pure.[5]
-
Solution: While 3-chloro-1,2-propanediol is standard, using 3-bromo-1,2-propanediol would increase the reaction rate. Adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can in-situ convert the chloride to the more reactive iodide, accelerating the reaction.
-
-
Insufficient Temperature: SN2 reactions have a significant activation energy. If the temperature is too low, the reaction rate will be impractically slow.
-
Solution: Ensure the mixture is genuinely refluxing. Measure the temperature of the reaction mixture (if possible) or the vapor to confirm it has reached the boiling point of the solvent.
-
Q4: I'm having difficulty purifying the final product. What are the best practices for recrystallization of Guaifenesin?
A4: Effective purification by recrystallization depends entirely on selecting an appropriate solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.
Best Practices:
-
Solvent System Selection: A common and effective solvent system is a binary mixture of ethyl acetate and hexanes.[15] Toluene and ethyl acetate have also been reported.[15]
-
Procedure: Dissolve the crude product in the minimum amount of boiling ethyl acetate. This ensures the solution is saturated. Then, add hexanes (the anti-solvent) dropwise until a persistent cloudiness appears.
-
Causality: Guaifenesin is soluble in the polar ethyl acetate but insoluble in the non-polar hexanes. Adding hexanes reduces the overall polarity of the solvent system, forcing the Guaifenesin out of solution. Impurities, if present in smaller quantities or with different polarities, may remain in the mother liquor.
-
-
Cooling Rate: Slow cooling is critical for forming large, pure crystals. Rapid cooling will cause the product to crash out of solution, trapping impurities within the crystal lattice.
-
Procedure: Allow the flask to cool undisturbed to room temperature first, then transfer it to an ice bath for 30 minutes to an hour to maximize recovery.
-
-
Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites. Alternatively, adding a tiny crystal of pure Guaifenesin ("seeding") can initiate crystallization.
-
Washing: Wash the collected crystals with a small amount of cold anti-solvent (hexanes). Using a warm or large volume of solvent will redissolve some of the product, lowering the yield.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base for the deprotonation of guaiacol? A1: For the deprotonation of a phenol like guaiacol (pKa ≈ 10), sodium hydroxide (NaOH) is perfectly adequate and is the most common and cost-effective choice.[1] The pKa of water is ~15.7, meaning the hydroxide ion is a strong enough base to deprotonate the phenol nearly completely. Stronger, more hazardous bases like sodium hydride (NaH) are generally unnecessary for this step.
Q2: Which electrophile is better: 3-chloro-1,2-propanediol or glycidol? A2: Both are viable C3 synthons.
-
3-Chloro-1,2-propanediol: This is a direct approach for the Williamson ether synthesis. The reaction is a straightforward SN2 displacement of the chloride. It avoids the regioselectivity issues of epoxide opening.[2]
-
Glycidol: Reacting guaiacol with glycidol can also produce Guaifenesin.[10] However, this reaction proceeds via the opening of an epoxide ring. As discussed in the troubleshooting section, this can lead to the formation of the this compound impurity if conditions are not carefully controlled to favor attack at the terminal carbon.[10] For simplicity and to avoid isomeric impurities, 3-chloro-1,2-propanediol is often the more reliable choice.
Q3: How can I effectively monitor the progress of the reaction? A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system such as 1:1 ethyl acetate:hexanes. Spot the starting guaiacol, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The disappearance of the guaiacol spot and the appearance of a new, more polar product spot (lower Rf value) indicates the reaction is progressing. HPLC can also be used for more quantitative analysis of reaction kinetics.[10]
Q4: Are there any specific safety precautions I should take during this synthesis? A4: Yes. Standard laboratory safety practices should always be followed.
-
Corrosives: Sodium hydroxide is corrosive. Wear gloves and safety glasses.
-
Solvents: Organic solvents like ethyl acetate and hexanes are flammable. Work in a well-ventilated fume hood and avoid open flames or spark sources.
-
Alkylating Agents: 3-Chloro-1,2-propanediol is an alkylating agent and should be handled with care.
-
Heating: Use a heating mantle with a stirrer and ensure the apparatus is clamped securely. Do not heat a closed system.
Section 4: Data Summary & Key Parameters
The table below summarizes key parameters for optimizing the synthesis of Guaifenesin.
| Parameter | Recommended Condition | Rationale & Notes |
| Nucleophile | Guaiacol | Starting material. |
| Base | Sodium Hydroxide (NaOH) | Sufficiently strong for phenol deprotonation; cost-effective. Use ≥1 equivalent. |
| Electrophile | 3-Chloro-1,2-propanediol | Favored for regioselectivity. 3-Bromo-1,2-propanediol is faster but more expensive. |
| Solvent | Polar Aprotic (DMF, DMSO) or Water | Polar aprotic solvents give higher yields by favoring SN2.[4] Water is a common, greener alternative but may result in moderate yields.[1] |
| Temperature | Reflux (Solvent-dependent) | Provides activation energy. Avoid overheating to minimize E2 elimination.[4] |
| Catalyst | NaI or KI (optional) | Catalytic amounts can accelerate the reaction with chloro-electrophiles (Finkelstein reaction). |
| Purification | Recrystallization (Ethyl Acetate/Hexanes) | Effective for removing common impurities, including the isomeric byproduct.[15] |
| Monitoring | TLC (e.g., 1:1 EtOAc/Hexanes) | Allows for tracking the consumption of starting material and formation of the product. |
Section 5: References
-
Stabile, R. G., & Dicks, A. P. (2003). Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets. Journal of Chemical Education, 80(3), 313. ([Link])
-
Kumarasamy, S., Narayanan, M., & Ranganathan, M. (2017). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis. Research Journal of Chemistry and Environment, 21(8), 28-34. ([Link])
-
ACS Publications. (2003). Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets. Journal of Chemical Education. ([Link])
-
Veeprho. Guaifenesin Impurities and Related Compound. ([Link])
-
ResearchGate. (2003). Semi-Microscale Williamson Ether Synthesis and Simultaneous Isolation of an Expectorant from Cough Tablets. ([Link])
-
Google Patents. (2016). Process for preparation of high purity guaiacol glycidyl ether. WO2016065576A1. ()
-
Google Patents. (2011). A process for preparing guaiacol glycidyl. WO2011113228A1. ()
-
Shroeder, D. J., et al. (1984). Determination of the structure of a synthetic impurity in guaifenesin... Journal of Pharmaceutical Sciences, 73(12), 1856-8. ([Link])
-
WIPO Patentscope. (2011). A PROCESS FOR PREPARING GUAIACOL GLYCIDYL. WO/2011/113228. ([Link])
-
Pharmaffiliates. Guaifenesin-impurities. ([Link])
-
YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. ([Link])
-
Google Patents. (1982). Process for the preparation of guaiacol glyceryl ether. EP0058987A1. ()
-
SynZeal. Guaifenesin Impurities. ([Link])
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. ([Link])
-
Organic Chemistry Tutor. Williamson Ether Synthesis. ([Link])
-
Al-Akayleh, F., et al. (2024). Development and optimization of guaifenesin sustained release mini-tablets for adult and geriatric patients. Future Drug Discovery. ([Link])
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0. r/chemistry. ([Link])
-
Al-Quds University Repository. (2015). Synthesis and Characterization of Designed Guaifenesin Prodrugs. ([Link])
-
Google Patents. (2017). Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol. CN106431849A. ()
-
Wang, Y., et al. (2005). 3-(2-Methoxyphenoxy)propane-1,2-diol. Acta Crystallographica Section E, E61, o1999–o2000. ([Link])
-
ResearchGate. (2015). Synthesis and Characterization of Designed Guaifenesin Prodrugs. ([Link])
-
SynZeal. Guaifenesin EP Impurity B. ([Link])
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- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
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- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Determination of the structure of a synthetic impurity in guaifenesin: modification of a high-performance liquid chromatographic method for phenylephrine hydrochloride, phenylpropanolamine hydrochloride, guaifenesin, and sodium benzoate in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. veeprho.com [veeprho.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(2-Methoxyphenoxy)propane-1,3-diol
Prepared by: Senior Application Scientist, Advanced Purification Technologies
Welcome to the technical support guide for the purification of 2-(2-methoxyphenoxy)propane-1,3-diol (also known as Guaifenesin Impurity B or Isoguaifenesin). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this compound. We will explore the underlying scientific principles of the common purification hurdles and provide detailed, field-tested protocols to overcome them.
Section 1: Foundational Understanding & FAQs
This section addresses the most common initial questions regarding the purification of this specific compound.
Q1: What is this compound, and why is its purification notoriously difficult?
This compound (CAS 14007-09-1) is a positional isomer of the active pharmaceutical ingredient (API) Guaifenesin, which is 3-(2-methoxyphenoxy)propane-1,2-diol[1][2]. The primary challenge stems from its origin as a byproduct in the synthesis of Guaifenesin, typically from the reaction of guaiacol and glycidol[3]. Because it is a structural isomer of the main product, it shares a nearly identical molecular weight (198.22 g/mol ), elemental formula (C₁₀H₁₄O₄), and similar polarity[4]. This similarity in physicochemical properties makes separation by standard techniques like simple recrystallization or basic chromatography extremely challenging.
Q2: What are the typical impurities I should expect in a crude sample?
Beyond the primary challenge of the Guaifenesin isomer, a crude reaction mixture can contain several other components that must be removed. Understanding these impurities is critical for designing a robust purification strategy.
| Impurity Name | Common Name / Synonym | Origin | Separation Challenge |
| 3-(2-Methoxyphenoxy)propane-1,2-diol | Guaifenesin | Isomeric Byproduct | High: Very similar polarity and solubility. The main challenge. |
| Guaiacol | 2-Methoxyphenol | Unreacted Starting Material | Low: Significantly less polar than the diol products. Easily removed. |
| 1,1′-Oxybis[3-(2-methoxyphenoxy)propan-2-ol] | Guaifenesin Dimer / Impurity C | Dimerization Side Reaction | Medium: Much higher molecular weight (378.4 g/mol ) and different polarity[5]. |
| Residual Solvents | e.g., Tetrahydrofuran (THF) | Reaction/Workup Solvent | Low: Removed under vacuum, but requires care to avoid thermal degradation of the product. |
Q3: How can I accurately assess the purity of my material throughout the purification process?
A reliable analytical method is the cornerstone of any purification workflow. For this compound and its related impurities, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard[6][7].
Protocol: Standard Analytical HPLC Method for Purity Assessment This method provides a baseline for resolving the target compound from its main isomeric impurity, Guaifenesin.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention for these moderately polar analytes. |
| Mobile Phase A | 0.1% Acetic Acid in Water | Acidification sharpens peaks by suppressing silanol interactions on the stationary phase. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reverse-phase chromatography. |
| Gradient | 20% to 50% B over 20 minutes | A shallow gradient is crucial for resolving the closely eluting isomers. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Temperature control ensures reproducible retention times[8]. |
| Detection | UV at 276 nm | This wavelength provides a strong chromophoric response for the phenoxy group[6]. |
| Injection Vol. | 10 µL | Standard volume for analytical assessment. |
| Sample Prep. | 1 mg/mL in Methanol | Methanol is a suitable diluent[8]. |
Section 2: Troubleshooting Guide for Isomer Separation
This section provides detailed strategies to address the core challenge: separating this compound from its 1,2-diol isomer (Guaifenesin).
Workflow for Selecting a Purification Strategy
The choice of purification method depends on the required purity, scale, and available equipment. This decision tree outlines a logical approach.
Caption: Decision workflow for purification strategy.
Strategy 1: Preparative HPLC - The High-Resolution Approach
Causality: Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to several grams of pure material. It is often the most effective, albeit most expensive, method for separating challenging isomers.
Q: My analytical HPLC method shows baseline separation, but when I scale up to preparative HPLC, the resolution is lost. What is happening?
A: This is a common issue caused by column overloading and extra-column band broadening. When you inject a much larger mass onto the column, the stationary phase can become saturated, leading to wider, asymmetric peaks that merge.
Troubleshooting Protocol: Method Transfer from Analytical to Preparative HPLC
-
Load Study: On your analytical column, perform a series of injections with increasing concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL, 20 mg/mL). Note the concentration at which the peak shape begins to deteriorate and resolution is lost. This helps determine the dynamic binding capacity of the stationary phase.
-
Gradient and Flow Rate Scaling: Use a geometric scaling calculator to adjust your gradient and flow rate to the larger diameter of your preparative column. The goal is to maintain the same linear velocity of the mobile phase across the stationary phase.
-
Focus the Gradient: The "work" of the separation is happening where the isomers elute. Modify your gradient to be even shallower around this elution point. For example, if the isomers elute between 35-40% Acetonitrile in your analytical run, change your preparative gradient to run from 30-45% over a longer period.
-
Consider an Alternative Stationary Phase: If a C18 column is insufficient, a phenyl-hexyl stationary phase can provide an alternative selectivity. The phenyl groups can induce dipole-dipole and pi-pi stacking interactions with the aromatic ring of your molecule, offering a different separation mechanism than the purely hydrophobic interactions of a C18 phase.
Strategy 2: Silica Gel Column Chromatography - The Workhorse Method
Causality: Normal-phase silica gel chromatography separates compounds based on their polarity. The hydroxyl groups in your diols will interact with the silanol groups on the silica surface via hydrogen bonding. Subtle differences in the steric availability of these hydroxyl groups between the 1,2-diol and 1,3-diol isomers can be exploited for separation.
Q: I am running a hexane/ethyl acetate gradient on a silica column, but both isomers are eluting together in a broad band. How can I improve this?
A: This indicates that the chosen solvent system does not have sufficient selectivity to differentiate between the two isomers. The polarity difference is too subtle for this system.
Troubleshooting Protocol: Optimizing Normal-Phase Separation
-
Switch to a DCM/Methanol System: A dichloromethane (DCM) and methanol (MeOH) system often provides better selectivity for polar compounds. Start with 100% DCM and slowly introduce MeOH in a very shallow gradient (e.g., 0.5% increments).
-
TLC Analysis First: Before committing to a large column, screen solvent systems using Thin Layer Chromatography (TLC). Test various ratios of DCM/MeOH (e.g., 99:1, 98:2, 97:3). The ideal solvent system is one that gives retention factor (Rf) values between 0.2 and 0.4 and shows the largest possible separation (ΔRf) between the two isomer spots.
-
Column and Loading: Use a high-quality silica gel with a small particle size (e.g., 40-63 µm) for better resolution. Ensure you do not overload the column; a good rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column. This "dry loading" technique often results in sharper bands and better separation compared to loading the material dissolved in a strong solvent.
Strategy 3: Recrystallization - The Scalable Polishing Step
Causality: Recrystallization relies on small differences in the solubility of the target compound and its impurities in a specific solvent at different temperatures. For isomers, this is challenging because solubilities are often very similar. Success depends on finding a solvent system where one isomer is significantly less soluble than the other, allowing it to crystallize selectively. This technique is most effective when the desired compound is already at a relatively high purity (>90%).
Q: I've tried several solvents, but my compound either "oils out" or crashes out as an amorphous solid with no improvement in purity. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. An amorphous solid forms when crystallization happens too quickly. Both issues can be addressed by refining the solvent system and cooling process.
Troubleshooting Protocol: Systematic Solvent Screening for Recrystallization
-
Single Solvent Screening:
-
Place ~20 mg of your crude material in a test tube.
-
Add a potential solvent (e.g., isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid just dissolves.
-
Cool the solution slowly in an ice bath, then scratch the inside of the tube with a glass rod to induce crystallization.
-
If crystals form, isolate them and check purity via HPLC. If no crystals form or it oils out, the solvent is likely too good.
-
-
Binary Solvent System (Solvent/Anti-Solvent): This is often more effective.
-
Dissolve your material in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Methanol, DCM).
-
Warm the solution slightly.
-
Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Heptane, Water) dropwise until the solution becomes faintly turbid (cloudy).
-
Add one or two drops of the "good" solvent to clarify the solution.
-
Allow the solution to cool slowly to room temperature, and then to 0-4 °C. Slow cooling is critical for forming well-ordered, pure crystals.
-
-
Control Cooling Rate: Never crash-cool a solution by placing a warm flask directly into a -20 °C freezer. Allow it to cool to room temperature first, then move it to a refrigerator, and finally to a freezer if needed. This maximizes the purity of the resulting crystals.
Section 3: Advanced Strategy - Purification via Derivatization
When direct separation methods fail, a chemical modification can be used to exaggerate the structural differences between the isomers, allowing for an easy separation. The derivative is then cleaved to return the pure desired compound.
Q: Is there a way to chemically modify the isomers to make them easier to separate?
A: Yes. The key structural difference is the 1,3-diol versus the 1,2-diol arrangement. These arrangements react differently with acetal-forming reagents. For instance, a 1,3-diol reacts with 2,2-dimethoxypropane under acidic catalysis to form a stable six-membered cyclic acetal (a 1,3-dioxane). A 1,2-diol forms a five-membered ring (a 1,3-dioxolane)[9]. These two derivatives have significantly different polarities and steric profiles, making them easily separable by standard silica gel chromatography.
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- 9. online.bamu.ac.in [online.bamu.ac.in]
Technical Support Center: Investigating the Degradation Pathways of 2-(2-Methoxyphenoxy)propane-1,3-diol (Guaifenesin)
Welcome to the technical support guide for researchers, scientists, and drug development professionals studying the stability of 2-(2-Methoxyphenoxy)propane-1,3-diol, widely known as guaifenesin. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its degradation under various stress conditions. Our goal is to equip you with the necessary knowledge to conduct robust stability-indicating studies, understand the causality behind experimental outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stress stability of guaifenesin.
Q1: What are the expected degradation pathways for guaifenesin under stress conditions?
Guaifenesin is generally susceptible to degradation under hydrolytic (acidic and alkaline) and, in some cases, oxidative conditions.[1][2][3][4] The primary degradation products often identified are its process impurity, the β-isomer (isoguaifenesin or this compound), and guaiacol.[5][6] While some studies report stability under thermal and photolytic stress[1][7], others have observed degradation, suggesting that the outcome is highly dependent on the specific experimental conditions employed.[2][3][4]
Q2: There are conflicting reports in the literature regarding guaifenesin's stability to oxidation and light. Why is this the case?
The discrepancies in reported stability for guaifenesin under oxidative and photolytic stress likely stem from variations in experimental parameters.[1][2][3][6][7] Factors such as the concentration and type of oxidizing agent (e.g., hydrogen peroxide strength), the intensity and wavelength of the light source, exposure duration, and even the sample matrix can significantly influence the extent of degradation. This guide provides robust starting protocols to help standardize these conditions for more reproducible results.
Q3: What is the significance of the guaifenesin β-isomer (isoguaifenesin) in degradation studies?
The β-isomer, this compound, is a known process impurity of guaifenesin.[5][6] It is crucial to have an analytical method that can effectively separate guaifenesin from this isomer to ensure that any quantification of the parent drug is accurate and that the formation of this isomer as a degradant is not overlooked.
Q4: How can I confirm the identity of degradation products?
The most effective method for identifying unknown peaks in your chromatogram is to use a mass spectrometer (MS) coupled with your HPLC (LC-MS). By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products, you can propose and confirm their structures.[8] Comparing the retention time and mass spectra with that of known reference standards, such as guaiacol and the β-isomer, is also a critical step for positive identification.[5][6]
Troubleshooting Guide for Forced Degradation Experiments
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem Encountered | Possible Cause(s) | Suggested Solutions & Explanations |
| No significant degradation observed under acidic or alkaline hydrolysis. | Stress conditions are too mild. | Increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl/NaOH), elevate the temperature (e.g., to 60°C or higher), or extend the exposure time.[1] Guaifenesin may require more forcing conditions to achieve the target degradation of 5-20%. |
| Incorrect sample preparation. | Ensure the drug is fully dissolved in the stress medium. The use of a co-solvent like methanol may be necessary before adding the acidic or basic solution, but be mindful of its potential to influence the reaction. | |
| Excessive degradation (>20-30%) is observed, leading to poor mass balance. | Stress conditions are too harsh. | Reduce the stressor concentration, temperature, or exposure time. The goal of forced degradation is to generate a representative sample of degradants, not to completely degrade the active substance.[9] |
| Secondary degradation. | Harsh conditions might cause the primary degradation products to degrade further into compounds that may not be detectable by your current analytical method (e.g., lack a UV chromophore). Milder conditions will help mitigate this. | |
| Inconsistent results in oxidative stress studies (sometimes degradation is observed, sometimes not). | Variability in H₂O₂ concentration or stability. | Use a fresh, properly stored solution of hydrogen peroxide for each experiment. Its concentration can diminish over time. A 3% to 10% H₂O₂ solution is a common starting point.[2][10] |
| Insufficient reaction time or temperature. | While some oxidative reactions occur at room temperature, gentle heating (e.g., 40-50°C) can facilitate degradation if none is observed.[6] | |
| Poor peak shape (tailing or fronting) for guaifenesin or its degradants in HPLC analysis. | Inappropriate mobile phase pH. | The pH of the mobile phase can affect the ionization state of the analytes. Adjusting the pH of the aqueous portion of your mobile phase (a buffer of pH 3.2 is a good starting point) can improve peak shape.[1][7] |
| Column overload. | The concentration of your sample may be too high. Dilute your sample or reduce the injection volume.[9] | |
| The peak for the β-isomer and the parent drug are not well resolved. | Suboptimal chromatographic conditions. | Method optimization is required. Adjusting the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) or the gradient slope can improve resolution. Using a high-resolution column (e.g., smaller particle size) can also be beneficial.[5] |
Experimental Protocols & Methodologies
To ensure consistency and reliability in your studies, we provide the following detailed protocols as a validated starting point.
Protocol 1: Forced Degradation Sample Preparation
This protocol outlines the conditions for stressing a stock solution of guaifenesin.
-
Prepare a Stock Solution: Accurately weigh and dissolve guaifenesin in a suitable solvent (e.g., methanol or a methanol:water mixture) to achieve a concentration of approximately 1 mg/mL.
-
Perform Stress Studies:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 2N HCl to achieve a final acid concentration of 1N. Heat at 60°C for 12 hours.[1]
-
Alkaline Hydrolysis: Mix equal parts of the stock solution with 2N NaOH to achieve a final base concentration of 1N. Heat at 60°C for 12 hours.[1]
-
Oxidative Degradation: Mix equal parts of the stock solution with 6% H₂O₂. Keep at room temperature for 12-24 hours.[1][6]
-
Thermal Degradation: Expose the solid drug powder to 105°C for 24 hours.[1] Dissolve in the solvent mixture post-exposure.
-
Photolytic Degradation: Expose the stock solution to UV light (200 watt hours/m²) and visible light (1.2 million lux hours) in a photostability chamber.[1]
-
-
Neutralization and Dilution: After the specified time, cool the acid and base-stressed samples to room temperature and carefully neutralize them with an equivalent amount of base or acid, respectively.
-
Final Preparation: Dilute all stressed samples, including the control (unstressed stock solution), with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate guaifenesin from its key degradation products.
-
Column: Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Mobile Phase A: 0.02 M KH₂PO₄ buffer (pH adjusted to 3.2 with phosphoric acid) : Methanol (90:10 v/v).[1][7]
-
Mobile Phase B: 0.02 M KH₂PO₄ buffer (pH 3.2) : Methanol (10:90 v/v).[1][7]
-
Gradient Program:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 100% B
-
20-25 min: 100% B
-
25.1-30 min: Return to 100% A and equilibrate
-
-
Injection Volume: 10 µL.
Visualization of Degradation Pathways and Workflows
The following diagrams illustrate the key relationships and processes described in this guide.
Caption: Potential degradation pathways of Guaifenesin.
Caption: General workflow for forced degradation studies.
References
-
S. K. T, R. R. T. V, K. N. A, et al. (2013). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 118–124. [Link]
-
Raju, T. V., Kumar, N. A., Kumar, S. R., Reddy, A. M., & Rao, I. M. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and Dextromethorphan in a Pharmaceutical Formulation. ISRN Chromatography. [Link]
-
Prajapati, Y. I., & Patel, B. H. (2017). Stability-Indicating HPTLC Method for Estimation of Guaifenesin in Bulk and Pharmaceutical Formulation. Journal of Chromatographic Science, 55(1), 97-104. [Link]
-
Gawai, S. R., Gadge, K., & Sonwane, S. (2021). Study on Development and Validation of Stability Indicating RP-HPLC Method for Guaifenesin. Technological Innovation in Pharmaceutical Research, 11, 1–15. [Link]
-
Reddy, B. P., et al. (2020). An Ultra Performance Liquid Chromatographic Method Validation of Guaifenesin and Hydrocodone Bitartrate in Bulk and Combined Pharmaceutical Dosage Form. Journal of Chemical Health Risks. [Link]
-
Thummala, V. R. R., et al. (2013). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Raju, T. V. R., et al. (2014). Summary of forced degradation results. ResearchGate. [Link]
-
Anonymous. (n.d.). STABILITY-INDICATING HPTLC METHOD FOR ESTIMATION OF GUAIFENESIN IN BULK AND IN PHARMACEUTICAL FORMULATION. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Bhupatiraju, R. V., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International. [Link]
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- 10. oaji.net [oaji.net]
Technical Resource: Strategies for Solubilizing 2-(2-Methoxyphenoxy)propane-1,3-diol (Guaifenesin) for Biological Assays
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies and troubleshooting protocols for effectively solubilizing 2-(2-Methoxyphenoxy)propane-1,3-diol (commonly known as guaifenesin) for in vitro biological assays. While guaifenesin is considered a water-soluble compound, challenges such as precipitation in complex biological media, issues at high concentrations, or "salting-out" effects can arise. This guide explains the causal factors behind these issues and offers validated, step-by-step methods to overcome them, ensuring the accuracy and reproducibility of your experimental results.
Compound Physicochemical Properties at a Glance
A foundational understanding of guaifenesin's properties is crucial for troubleshooting solubility. Contrary to many compounds that require extensive solubilization efforts, guaifenesin is relatively hydrophilic. This suggests that solubility issues are often context-dependent (e.g., related to buffer composition or concentration) rather than an inherent property of the molecule itself.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₄ | PubChem[1] |
| Molecular Weight | 198.22 g/mol | PubChem[1] |
| Water Solubility | ~50,000 mg/L (50 mg/mL) at 25°C | PubChem[1], Fisher Scientific[2] |
| LogP (o/w) | 1.39 | PubChem[1] |
| pKa (Strongest Acidic) | 13.53 - 13.62 (Predicted) | T3DB, HMDB |
| Appearance | White crystalline powder | ChemicalBook[3] |
Expert Interpretation: With a water solubility of approximately 50 mg/mL and a low LogP of 1.39, guaifenesin is not considered a poorly soluble compound.[1] Its pKa is very high, indicating its hydroxyl groups are very weakly acidic and the molecule will be neutral over the entire physiological pH range. Therefore, standard pH modification techniques used for weak acids or bases are not applicable here.[4][5] Solubility challenges likely stem from other factors explored below.
Frequently Asked Questions (FAQs)
Q1: My guaifenesin precipitated after I added my DMSO stock to my aqueous cell culture medium. What happened?
A: This is a common phenomenon known as "solvent-shifting" precipitation. While guaifenesin is soluble in both DMSO and water, its solubility limit in the final mixture of medium/buffer and DMSO is lower than in the pure DMSO stock. When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the local concentration of guaifenesin can temporarily exceed its solubility limit in the new solvent environment, causing it to crash out of solution. The high salt and biomolecule content of culture media can also reduce the solubility of compounds, an effect known as "salting-out".[6][7]
Q2: I thought guaifenesin was water-soluble. Why am I having trouble dissolving it directly in my phosphate-buffered saline (PBS)?
A: While its reported solubility is high (50 mg/mL), this value is typically determined in pure water.[1][2] Biological buffers, especially those with high concentrations of salts like phosphates and sugars, can decrease the solubility of neutral compounds like guaifenesin.[6][7] This "salting-out" effect occurs because water molecules that would typically hydrate the guaifenesin are instead engaged in hydrating the salt ions. One study specifically found that the aqueous solubility of guaifenesin was reduced in the presence of various salts and sugars.[6][7]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: This is highly cell-line dependent and exposure-time dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5%, with many researchers aiming for ≤0.1% for long-term incubation (24 hours or more) to avoid artifacts.[8][9] Concentrations of 1-2% may be acceptable for very short-term assays (e.g., <4 hours), but can cause cytotoxicity or affect cell function.[10] It is critical to run a vehicle control experiment where cells are treated with the same final concentration of DMSO (or other solvent) to ensure the observed effects are from the compound, not the solvent.[9][10]
Solubilization & Troubleshooting Workflow
This workflow provides a logical progression from the simplest to more advanced solubilization techniques.
Caption: Decision workflow for solubilizing guaifenesin.
In-Depth Solubilization Protocols
Protocol 1: Co-Solvent Stock Preparation
This is the most common and effective method for preparing compounds for biological assays.
Principle: A co-solvent like Dimethyl Sulfoxide (DMSO) or ethanol is used to create a highly concentrated primary stock solution. This stock is then serially diluted into the final aqueous assay buffer, ensuring the final co-solvent concentration is low enough to be non-toxic to the biological system.[10] Guaifenesin is freely soluble in ethanol and soluble in DMSO (40-100 mg/mL).[1][2][11]
Step-by-Step Methodology:
-
Calculate Mass: Determine the mass of guaifenesin needed to prepare a concentrated stock (e.g., 20 mg for a 1 mL stock at 100 mM, which is ~20 mg/mL).
-
Add Co-Solvent: Add a small volume of high-purity, anhydrous DMSO or 100% ethanol to the weighed powder.
-
Facilitate Dissolution: Vortex vigorously. If needed, gentle warming in a 37°C water bath can aid dissolution. Ensure the vial is tightly capped to prevent evaporation.
-
Final Volume: Once fully dissolved, add the co-solvent to reach the final desired stock concentration.
-
Quality Control (Critical): Visually inspect the solution against a light and dark background. It should be a clear, particulate-free solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Assay Preparation: Perform serial dilutions of the stock into your final assay medium. Crucially, add the stock solution to the medium while vortexing the tube to promote rapid dispersion and prevent localized precipitation.
Protocol 2: Advanced Formulation with Surfactants
If precipitation persists upon dilution even with co-solvents, a non-ionic surfactant can be used to maintain solubility.
Principle: Non-ionic surfactants like Tween® 80 (Polysorbate 80) form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell, effectively encapsulating less soluble compounds and keeping them dispersed in the buffer.[12][13] This technique is especially useful for preventing aggregation and precipitation in complex media.[12]
Step-by-Step Methodology:
-
Prepare Surfactant Buffer: Prepare your final assay buffer (e.g., cell culture medium) containing a low concentration of Tween® 80. A typical starting concentration is 0.01% to 0.1% (w/v).[12]
-
Prepare Co-Solvent Stock: Make a concentrated stock of guaifenesin in DMSO or ethanol as described in Protocol 1.
-
Dilute into Surfactant Buffer: While vortexing, add the concentrated stock dropwise into the surfactant-containing assay buffer. The presence of Tween® 80 will help stabilize the compound and prevent it from crashing out.
-
Vehicle Control: Your vehicle control must now contain the same final concentration of both the co-solvent (e.g., DMSO) and the surfactant (Tween® 80) to account for any potential biological effects of the formulation itself.
Protocol 3: Advanced Formulation with Cyclodextrins
For particularly challenging systems, cyclodextrins offer a powerful alternative.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can form "inclusion complexes" where the guest molecule (guaifenesin) is held within the cavity, dramatically increasing its apparent water solubility and stability in solution.[14][16][17]
Step-by-Step Methodology:
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for pharmaceutical applications due to its high water solubility and low toxicity.[16]
-
Prepare Complex:
-
Dissolve the HP-β-CD in your assay buffer first.
-
Slowly add the guaifenesin powder to the cyclodextrin solution while stirring or sonicating.
-
The formation of the inclusion complex can take time. Allow the mixture to equilibrate for several hours or overnight at room temperature with continuous stirring.
-
-
Sterilization: Filter-sterilize the final solution using a 0.22 µm filter. Note that the viscosity may be higher than a simple buffer.
-
Vehicle Control: The appropriate control for this experiment is the assay buffer containing the same concentration of HP-β-CD used to dissolve the drug.
References
-
Guaifenesin | C10H14O4. (n.d.). PubChem. Retrieved from [Link]
-
Guaifenesin (T3D4556). (2014). T3DB. Retrieved from [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PubMed Central. Retrieved from [Link]
-
Solubility of guaifenesin in the presence of common pharmaceutical additives. (2002). PubMed. Retrieved from [Link]
-
What techniques can you suggest for improving media solubility for media that is difficult to get into solution? (n.d.). Cell Culture Dish. Retrieved from [Link]
-
Solubility of Guaifenesin in the Presence of Common Pharmaceutical Additives. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Showing metabocard for Guaifenesin (HMDB0004998). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Cyclodextrins as pharmaceutical solubilizers. (2007). Ovid. Retrieved from [Link]
-
Guaifenesin. (2024). ChemBK. Retrieved from [Link]
-
guaifenesin, 93-14-1. (n.d.). The Good Scents Company. Retrieved from [Link]
-
From what concentration of DMSO is harmful to cell in vivo and vitro? (2017). ResearchGate. Retrieved from [Link]
-
Cyclodextrin. (n.d.). Wikipedia. Retrieved from [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (2014). PubMed Central. Retrieved from [Link]
-
What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. Retrieved from [Link]
- Process for improving the solubility of cell culture media. (2016). Google Patents.
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018). MDPI. Retrieved from [Link]
- Process for improving the solubility of cell culture media. (2018). Google Patents.
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). National Institutes of Health. Retrieved from [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. Retrieved from [Link]
-
Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. (2022). PubMed Central. Retrieved from [Link]
-
Guaifenesin M (OH). (n.d.). PubChem. Retrieved from [Link]
-
Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. (2010). PubMed. Retrieved from [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. (2019). ResearchGate. Retrieved from [Link]
-
The Role of Tween 80 in Protein Solubilization and Stabilization. (2020). G-Biosciences. Retrieved from [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. (2007). PubMed. Retrieved from [Link]
-
Analysis of Tween 80 by high- performance liquid chromatography with diode array detection. (2018). Agilent. Retrieved from [Link]
-
Why we use tween solution for in vivo pharmacological activities of plant Extracts? (2016). ResearchGate. Retrieved from [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved from [Link]
-
2-(2-Methoxyphenoxy)-3-(3,4-dimethoxyphenyl)propane-1,3-diol. (2024). ChemBK. Retrieved from [Link]
-
Henderson Hasselbalch equation – Knowledge and References. (2019). Taylor & Francis. Retrieved from [Link]
-
This compound. (n.d.). Boron Molecular. Retrieved from [Link]
-
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol. (n.d.). PubChem. Retrieved from [Link]
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common side reactions in the synthesis of 2-(2-Methoxyphenoxy)propane-1,3-diol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(2-methoxyphenoxy)propane-1,3-diol (CAS 14007-09-1). This compound is a known impurity of the active pharmaceutical ingredient Guaifenesin and is also referred to as Guaifenesin Impurity B or Isoguaifenesin.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis and minimize the formation of common side products.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.
Question 1: My reaction yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Incomplete Deprotonation of Guaiacol | The reaction is initiated by the deprotonation of the phenolic hydroxyl group of guaiacol to form the phenoxide nucleophile. If the base is not strong enough or is used in insufficient quantity, a significant portion of the guaiacol will remain unreacted. | - Use a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).- Ensure at least a stoichiometric equivalent of the base is used relative to guaiacol.- Consider aprotic polar solvents like DMF or DMSO to enhance the nucleophilicity of the phenoxide. |
| Competition with Elimination Reactions | The alkylating agent, especially if it has a leaving group on a secondary carbon, can undergo base-catalyzed elimination to form an alkene, competing with the desired SN2 reaction.[6][7] | - Maintain a moderate reaction temperature. Higher temperatures tend to favor elimination over substitution.- Use a primary alkyl halide as the electrophile if possible. When using reagents like 1,3-dichloro-2-propanol, the primary chloride is more reactive. |
| Formation of Isomeric Product (Guaifenesin) | When using an epoxide precursor like epichlorohydrin or glycidol, the phenoxide can attack either of the two epoxide carbons. Attack at the terminal carbon leads to the desired this compound after hydrolysis, while attack at the internal carbon leads to the formation of 3-(2-methoxyphenoxy)propane-1,2-diol (Guaifenesin). | - The regioselectivity of the epoxide opening is influenced by the reaction conditions. Under basic or neutral conditions, the SN2 attack is favored at the less sterically hindered carbon. Careful control of pH and temperature is crucial.- Using 1,3-dihalo-2-propanol as the electrophile can offer better control over the formation of the desired isomer. |
| Formation of Bis-ether Impurity | If the stoichiometry is not carefully controlled, the newly formed diol product can react further with another molecule of guaiacol, leading to the formation of 1,3-bis(2-methoxyphenoxy)propan-2-ol (Guaifenesin Impurity D).[1] | - Use a slight excess of the three-carbon synthon relative to guaiacol to minimize the presence of unreacted phenoxide that could lead to a second substitution.- Monitor the reaction progress by TLC or HPLC to stop the reaction once the starting material is consumed. |
Question 2: I am observing a significant amount of an impurity with the same mass as my target compound. How can I confirm if it is the Guaifenesin isomer and how can I minimize its formation?
Answer:
The presence of an impurity with the same molecular weight as your target is highly indicative of the formation of the isomeric product, 3-(2-methoxyphenoxy)propane-1,2-diol (Guaifenesin).[8][9] Differentiating and controlling the formation of these isomers is a key challenge in this synthesis.
Confirmation and Control Strategies:
-
Analytical Differentiation:
-
Chromatography: HPLC is the most effective method for separating and quantifying the two isomers. Developing a method with a suitable column (e.g., C18) and mobile phase can achieve baseline separation. TLC can also be used for qualitative monitoring.
-
Spectroscopy: While mass spectrometry will show the same molecular ion for both isomers, their fragmentation patterns might differ. ¹H and ¹³C NMR spectroscopy are definitive methods for structural elucidation. The chemical shifts of the protons and carbons in the propanediol backbone will be distinct for each isomer.
-
-
Minimizing Isomer Formation:
-
Choice of Electrophile: The choice of the three-carbon synthon is critical.
-
Epichlorohydrin: The reaction of guaiacol with epichlorohydrin proceeds via the initial formation of guaiacol glycidyl ether, which is then hydrolyzed to the diol. The initial epoxide opening can occur at either carbon, leading to a mixture of isomers.
-
3-Chloro-1,2-propanediol: This reagent can also lead to a mixture of products. The phenoxide can attack either the primary or secondary carbon, though attack at the primary carbon is generally favored in an SN2 reaction.[4]
-
1,3-Dichloro-2-propanol: This symmetrical starting material can provide a more direct route to the desired 1,3-disubstituted backbone.
-
-
Reaction Conditions:
-
Catalyst: The use of phase-transfer catalysts can influence the reaction pathway and potentially the regioselectivity.[10]
-
Solvent: The solvent can affect the reactivity of the nucleophile and the stability of the transition states for the formation of the two isomers. Experimenting with different solvents may be beneficial.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for preparing this compound?
The most widely employed method is the Williamson ether synthesis.[4][6][11] A common approach involves the reaction of the sodium salt of guaiacol (formed by reacting guaiacol with a base like sodium hydroxide) with 1,3-dichloro-2-propanol or a similar 1,3-disubstituted propane derivative. This is then followed by hydrolysis to yield the diol. Another route is the reaction of guaiacol with glycidol, although this can lead to issues with regioselectivity.[12]
Q2: What are the critical reaction parameters to control for a successful synthesis?
The key parameters to control are:
-
Stoichiometry: The molar ratio of guaiacol to the alkylating agent should be carefully controlled to prevent the formation of bis-ether byproducts.[1]
-
Temperature: Temperature control is crucial to balance the reaction rate and minimize side reactions like elimination.[7] Reactions are often run at moderately elevated temperatures (e.g., 30-60 °C).[10][13]
-
Base: The choice and amount of base are critical for the complete formation of the phenoxide nucleophile.
-
Solvent: The solvent can influence the solubility of reactants and the reaction kinetics.
Q3: What are the main impurities I should look for and how are they formed?
The primary impurities to monitor are summarized in the table below:
| Impurity Name | Structure | Common Source of Formation |
| Guaifenesin (Isomer) | 3-(2-methoxyphenoxy)propane-1,2-diol | Non-regioselective reaction with epoxide or unsymmetrical 3-carbon synthons. |
| Guaiacol (Starting Material) | 2-Methoxyphenol | Incomplete reaction due to insufficient base, time, or temperature.[14] |
| 1,3-bis(2-methoxyphenoxy)propan-2-ol (Impurity D) | - | Reaction of the product with another molecule of guaiacol, often due to an excess of guaiacol.[1] |
| Guaiacol Glycidyl Ether | 2-((2-methoxyphenoxy)methyl)oxirane | An intermediate when using epichlorohydrin that may remain if hydrolysis is incomplete.[10][13] |
Q4: What purification methods are most effective for isolating high-purity this compound?
Due to the presence of structurally similar impurities, a multi-step purification process is often necessary.
-
Extraction: An initial workup involving liquid-liquid extraction can remove unreacted starting materials and some byproducts.
-
Column Chromatography: This is a highly effective method for separating the desired product from its isomers and other impurities. Silica gel is a common stationary phase.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final step to obtain a highly pure, crystalline product.
Visualizing the Synthesis and Side Reactions
To better understand the reaction pathways, the following diagrams illustrate the synthesis of this compound and the formation of key side products.
Caption: Synthetic pathways for this compound and common side reactions.
References
- Benchchem. 3-(2-methoxyphenoxy)(1,2,3-13C3)propane-1,2-diol | 1173019-31-2.
- SynZeal. Guaifenesin Impurities.
- Google Patents. WO2016065576A1 - Process for preparation of high purity guaiacol glycidyl ether.
- ResearchGate. 3-(2-Methoxyphenoxy)propane-1,2-diol | Request PDF.
- Clearsynth. Guaifenesin EP Impurity A | CAS No: 90-05-1.
- PubMed. Determination of the structure of a synthetic impurity in guaifenesin: modification of a high-performance liquid chromatographic method for phenylephrine hydrochloride, phenylpropanolamine hydrochloride, guaifenesin, and sodium benzoate in dosage forms.
- Chegg. Guaifenesin an expectorant from cough tablets are prepared from Guaiacol (2- methoxyphenol), NaOH and 3-choloro-l, 2- propanediol using the Williamson ether synthetic method. A) Give the balanced reac.
- Pharmaffiliates. Guaifenesin-impurities.
- ChemicalBook. Guaiacol glycidyl ether | 2210-74-4.
- Wikipedia. Williamson ether synthesis.
- Google Patents. US6689817B1 - Process for preparing guaifenesin tannate.
- SynThink Research Chemicals. 3-(2-methoxyphenoxy)propane-1,2-diol.
- Google Patents. WO2011113228A1 - A process for preparing guaiacol glycidyl.
- ResearchGate. Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis.
- Pharm D Guru. 61. MEPHENESIN.
- The Royal Society of Chemistry. Synthesis of novel bio-based amines from vanillin and guaiacol for high performance epoxy thermosets.
- Chegg. Solved Williamson Ether Synthesis of Guaifenesin Purpose The.
- Course Hero. Guaifenesin, an expectorant found in cough tablets, is prepared from Guaiacum (2-methoxyphenyl), NaOH and 3-choloro-1, 2-propanediol using the Williamson ether synthetic method.
- Benchchem. Discovery and history of 3-(3-Methoxyphenoxy)propane-1,2-diol.
- Google Patents. CN106431849A - Method for synthesizing guaifenesin drug intermediate 3-(o-methoxy phenoxy)-1,2-propanediol.
- ResearchGate. Effect of the mole ratio of guaiacol to epichlorohydrin. N-decane 0.03...
- Wikipedia. Mephenesin.
- Google Patents. EP0058987A1 - Process for the preparation of guaiacol glyceryl ether.
- RSC Publishing. Green Chemistry.
- ResearchGate. (PDF) Organocatalytic Chiral Synthesis of Centrally Acting Muscle Relaxant (S)-Mephenesin.
- PubChem. Mephenesin | C10H14O3 | CID 4059.
- Google Patents. US2813104A - Preparation of mephenesin carbamate hemihydrate.
- CymitQuimica. CAS 14007-09-1: this compound.
- ENSCM. Acknowledgments.
- Santa Cruz Biotechnology. 2-(2-Methoxyphenoxy)-1,3-propanediol | CAS 14007-09-1 | SCBT.
- ChemicalBook. This compound | 14007-09-1.
- Boron Molecular. This compound.
- LGC Standards. This compound (B-Isomer).
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- 14. cleanchemlab.com [cleanchemlab.com]
refinement of analytical techniques for detecting 2-(2-Methoxyphenoxy)propane-1,3-diol
Technical Support Center: Analysis of 2-(2-Methoxyphenoxy)propane-1,3-diol
Prepared by: Senior Application Scientist
Welcome to the technical support center for the analytical refinement of this compound. This guide is designed for researchers, analytical chemists, and quality control professionals working on the detection and quantification of this critical compound, commonly known as Guaifenesin Impurity B.
As an isomeric impurity of Guaifenesin, precise and accurate measurement of this compound is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2][3] This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you overcome common analytical challenges.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a direct question-and-answer format. The underlying scientific principles for each troubleshooting step are explained to empower you to make informed decisions in your laboratory.
Chromatography (HPLC/UPLC) Issues
Question 1: My peak for this compound is showing significant tailing in a reversed-phase (RP-HPLC) method. What is the likely cause and how can I fix it?
Answer: Peak tailing for this analyte is a common issue, often stemming from its chemical structure. The molecule contains two free hydroxyl (-OH) groups which are polar and can engage in undesirable secondary interactions with the stationary phase.[4]
-
Causality: The primary cause is often the interaction between the hydroxyl groups of the analyte and active silanol groups (Si-OH) on the surface of silica-based C18 columns. This is particularly problematic if the column is older or of a lower quality (Type A silica).
-
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The pKa of the phenolic hydroxyl group is predicted to be around 13.8.[4] While this is outside the stable pH range for most silica columns, ensuring the mobile phase pH is low (e.g., pH 2.5-3.5) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions. An acidic modifier like phosphoric acid or formic acid is recommended.[5]
-
Use an End-Capped, High-Purity Column: Modern, high-purity silica columns (Type B) are extensively end-capped, meaning most of the reactive silanol groups are chemically bonded with a small silylating agent. Switching to a column specifically designed for polar analytes or one with robust end-capping will significantly improve peak shape.
-
Lower the Sample Concentration: Column overload can lead to peak tailing.[6] Try diluting your sample to see if the peak shape improves. If it does, you are likely exceeding the mass capacity of the column.
-
Check Sample Solvent: The sample should be dissolved in the mobile phase or a weaker solvent.[6] Injecting in a much stronger solvent (e.g., pure acetonitrile in a high-aqueous mobile phase) can cause peak distortion.
-
Question 2: I'm having difficulty achieving baseline resolution between Guaifenesin and this compound (Impurity B). What parameters can I adjust?
Answer: As isomers, separating Guaifenesin from its β-isomer (Impurity B) requires an optimized method. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) note that Impurity B has a relative retention of about 0.9 to Guaifenesin, meaning it elutes slightly earlier.[7][8][9][10]
-
Causality: The slight difference in polarity between the 1,2-diol (Guaifenesin) and the 1,3-diol (Impurity B) is the basis for separation. Achieving resolution requires a chromatographic system with sufficient efficiency and selectivity.
-
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting poor peak resolution.
-
Detailed Steps:
-
Optimize Organic Content: Since Impurity B elutes first, it is slightly more polar. A small, systematic reduction in the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase will increase the retention time of both compounds and improve their separation.[11]
-
Change Organic Solvent: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other. This can alter the elution order or improve the spacing between peaks.
-
Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 30°C) often increases retention and can enhance selectivity between closely related isomers.[12]
-
Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency, leading to narrower peaks and better resolution, as demonstrated in some validated methods.[5][12]
-
Question 3: My retention times are drifting with each injection. What should I check first?
Answer: Retention time drift is a common problem that indicates a lack of system stability. It is crucial to address this to ensure reliable quantification.[13][14]
-
Causality: The most frequent causes are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[14]
-
Systematic Checklist:
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before the first injection. For gradient methods, allow at least 10-15 column volumes for re-equilibration between runs.[14]
-
Mobile Phase Preparation:
-
Premixing: If using an isocratic method with multiple solvents, premix them manually to rule out issues with the pump's proportioning valve.[15]
-
Degassing: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from forming in the pump, which can cause flow rate inconsistencies.[14]
-
Evaporation: Over a long sequence, volatile organic solvents can evaporate, changing the mobile phase composition. Prepare fresh mobile phase daily.
-
-
Temperature Control: Use a thermostatted column compartment. Even minor fluctuations in ambient temperature can cause significant retention time shifts.[14]
-
Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leaks, which would cause a drop in system pressure and an increase in retention times.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to monitor? It is a structural isomer and a known process impurity of the active pharmaceutical ingredient (API) Guaifenesin.[1][3] Regulatory bodies like the USP and EP require its level to be controlled within strict limits (e.g., not more than 1.5%) to ensure the purity and safety of the final drug product.[2][7]
Q2: What is a typical HPLC method for analyzing this impurity? A typical method is a stability-indicating Reversed-Phase HPLC (RP-HPLC) assay with UV detection.[5][12] Key parameters from published methods are summarized below.
| Parameter | Typical Value | Rationale |
| Column | C18, 150 or 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds.[5][7][12] |
| Mobile Phase A | Water with acidic modifier (e.g., 0.1% Phosphoric Acid) | Controls pH to ensure consistent analyte ionization and silanol suppression.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute compounds from the reversed-phase column.[5][7] |
| Elution Mode | Gradient | Often required to separate the API, Impurity B, and other related substances in a single run.[12] |
| Flow Rate | 0.8 - 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[7][12] |
| Column Temp. | 30 - 50 °C | Controls retention time and can improve peak shape and selectivity.[12] |
| Detection | UV at ~276 nm | The methoxyphenoxy chromophore has a strong absorbance in this region.[7][8] |
Q3: Where can I obtain a reference standard for this compound? Certified reference materials are essential for accurate quantification. They are available from major pharmacopeias and chemical suppliers. It is listed as:
-
Guaifenesin Impurity B in the European Pharmacopoeia (EP).[8][16]
-
Isoguaifenesin or Guaifenesin beta-isomer from USP reference standards.[9][17]
-
Pharmaceutical secondary standards are also available from various commercial suppliers.[1]
Q4: Can I use Gas Chromatography (GC) for this analysis? While HPLC is more common, GC can be used. However, due to the two polar hydroxyl groups, derivatization (e.g., silylation) is typically required to increase the volatility and thermal stability of the analyte, preventing peak tailing and on-column degradation. The European Pharmacopoeia mentions a GC method for related substances of Guaifenesin.[8]
Part 3: Standard Operating Protocol (SOP) Example
This section provides a validated, step-by-step protocol for the determination of this compound in a Guaifenesin drug substance, based on pharmacopeial methods.
SOP: Impurity Analysis by RP-HPLC
-
System Preparation
-
Mobile Phase A: Prepare a filtered and degassed mixture of water and phosphoric acid (1000:1 v/v).
-
Mobile Phase B: Use HPLC-grade Acetonitrile.
-
Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B as specified by your validated method (e.g., 50:50 v/v).
-
-
Standard Preparation
-
Impurity B Standard Stock (S1): Accurately weigh ~15 mg of this compound CRS and dissolve in a 50 mL volumetric flask with Diluent.
-
Working Standard (S2): Dilute the stock solution (S1) to a final concentration representing the impurity limit (e.g., 1.5% of the test concentration).
-
-
Sample Preparation
-
Test Solution: Accurately weigh ~50 mg of Guaifenesin sample, transfer to a 25 mL volumetric flask, and dissolve and dilute to volume with Diluent.
-
-
Chromatographic Conditions
-
Use the parameters outlined in the table in FAQ #2, with a gradient program such as:
-
Time 0-5 min: 20% B
-
Time 5-25 min: 20% to 60% B
-
Time 25-26 min: 60% to 20% B
-
Time 26-35 min: Hold at 20% B (re-equilibration)
-
-
-
Analysis & Calculation
-
Inject the diluent (blank), followed by six replicate injections of the Working Standard (S2) to establish system suitability (RSD ≤ 5.0%).
-
Inject the Test Solution.
-
Calculate the percentage of Impurity B in the sample using the peak area response compared to the standard.
Caption: Standard workflow for HPLC impurity analysis.
-
References
- USP Monographs: Guaifenesin. (n.d.). USP29-NF24.
- This compound | 14007-09-1. (n.d.). ChemicalBook.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and Dextromethorphan Impurities in Pharmaceutical Formulations. (2013). International Journal of Pharmaceutical Sciences and Research.
- This compound 14007-09-1 wiki. (n.d.). Guidechem.
- OTC medicine monograph: Guaifenesin. (2014).
- HPLC Methods for analysis of Guaifenesin. (n.d.).
- Guaifenesin EP Reference Standard CAS 93-14-1. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). ChemicalBook.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.).
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and Dextromethorphan Impurities in Pharmaceutical Formulations. (2013).
- HPLC Troubleshooting Guide. (n.d.). Restek.
- Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
- HPLC Analysis of Guaifenesin and Impurity A and B on Ascentis® Express C18. (n.d.). Sigma-Aldrich.
- GUAIFENESIN Guaifenesinum. (2012). European Pharmacopoeia 7.0.
- GUAIFENESIN EUROPEAN PHARMACOP | G0700000 | MERCK THIRD PARTY. (n.d.). SLS.
- Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. (2013). PMC - NIH.
- Troubleshooting in HPLC: A Review. (2022). International Journal for Scientific Research & Development.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Guaifenesin Pharmaceutical Secondary Standard; Certified Reference M
- GUAIFENESIN - 2018-11-01. (2018). USP-NF.
- USP Method Guaifenesin Assay. (n.d.). Merck Millipore.
- GUAIFENESIN. (2008). European Pharmacopoeia.
- guaifenesin beta-isomer. (n.d.). PubChem - NIH.
- 2-(2-Methoxyphenoxy)-1,3-propanediol | CAS 14007-09-1. (n.d.). Santa Cruz Biotechnology.
- Guaifenesin. (n.d.). PubChem - NIH.
- Methocarbamol. (n.d.). DrugBank.
- METHOCARBAMOL DepMap Compound Summary. (n.d.). DepMap.
- This compound (B-Isomer). (n.d.). LGC Standards.
- Methocarbamol Tablets. (2015). USP-NF.
- 3-(2-methoxyphenoxy)propane-1,2-diol. (n.d.). SynThink Research Chemicals.
- Methocarbamol. (2024).
- Methocarbamol. (n.d.). Wikipedia.
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- 3. This compound CAS#: 14007-09-1 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pharmacopeia.cn [pharmacopeia.cn]
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- 15. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 16. Guaifenesin EP Reference Standard CAS 93-14-1 Sigma Aldrich [sigmaaldrich.com]
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Technical Support Center: Addressing Stability Issues of 2-(2-Methoxyphenoxy)propane-1,3-diol (Guaifenesin) in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(2-Methoxyphenoxy)propane-1,3-diol, commonly known as guaifenesin. This resource is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively manage the stability of guaifenesin in solution. Ensuring the integrity of your experimental solutions is paramount for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of guaifenesin solutions.
Q1: My guaifenesin solution is showing unexpected analytical results (e.g., new peaks in HPLC, color change). What are the first steps to diagnose the problem?
A1: The appearance of new peaks or changes in physical properties often indicates chemical degradation. The first step is a systematic investigation to identify the root cause. This involves assessing your preparation and storage conditions against the known stability profile of the molecule.
Causality: Guaifenesin is susceptible to degradation under several conditions, including exposure to strong acids or bases, oxidizing agents, and even heat and light over time.[1][2][3] The extra peaks in your chromatogram are likely degradation products. A logical workflow is essential to pinpoint the specific stress factor causing the instability in your experiment.
Below is a workflow to guide your initial investigation.
Caption: Initial workflow for diagnosing guaifenesin solution instability.
Q2: What are the common chemical degradation pathways for guaifenesin in solution?
A2: Guaifenesin can degrade via several mechanisms, primarily hydrolysis and oxidation.
-
Hydrolysis (Acidic/Basic): The ether linkage in guaifenesin can be susceptible to cleavage under both strong acidic and alkaline conditions. This can lead to the formation of guaiacol and glycerin. Forced degradation studies confirm that guaifenesin degrades when exposed to acids (like HCl) and bases (like NaOH), particularly with the application of heat.[1][4][5]
-
Oxidation: The aromatic ring and hydroxyl groups are potential sites for oxidation. Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the formation of various degradation products, with guaiacol being a frequently observed impurity under oxidative stress.[3]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[1][2] Studies have shown that degradation occurs when solutions are exposed to direct sunlight.[1]
Caption: Primary degradation pathways for guaifenesin in solution.
Q3: How critical are pH, temperature, and light to the stability of my guaifenesin solution?
A3: These factors are highly critical. Forced degradation studies, which intentionally stress a drug substance, consistently show that guaifenesin's stability is compromised by extremes of pH, heat, and light.[1][2][3]
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ether bond.[4] It is advisable to prepare solutions in a neutral, buffered diluent if they are to be stored for any length of time.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing solutions at elevated temperatures (e.g., 60°C or 105°C) has been shown to cause degradation.[5][6] For routine storage, refrigeration is recommended unless otherwise specified.
-
Light: Photodegradation is a significant risk.[1] Always store guaifenesin solutions in amber vials or otherwise protected from light to minimize this pathway.
Q4: What are the primary degradation products I should be looking for analytically?
A4: The two most commonly cited degradation products or process impurities that you should monitor for are Guaiacol and a positional isomer of guaifenesin.[3]
-
Guaiacol: This is a known impurity and a product of both hydrolytic and oxidative degradation.[3][7]
-
This compound (β-Isomer or Isoguaifenesin): This is a known process impurity that may also arise from degradation.[3][8][9]
Your analytical method, such as HPLC, must be able to resolve the main guaifenesin peak from these and other potential degradants.
Q5: For how long can I consider my guaifenesin stock solution to be stable?
A5: The stability of a solution is highly dependent on the solvent, concentration, and storage conditions. However, several studies indicate that standard solutions of guaifenesin prepared in a suitable diluent (e.g., methanol or a buffered mobile phase) are stable for at least 24 to 48 hours at ambient temperature when stored in tightly capped, light-protected volumetric flasks.[3][5] For longer-term storage, it is imperative to conduct your own stability study under your specific experimental conditions. Best Practice: Always use freshly prepared solutions for quantitative experiments to ensure the highest accuracy.
Troubleshooting Guide: A Deeper Dive
Guide 1: Investigating and Mitigating Guaifenesin Degradation
If you have confirmed that your guaifenesin solution is degrading, this guide provides a systematic approach to mitigation.
Step 1: Characterize the Degradation Profile The first step is to understand the conditions leading to degradation. This is formally done through a forced degradation study. This will not only confirm the susceptibility of your solution but also generate the degradation products needed for analytical method development.
Step 2: Analyze Environmental Factors
-
pH Control: Is your solvent or diluent unbuffered? The inherent pH of your solvent system could be contributing to hydrolysis.
-
Solution: Prepare your solutions using a buffer system that maintains a near-neutral pH (e.g., phosphate buffer, pH 6.8-7.2). A study on a related compound used a potassium phosphate buffer at pH 3.2 for an HPLC mobile phase, indicating that acidic conditions can be controlled, but extreme pH should be avoided.[4]
-
-
Oxidative Stress: Are your solvents peroxide-free? Has the solution been exposed to air for extended periods?
-
Solution: Use high-purity, peroxide-free solvents. Consider purging your solution and the vial headspace with an inert gas like nitrogen or argon before sealing, especially for long-term storage.
-
-
Photostability: Are your containers clear glass? Are they left on the lab bench under direct light?
-
Solution: Store all guaifenesin solutions in amber glass containers or wrap clear containers in aluminum foil. Minimize exposure to ambient and UV light during experiments.
-
-
Thermal Stress: Are solutions being stored at room temperature for extended periods?
-
Solution: Store stock solutions at refrigerated temperatures (2-8°C) unless solubility is an issue. Allow solutions to return to room temperature before use to ensure accuracy in volume measurements.
-
Step 3: Implement and Verify Corrective Actions After implementing changes (e.g., using a buffered diluent, protecting from light), prepare a new solution and re-analyze it over a time course (e.g., T=0, 8h, 24h, 48h) to confirm that the degradation has been minimized.
Guide 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.
Principle: The core of a stability-indicating method is chromatographic specificity. You must prove that all potential degradation products are separated from the main guaifenesin peak and from each other. This is achieved by analyzing samples from forced degradation studies.
Key Method Parameters: Most successful methods for guaifenesin utilize Reverse-Phase HPLC (RP-HPLC).
| Parameter | Typical Starting Conditions | Rationale & Expert Insights |
| Column | C18, 150 mm x 4.6 mm, 3.5-5 µm | The C18 stationary phase provides excellent hydrophobicity for retaining guaifenesin and its less polar degradants like guaiacol.[4][10] |
| Mobile Phase A | 0.02 M Potassium Phosphate or 0.1% Acetic Acid in Water (pH ~2.7-3.2) | A slightly acidic pH can improve peak shape and is often used in RP-HPLC.[4][10] Buffering the mobile phase ensures consistent retention times. |
| Mobile Phase B | Acetonitrile or Methanol | These are common organic modifiers. A gradient elution (e.g., starting with low organic and increasing) is often necessary to elute all degradation products with good resolution.[4][5] |
| Detection | UV at 273-276 nm | Guaifenesin has a UV absorbance maximum in this range, providing good sensitivity.[1][4][10] A Photo Diode Array (PDA) detector is highly recommended to check for peak purity. |
| Column Temp. | 25°C - 30°C | Maintaining a constant column temperature ensures reproducible retention times.[4] |
| Flow Rate | 0.5 - 1.0 mL/min | This range typically provides good efficiency without generating excessive backpressure.[4][10] |
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
Objective: To intentionally degrade guaifenesin under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
Guaifenesin reference standard
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
3-30% Hydrogen Peroxide (H₂O₂)
-
High-purity water and methanol/acetonitrile
-
pH meter, heating block or oven, UV light chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of guaifenesin (e.g., 1 mg/mL) in a suitable solvent like methanol or a 50:50 methanol:water mixture.
-
Acid Hydrolysis: Mix equal parts of the stock solution with 1N HCl. Heat at 60-80°C for a specified time (e.g., 12 hours).[5] Cool, neutralize with 1N NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Mix equal parts of the stock solution with 1N NaOH. Heat at 60-80°C for a specified time (e.g., 12 hours).[5] Cool, neutralize with 1N HCl, and dilute to the target concentration.
-
Oxidative Degradation: Mix the stock solution with H₂O₂ (e.g., to a final concentration of 3%). Keep at room temperature for a specified time (e.g., 12 hours).[5] Dilute to the target concentration.
-
Thermal Degradation: Place a solid sample of guaifenesin in an oven at 105°C for 24 hours.[5] Also, heat a solution of guaifenesin at 60°C.[2] Prepare a solution from the stressed solid or dilute the stressed solution.
-
Photolytic Degradation: Expose a solution of guaifenesin to direct sunlight or a photostability chamber (with UV and visible light) for a specified duration (e.g., 24 hours).[1][5]
-
Control Sample: Prepare a control sample by diluting the unstressed stock solution to the same target concentration.
-
Analysis: Analyze all samples by HPLC. Use a PDA detector to compare the peak purity of the stressed samples against the control. The goal is to achieve 5-20% degradation of the parent compound.
Protocol 2: Example Stability-Indicating HPLC-UV Method
This protocol is a representative starting point based on published methods.[4][5] Optimization will be required for your specific equipment and separation needs.
-
Column: Waters Symmetry C18 (150 mm × 4.6 mm), 5 µm particle size
-
Mobile Phase A: 0.02 M KH₂PO₄ buffer, pH adjusted to 3.2 with phosphoric acid : Methanol (90:10 v/v)
-
Mobile Phase B: 0.02 M KH₂PO₄ buffer, pH adjusted to 3.2 with phosphoric acid : Methanol (10:90 v/v)
-
Gradient Program:
-
0-50 min: 0% B to 40% B
-
50-52 min: 40% B to 0% B
-
52-60 min: Hold at 0% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 273 nm
System Suitability: Before analysis, inject a standard solution containing guaifenesin and known impurities (e.g., guaiacol, isoguaifenesin) to ensure adequate resolution (>2.0) between all peaks.
Data Summary
The following table summarizes typical conditions used in forced degradation studies of guaifenesin and the observed outcomes.
| Stress Condition | Reagent/Parameters | Typical Outcome | Major Degradants Observed |
| Acidic Hydrolysis | 1N HCl, 60°C, 12h | Slight to moderate degradation | Hydrolysis products |
| Alkaline Hydrolysis | 1N NaOH, 60°C, 12h | Slight to moderate degradation | Hydrolysis products |
| Oxidation | 1-3% H₂O₂, RT, 12h | Minor to moderate degradation | Guaiacol, other oxidized species |
| Thermal (Dry Heat) | 105°C, 24h | Generally stable, minor degradation | - |
| Thermal (Wet Heat) | Water, 60°C, 12h | Degradation observed | Hydrolysis products |
| Photolytic | Sunlight/UV light, 24h | Degradation observed | Photolytic products |
Table based on findings from multiple sources.[4][5][11]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3516, Guaifenesin. Retrieved from [Link]
-
Patel, D., & Armstrong, M. (2024). Dextromethorphan/Guaifenesin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
PharmaCompass. (n.d.). Guaifenesin. Retrieved from [Link]
-
Albrecht, H. H., Dicpinigaitis, P. V., & Guenin, E. P. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary respiratory medicine, 12, 31. Retrieved from [Link]
- Shi, H., Wang, L., & Sun, H. (2011). Mechanism and Kinetics of Guaifenesin Oxidation by Bis(hydrogen periodato)argentate(III) Complex Anion. Chemical Research in Chinese Universities, 27(5), 769-774. (Link not directly available, abstract reviewed)
-
USP. (n.d.). Not A USP Compendial Standard A Resource for Informational Purpose Only: Guaifenesin Extended-Release Tablets. Retrieved from [Link]
- Jadhav, A. S., Pathare, D. B., & Shingare, M. S. (2013). Stability-Indicating HPTLC Method for Estimation of Guaifenesin in Bulk and Pharmaceutical Formulation. Journal of Chromatographic Science, 51(8), 757-762. (General information, specific article may be behind paywall, refer to similar public studies)
-
Rao, N. V., & Kumar, P. (2021). Study on Development and Validation of Stability Indicating RP-HPLC Method for Guaifenesin. Technological Innovation in Pharmaceutical Research, 11, 1-7. Retrieved from [Link]
-
Reddy, G. V., Reddy, B. P., & Prakash, K. V. (2011). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Pharmaceutical Methods, 2(4), 245-251. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of forced degradation results. Retrieved from [Link]
-
Reddy, G. V., et al. (2011). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. ResearchGate. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2021). An Ultra Performance Liquid Chromatographic Method Validation of Guaifenesin and Hydrocodone Bitartrate. Retrieved from [Link]
-
Raju, T. V. R., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and Dextromethorphan Impurities in Pharmaceutical Formulations. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US7985421B2 - Sustained release formulations of guaifenesin and additional drug ingredients.
-
ResearchGate. (2020). Formulation and Evaluation of Guaifenesin Gastro Retentive Tablets. Retrieved from [Link]
-
Scholars Middle East Publishers. (2022). Formulation and Evaluation of Guaifenesin Gastro Retentive Tablets. Retrieved from [Link]
-
ResearchGate. (2013). HPLC determination of guaifenesin with selected medications on underivatized silica with an aqueous-organic mobile phase. Retrieved from [Link]
-
Reddy, G. V., et al. (2011). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. ResearchGate. Retrieved from [Link]
-
Asian Journal of Pharmacy and Technology. (2014). Formulation, Development and Evaluation of Expectorant Extended Release Tablet. Retrieved from [Link]
-
Wikipedia. (n.d.). Guaifenesin. Retrieved from [Link]
- Google Patents. (n.d.). MXPA04010225A - Sustained release of guaifenesin combination drugs.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84154, guaifenesin beta-isomer. Retrieved from [Link]
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guide to troubleshooting unexpected results in experiments with 2-(2-Methoxyphenoxy)propane-1,3-diol
Welcome to the technical support center for 2-(2-Methoxyphenoxy)propane-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in experiments involving this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower your experimental success.
Frequently Asked Questions (FAQs)
This section addresses common questions about this compound, providing a quick reference for its fundamental properties and handling.
1. What is this compound?
This compound (CAS No. 14007-09-1) is a chemical compound that is structurally related to Guaifenesin, a common expectorant.[1][2][3][4][5][6][7][8] It is often referred to as Guaifenesin Impurity B or Isoguaifenesin in pharmaceutical contexts.[2][3][5] It is a known byproduct in the synthesis of Guaifenesin.[1][9]
2. What are the physical and chemical properties of this compound?
It is a white to off-white solid with a molecular formula of C10H14O4 and a molecular weight of 198.22 g/mol .[1][6][7][10][11][12] It is soluble in organic solvents like chloroform, DMSO, and methanol.
3. How is this compound synthesized?
This compound is typically formed as a byproduct during the synthesis of Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) from the reaction of guaiacol and glycidol.[9][13] The reaction can yield both the desired 1,2-diol isomer (Guaifenesin) and the 1,3-diol isomer (this compound).[9]
4. How should I store this compound?
It is recommended to store this compound in a refrigerator.[5] Proper storage is crucial to prevent potential degradation and maintain its purity for experimental use.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Unexpected Peaks in HPLC Analysis
Symptom: You are running an HPLC analysis of a sample containing this compound and observe unexpected peaks that do not correspond to your target analyte or known starting materials.
Potential Causes:
-
Isomeric Impurities: The most common source of unexpected peaks is the presence of isomeric impurities, primarily Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), which is the intended product in many related syntheses.[9]
-
Starting Material Residues: Residual starting materials from the synthesis, such as guaiacol, can also appear as separate peaks.[14]
-
Degradation Products: The compound may have degraded due to improper storage or handling, leading to the formation of new chemical entities.
-
Solvent-Related Artifacts: The solvent used to dissolve the sample or in the mobile phase can sometimes introduce ghost peaks.
Diagnostic Steps:
-
Verify Peak Identity:
-
Co-injection: Spike your sample with a known standard of Guaifenesin and guaiacol. An increase in the area of an existing peak will help confirm its identity.
-
Mass Spectrometry (LC-MS): If available, couple your HPLC to a mass spectrometer. The mass-to-charge ratio of the unexpected peak can definitively identify the compound. This compound and Guaifenesin will have the same molecular weight (198.22 g/mol ), but may have different fragmentation patterns.[1][6][11][15][12]
-
-
Assess Purity of Standards: Run a blank injection (mobile phase only) to rule out solvent contamination. Then, inject a solution of your this compound standard alone to confirm its purity.
-
Evaluate Storage Conditions: Review the storage history of your sample. Has it been exposed to high temperatures, light, or reactive atmospheric conditions?
Experimental Workflow for Diagnosing Unexpected Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Solutions & Preventative Measures:
-
Optimize Chromatographic Separation: If isomeric impurities are confirmed, adjust your HPLC method. Consider using a different stationary phase (e.g., a phenyl-hexyl column for enhanced pi-pi interactions) or modifying the mobile phase composition and gradient to improve resolution.
-
Purification: If the purity of your starting material is insufficient, consider purification by techniques such as preparative chromatography or recrystallization.
-
Proper Storage: Always store this compound according to the manufacturer's recommendations, typically in a refrigerator, to minimize degradation.[5]
Guide 2: Inconsistent Reaction Yields or Purity
Symptom: You are using this compound in a reaction and observe significant variability in the yield and/or purity of your product from batch to batch.
Potential Causes:
-
Variability in Starting Material Purity: The amount of isomeric impurities (like Guaifenesin) in your starting material can vary between different lots, affecting the stoichiometry of your reaction.
-
Reaction Conditions: Subtle variations in reaction temperature, time, or catalyst activity can influence the reaction outcome.
-
Moisture Sensitivity: The hydroxyl groups in the diol can make it susceptible to side reactions in the presence of moisture, especially when using water-sensitive reagents.
Diagnostic Steps:
-
Characterize Starting Material: Before each reaction, perform a quantitative analysis (e.g., qNMR or HPLC with a calibrated standard) on your batch of this compound to determine its exact purity and the concentration of any major impurities.
-
Control Reaction Parameters: Implement strict controls on all reaction parameters. Use a calibrated thermometer, a consistent stirring rate, and fresh, high-purity reagents.
-
Run a Control Reaction: Conduct a small-scale control reaction under ideal, anhydrous conditions to establish a baseline for yield and purity.
Solutions & Preventative Measures:
-
Standardize Starting Material: If possible, use a single, well-characterized batch of this compound for a series of experiments. If you must switch batches, re-characterize the new lot before use.
-
Inert Atmosphere: For reactions involving sensitive reagents, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Systematic Optimization: If variability persists, consider a Design of Experiments (DoE) approach to systematically investigate the impact of different reaction parameters and identify the most critical factors.
Experimental Protocols
Protocol 1: Purity Analysis by HPLC-UV
This protocol provides a general method for assessing the purity of this compound and separating it from its common isomer, Guaifenesin.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample diluent: 50:50 Water:Acetonitrile
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the sample diluent to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 274 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 15 80 17 80 18 20 | 25 | 20 |
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the area percentage of the main peak to estimate the purity.
References
-
Chemical Properties of Guaifenesin (CAS 93-14-1). (n.d.). Cheméo. Retrieved January 15, 2026, from [Link]
-
Guaifenesin | C10H14O4 | CID 3516. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Guaifenesin - CAS Common Chemistry. (n.d.). CAS. Retrieved January 15, 2026, from [Link]
-
Guaifenesin EP Impurity B | 14007-09-1. (n.d.). SynZeal. Retrieved January 15, 2026, from [Link]
-
2-(2-Methoxyphenoxy)-3-(3,4-dimethoxyphenyl)propane-1,3-diol. (n.d.). ChemBK. Retrieved January 15, 2026, from [Link]
-
Guaifenesin. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
(2S)-3-(2-methoxyphenoxy)propane-1,2-diol. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Compound: GUAIFENESIN (CHEMBL980). (n.d.). ChEMBL. Retrieved January 15, 2026, from [Link]
-
Guaifenesin EP Impurity A | CAS 90-05-1. (n.d.). Veeprho. Retrieved January 15, 2026, from [Link]
-
guaifenesin beta-isomer | C10H14O4 | CID 84154. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
3-(2-Methoxyphenoxy)propane-1,2-diol | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
3-(2-methoxyphenoxy)propane-1,2-diol. (n.d.). SynThink Research Chemicals. Retrieved January 15, 2026, from [Link]
-
3-o-Methoxyphenoxypropane 1:2-diol | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. Retrieved January 15, 2026, from [Link]
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Technical Support Center: Strategies for Increasing the Purity of 2-(2-Methoxyphenoxy)propane-1,3-diol
Welcome to the technical support center for the synthesis and purification of 2-(2-Methoxyphenoxy)propane-1,3-diol. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound, a known isomer and significant impurity in the synthesis of Guaifenesin.[1][2] Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common purity challenges and achieve your desired analytical standards.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Purity Challenges
This section addresses the fundamental questions researchers encounter when synthesizing this compound.
Q1: What is this compound and why is its purity a concern?
A1: this compound (CAS No. 14007-09-1) is a structural isomer of the widely used expectorant Guaifenesin [3-(2-methoxyphenoxy)propane-1,2-diol].[2][3][4] It is commonly referred to as Guaifenesin Impurity B or Isoguaifenesin in pharmacopeial contexts.[2][5][6] Achieving high purity is critical because the presence of isomers and other impurities can significantly impact the compound's physicochemical properties, biological activity, and regulatory compliance in pharmaceutical applications.[7]
Q2: What are the primary sources of impurities in a typical synthesis?
A2: Impurities primarily arise from three sources:
-
Process-Related Impurities: These are byproducts formed during the synthesis. The most significant is the isomeric Guaifenesin, which often forms concurrently depending on the synthetic route. Other byproducts can include dimers or products of side reactions.
-
Unreacted Starting Materials: Incomplete reactions can leave residual guaiacol (2-methoxyphenol) or the three-carbon synthon (e.g., glycerol, 3-chloropropane-1,2-diol, or glycidol).[8][9]
-
External Contaminants: These include residual solvents, catalysts, and moisture, which are not completely removed during the work-up and purification stages.[7]
Q3: Why is the separation of this compound from Guaifenesin particularly difficult?
A3: The primary challenge lies in their structural similarity. Both are polar diols with the same molecular formula (C₁₀H₁₄O₄) and molecular weight (198.22 g/mol ).[3][4] This results in very similar physical properties, such as polarity and solubility, making separation by simple techniques like standard recrystallization inefficient. Effective separation almost always requires more sophisticated methods like preparative chromatography.
Q4: What analytical techniques are recommended for purity assessment?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound. It provides excellent resolution for separating the target compound from its isomers and other impurities. Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is also invaluable for structural confirmation and identifying impurities if their concentration is sufficiently high.
Section 2: Troubleshooting Guide - From Synthesis to Pure Compound
This guide provides a systematic approach to diagnosing and solving common purity issues encountered during and after synthesis.
Logical Flow for Troubleshooting Purity Issues
Caption: Troubleshooting workflow for purity issues.
Problem 1: Crude product is heavily contaminated with the isomeric Guaifenesin.
-
Probable Cause: The synthetic route using guaiacol and glycidol or 3-chloro-1,2-propanediol inherently produces a mixture of the 1,2-diol (Guaifenesin) and the 1,3-diol (target compound).[8] The regioselectivity of the epoxide ring-opening or nucleophilic substitution is not absolute, leading to the formation of both isomers.
-
Causality Explained: The reaction of the guaiacol phenoxide can attack either the terminal (C1) or internal (C2) carbon of the epoxide (glycidol), leading to the 1,2-diol and a different isomer, respectively. When using 3-chloro-1,2-propanediol, the primary halide is the main site of attack, but reaction conditions can influence outcomes.
-
Solution:
-
Accept the Mixture: It is often more practical to accept the formation of the isomeric mixture and focus on downstream purification.
-
Advanced Purification: The most effective method for separating these isomers is preparative column chromatography. Due to the small difference in polarity, a high-resolution stationary phase (e.g., fine-mesh silica gel) and an optimized mobile phase are required.
-
Problem 2: Significant amount of unreacted guaiacol remains in the product.
-
Probable Cause: Incomplete reaction due to insufficient base, short reaction time, or low temperature. Guaiacol is phenolic and acidic, and if not fully consumed, it will be extracted with the product.
-
Solution:
-
Liquid-Liquid Extraction: Before other purification steps, perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The acidic guaiacol will be deprotonated and move into the aqueous layer, while the neutral diol products remain in the organic layer.
-
Reaction Optimization: Ensure at least one full equivalent of base is used to deprotonate the guaiacol. Consider increasing the reaction time or temperature moderately, while monitoring the reaction progress by TLC or HPLC.
-
Problem 3: Recrystallization does not improve purity significantly.
-
Probable Cause: The primary impurity is the Guaifenesin isomer, which has very similar solubility characteristics to the target this compound. During crystallization, both isomers may co-crystallize, leading to minimal enrichment.
-
Solution:
-
Shift Purification Strategy: Recrystallization is best suited for removing impurities with vastly different solubilities. For isomer separation, this method is inadequate. Prioritize column chromatography.
-
Solvent Screening (for minor improvements): If chromatography is not an option, an extensive solvent screening for recrystallization may yield marginal improvements. A multi-solvent system (e.g., ethanol/water, acetone/hexane) might offer slightly better selectivity than a single solvent.[10]
-
Section 3: Advanced Purification Protocols
These protocols provide detailed, step-by-step methodologies for the most effective purification strategies.
Protocol 3.1: Preparative Column Chromatography for Isomer Separation
This protocol is designed to separate this compound from its more polar isomer, Guaifenesin.
-
Principle: The 1,2-diol (Guaifenesin) has two adjacent hydroxyl groups, which can chelate more effectively to the silica gel surface than the more separated hydroxyl groups of the 1,3-diol. This makes Guaifenesin slightly more polar and thus have a lower Rf value on TLC and a longer retention time on a normal-phase column.
Workflow for Chromatographic Purification
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US5495052A - Process for producing enantiomerically enriched guaifenesin - Google Patents [patents.google.com]
Validation & Comparative
In the landscape of pharmaceutical research and development, the exploration of structurally related compounds is paramount to understanding structure-activity relationships (SAR), optimizing therapeutic efficacy, and ensuring patient safety. This guide provides a detailed comparative analysis of 2-(2-Methoxyphenoxy)propane-1,3-diol, a positional isomer of the widely used expectorant guaifenesin, alongside a critical examination of related glyceryl ethers, namely guaifenesin and mephenesin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental methodologies.
Introduction to the Glyceryl Ether Class
Glyceryl ethers, characterized by a glycerol backbone with an ether linkage to an aromatic group, represent a versatile class of compounds with a spectrum of pharmacological activities. Primarily known for their expectorant and centrally acting muscle relaxant properties, the therapeutic profile of these molecules is significantly influenced by the nature and position of substituents on the aromatic ring and the arrangement of hydroxyl groups on the propane-diol chain. This guide will dissect the nuances of these structural variations, focusing on this compound in the context of its better-known counterparts.
Core Compound Profile: this compound
This compound, also known as isoguaifenesin or guaifenesin impurity B, is a structural isomer of guaifenesin.[1][2] While guaifenesin is 3-(2-methoxyphenoxy)propane-1,2-diol, isoguaifenesin features hydroxyl groups at the 1 and 3 positions of the propane chain.[2] This seemingly minor structural alteration has the potential to significantly impact its physicochemical properties and biological activity.
Synthesis and Origin: Isoguaifenesin is often identified as a byproduct in the synthesis of guaifenesin, particularly in processes involving the reaction of guaiacol with glycidol. The reaction can yield both the 1,2-diol (guaifenesin) and the 1,3-diol (isoguaifenesin) isomers.[3] Understanding the synthetic pathways is crucial for controlling the impurity profile of guaifenesin preparations.
Comparative Analysis with Related Compounds
A thorough understanding of this compound necessitates a comparative evaluation with its close structural and functional relatives: guaifenesin and mephenesin.
Physicochemical Properties
The positioning of the hydroxyl groups and other substituents directly influences properties such as solubility, polarity, and melting point, which in turn affect bioavailability and formulation strategies.
| Property | This compound (Isoguaifenesin) | 3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin) | 3-(2-Methylphenoxy)propane-1,2-diol (Mephenesin) |
| Molecular Formula | C₁₀H₁₄O₄[2] | C₁₀H₁₄O₄[4] | C₁₀H₁₄O₃[5] |
| Molecular Weight | 198.22 g/mol [1] | 198.22 g/mol [4] | 182.22 g/mol [5] |
| Melting Point | >52°C (decomposes)[6] | 78.5-82.5 °C[4] | 70-73 °C |
| Solubility | Soluble in organic solvents, moderate polarity.[2] | Soluble in water, ethanol, and chloroform.[7] | Sparingly soluble in water, soluble in organic solvents. |
| LogP (calculated) | ~0.8 | ~1.36 | ~1.6 |
Note: Some properties for this compound are predicted or based on limited available data.
Pharmacological Profile
The primary therapeutic applications of this class of compounds are as expectorants and muscle relaxants. The structural differences between the three compounds lead to distinct pharmacological profiles.
Guaifenesin: Primarily recognized as an expectorant, guaifenesin is believed to act by increasing the volume and reducing the viscosity of secretions in the trachea and bronchi.[8] This effect is thought to be mediated by stimulating gastric mucosa, which in turn initiates a reflex secretion of respiratory tract fluid.[8] Interestingly, some studies suggest that guaifenesin also possesses muscle relaxant properties, which may be dose-dependent.[9][10] The proposed mechanism for its muscle relaxant effects involves antagonism of NMDA receptors.[11]
Mephenesin: In contrast to guaifenesin, mephenesin is primarily a centrally acting muscle relaxant.[12] Its mechanism of action is also attributed to NMDA receptor antagonism.[12] However, mephenesin has a short duration of action and can cause significant respiratory depression at therapeutic doses, limiting its clinical utility.[12]
This compound (Isoguaifenesin): Due to its status as an impurity, dedicated pharmacological studies on isoguaifenesin are scarce. However, based on its structural similarity to both guaifenesin and mephenesin, it is plausible that it may exhibit a mixed pharmacological profile, potentially possessing both expectorant and muscle relaxant activities. The symmetrical nature of the 1,3-diol structure compared to the 1,2-diol in guaifenesin could influence its interaction with biological targets, potentially altering its potency and efficacy. Further investigation is warranted to elucidate its specific pharmacological properties.
Experimental Protocols for Comparative Evaluation
To rigorously compare these compounds, standardized and validated experimental protocols are essential. The following section outlines key methodologies for assessing their muscle relaxant and expectorant activities.
Evaluation of Muscle Relaxant Activity
The assessment of central muscle relaxant effects in preclinical models is crucial for determining potential therapeutic efficacy.
1. Rotarod Test: This widely used method evaluates motor coordination in rodents.
-
Principle: A decrease in the time an animal can remain on a rotating rod indicates impaired motor coordination, a characteristic effect of muscle relaxants.
-
Apparatus: A rotating rod with adjustable speed.
-
Procedure:
-
Acclimatize the animals (mice or rats) to the laboratory environment.
-
Train the animals to stay on the rotarod at a constant speed (e.g., 15-25 rpm) for a predetermined duration (e.g., 2-5 minutes).
-
Administer the test compounds (this compound, guaifenesin, mephenesin) and a vehicle control to different groups of animals.
-
At fixed time intervals post-administration (e.g., 30, 60, 90 minutes), place the animals back on the rotarod.
-
Record the latency to fall for each animal.
-
A statistically significant decrease in the fall-off time compared to the control group suggests muscle relaxant activity.
-
2. Grip Strength Test: This assay measures the muscle strength of the animal's forelimbs.
-
Principle: Muscle relaxants will reduce the animal's ability to grip a surface.
-
Apparatus: A grip strength meter with a wire grid or bar connected to a force transducer.
-
Procedure:
-
Hold the animal by its tail and allow it to grasp the grid with its forepaws.
-
Gently pull the animal backward horizontally until it releases its grip.
-
The peak force exerted by the animal is recorded.
-
Compare the grip strength of treated animals with the control group. A significant reduction indicates muscle relaxation.
-
Caption: Workflow for evaluating muscle relaxant activity.
Evaluation of Expectorant Efficacy
Assessing expectorant activity is more complex and can involve both preclinical and clinical methodologies.
1. In Vitro Sputum Analysis: This method directly measures the effect of the compounds on the physical properties of sputum.[13]
-
Principle: Expectorants are expected to reduce the viscosity and elasticity of mucus, making it easier to clear from the airways.
-
Apparatus: Magnetic microrheometer, filancemeter.
-
Procedure:
-
Collect sputum samples from subjects with stable chronic bronchitis.
-
Treat aliquots of the sputum with the test compounds and a control solution.
-
Measure the dynamic viscoelasticity (G') and surface mechanical impedance using a magnetic microrheometer.
-
Measure cohesiveness using a filancemeter.
-
A significant reduction in these parameters compared to the control indicates a mucolytic effect.
-
2. Clinical Assessment using Patient-Reported Outcomes (PROs): Subjective measures are valuable for evaluating symptom improvement in a clinical setting.
-
Principle: Patients' perception of cough severity, phlegm production, and chest congestion can provide meaningful data on the efficacy of an expectorant.
-
Methodology:
-
Design a randomized, double-blind, placebo-controlled clinical trial.
-
Administer the test compounds or placebo to patients with productive cough.
-
Utilize validated questionnaires such as the Daily Cough and Phlegm Diary and the Spontaneous Symptom Severity Assessment to collect data on symptom changes over the treatment period.
-
Analyze the data to determine if there is a statistically significant improvement in symptoms in the treatment groups compared to the placebo group.
-
Caption: Dual approach for evaluating expectorant efficacy.
Conclusion and Future Directions
This comparative guide highlights the structural and pharmacological relationships between this compound, guaifenesin, and mephenesin. While guaifenesin is an established expectorant with secondary muscle relaxant properties, and mephenesin is a known muscle relaxant, the pharmacological profile of this compound remains largely uncharacterized.
The structural isomerism between guaifenesin and isoguaifenesin presents a compelling case for further investigation. The detailed experimental protocols provided herein offer a robust framework for conducting such a comparative analysis. A thorough evaluation of the muscle relaxant and expectorant activities of this compound is crucial to fully understand its potential therapeutic applications and to ensure the safety and purity of guaifenesin formulations where it may be present as an impurity. Future research should focus on the synthesis of pure this compound and its comprehensive pharmacological screening to elucidate its unique structure-activity relationship within the versatile class of glyceryl ethers.
References
-
Collaku, A., et al. (2017). Efficacy and safety of guaifenesin for upper back, neck, and shoulder pain: a Phase II proof-of-concept, multicenter, placebo-controlled, repeat-dose, parallel-group study. Journal of Pain Research, 10, 669–678. Available at: [Link]
-
Wikipedia. Mephenesin. Available at: [Link]
- Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 467-472.
-
Al-Iraqi, M. (2015). Synthesis and Characterization of Designed Guaifenesin Prodrugs. Al-Quds University. Available at: [Link]
-
Wikipedia. Guaifenesin. Available at: [Link]
-
PubMed. (2017). Efficacy and safety of guaifenesin for upper back, neck, and shoulder pain: a Phase II proof-of-concept, multicenter, placebo-controlled, repeat-dose, parallel-group study. Available at: [Link]
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Hoffer-Schaefer, A., et al. (2014). The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review. Chronic Obstructive Pulmonary Diseases: Journal of the COPD Foundation, 1(2), 113-121. Available at: [Link]
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Bennett, W. D., et al. (2014). Guaifenesin has no effect on sputum volume or sputum properties in adolescents and adults with acute respiratory tract infections. Respiratory care, 59(5), 631-636. Available at: [Link]
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Janbaz, K. H., et al. (2020). In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species. Evidence-based complementary and alternative medicine : eCAM, 2020, 8874123. Available at: [Link]
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Rubin, B. K. (1999). An in vitro comparison of the mucoactive properties of guaifenesin, iodinated glycerol, surfactant, and albuterol. Chest, 116(1), 195–200. Available at: [Link]
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A Comparative Guide to the Biological Efficacy of 2-(2-Methoxyphenoxy)propane-1,3-diol (Guaifenesin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxyphenoxy)propane-1,3-diol, widely known by its non-proprietary name guaifenesin, is a well-established over-the-counter expectorant used to manage chest congestion and cough.[1][2] Chemically, it is an ether of guaiacol and glycerine.[1] While its primary clinical application is to increase the volume and reduce the viscosity of respiratory secretions, thereby making coughs more productive, a broader examination of its biological efficacy reveals additional therapeutic potential, including centrally acting muscle relaxant properties.[1][3]
This guide provides an in-depth validation of guaifenesin's biological efficacy, moving beyond its traditional role as a mucoactive agent. We will objectively compare its performance against relevant alternatives, supported by experimental data, and provide detailed protocols for researchers to validate these findings. Our analysis is grounded in the principles of scientific integrity, explaining the causality behind experimental choices and ensuring that described protocols are self-validating.
Section 1: Pharmacodynamics and Mechanism of Action
Guaifenesin's biological activities stem from distinct mechanisms that influence both the respiratory and neuromuscular systems.
Expectorant (Mucoactive) Effect
The primary and most recognized mechanism of guaifenesin is its action as an expectorant. It is thought to work through a dual-action process:
-
Gastro-pulmonary Reflex: The leading hypothesis suggests that guaifenesin stimulates gastric mucosa afferent nerves.[3] This action triggers a vagally-mediated parasympathetic reflex, leading to increased hydration and volume of secretions in the trachea and bronchi.[1][3] This indirect mechanism is supported by studies in rats where oral, but not intravenous, administration of guaifenesin increased respiratory secretions.[3]
-
Direct Action on Respiratory Epithelium: Emerging in vitro evidence suggests a more direct role. Studies on airway epithelial cells have shown that clinically relevant concentrations of guaifenesin can significantly decrease the production of MUC5AC mucin, reduce the viscoelasticity of mucus, and enhance mucociliary clearance (MCC).[3][4]
By thinning and loosening mucus, guaifenesin facilitates its removal by the cilia, increasing the efficiency of the cough reflex.[1][5]
Caption: Proposed dual mechanism of action for guaifenesin as an expectorant.
Skeletal Muscle Relaxant Effect
Guaifenesin is utilized as a centrally acting muscle relaxant, particularly in large-animal veterinary surgery.[1] Its muscle relaxant properties are believed to be related to its ability to block NMDA and glutamate receptors.[6] This action as a CNS depressant leads to sedative and musculoskeletal relaxant effects.[7] While not FDA-approved for this use in humans, it is sometimes used off-label for musculoskeletal pain.[8] A phase II study showed that 1200 mg of guaifenesin taken twice daily resulted in a directional, though not statistically significant, decrease in muscle spasm compared to a placebo.[9] However, the same study did find significant reductions in pain and tension.[6]
Section 2: Comparative Efficacy Analysis
To validate the biological efficacy of guaifenesin, it is essential to compare its performance against other compounds with similar therapeutic goals.
Expectorant & Mucolytic Efficacy: Guaifenesin vs. Alternatives
Guaifenesin's primary role is as an expectorant, which increases hydration of secretions. This is distinct from mucolytics like N-acetylcysteine (NAC), which directly break down the chemical structure of mucus.[10]
Causality of Experimental Choice: The selection of N-acetylcysteine and Ambroxol as comparators is based on their widespread clinical use and distinct mechanisms of action. NAC is a classic mucolytic that cleaves disulfide bonds in mucoproteins, while Ambroxol also exhibits mucolytic and secretolytic properties.[10][11] Comparing guaifenesin to these agents allows for a nuanced understanding of its relative efficacy in modulating mucus properties.
| Compound | Mechanism of Action | Key Efficacy Findings | User Satisfaction Rating (Drugs.com) |
| Guaifenesin | Expectorant: Increases mucus hydration via gastro-pulmonary reflex; may directly reduce mucin production.[3][4] | More effective than NAC or ambroxol at increasing mucociliary clearance rates and inhibiting mucin secretion in one in vitro study.[3] However, some clinical trials found it inactive against cough in chronic bronchitis.[11] | 7.1 / 10 (307 ratings)[12] |
| N-acetylcysteine (NAC) | Mucolytic: Cleaves disulfide bonds in mucoproteins, directly reducing mucus viscosity.[10][11] | Strong evidence for reducing COPD exacerbations and hospitalizations.[10][11] Considered a more evidence-based alternative for moderate to severe respiratory conditions.[11] | 7.8 / 10 (43 ratings)[12] |
| Ambroxol | Mucolytic & Secretolytic: Breaks down mucus structure; also possesses anti-inflammatory properties.[13][14] | A combination of ambroxol, guaifenesin, and levosalbutamol was found to be superior to a combination containing bromhexine in treating productive cough.[15] | 9.7 / 10 (3 ratings)[16] |
Muscle Relaxant Efficacy: Guaifenesin vs. Methocarbamol
Guaifenesin's muscle relaxant properties are often compared to its carbamate derivative, methocarbamol, a well-established prescription muscle relaxant.[7]
Causality of Experimental Choice: Methocarbamol is the logical comparator due to its structural relationship with guaifenesin and its established role as a centrally acting skeletal muscle relaxant.[7][17] This comparison helps to contextualize the potency and side-effect profile of guaifenesin's off-label use.
| Compound | Mechanism of Action | Key Efficacy & Safety Findings | User Satisfaction Rating (Drugs.com) |
| Guaifenesin | Central CNS Depressant: Believed to block NMDA/glutamate receptors.[6][7] | Showed a 25% greater (though not statistically significant) decrease in muscle spasm vs. placebo at 1200 mg BID.[6][9] Fewer side effects and drug interactions compared to methocarbamol.[18] | 7.1 / 10 (307 ratings)[19] |
| Methocarbamol | Central CNS Depressant: Precise mechanism is unknown, but it does not directly relax tense skeletal muscles.[7] | Established prescription medication for musculoskeletal pain and muscle spasms.[7] Associated with more significant side effects like drowsiness and dizziness; has numerous known drug interactions.[19] | 6.3 / 10 (303 ratings)[19] |
Section 3: Standardized Protocols for Efficacy Validation
To ensure reproducibility and accuracy, standardized experimental protocols are crucial for validating the biological efficacy of guaifenesin and its alternatives.
Protocol: In Vitro Sputum Viscometry
This protocol provides a method to quantitatively assess the mucolytic activity of a compound by measuring its effect on the viscosity of sputum.
Trustworthiness through Self-Validation: This protocol incorporates a positive control (N-acetylcysteine), a known mucolytic, and a negative control (saline). A successful assay will demonstrate a significant reduction in viscosity for the positive control compared to the negative control, thereby validating the experimental setup and providing a reliable baseline for evaluating the test compound (guaifenesin).
Caption: Experimental workflow for in vitro evaluation of mucolytic agents.
Step-by-Step Methodology:
-
Sputum Collection: Pool sputum samples from patients with chronic bronchitis or induce sputum from healthy volunteers.[20][21] Process samples within 2-3 hours for optimal viability.[21]
-
Sample Preparation: Gently homogenize the pooled sputum sample. Avoid vigorous vortexing which can mechanically alter viscosity.
-
Aliquotting: Divide the homogenized sputum into equal aliquots for each experimental group:
-
Test Group: Guaifenesin (at various clinically relevant concentrations).
-
Positive Control Group: N-acetylcysteine (e.g., 20 mM).[22]
-
Negative Control Group: Phosphate-buffered saline (PBS).
-
-
Incubation: Add the respective compounds to the aliquots. Incubate all samples at 37°C for 30 minutes to allow for enzymatic/chemical activity.
-
Viscosity Measurement:
-
Calibrate a cone-plate viscometer according to the manufacturer's instructions.[23]
-
Load each sample onto the viscometer.
-
Measure the apparent viscosity at a range of shear rates (e.g., 1 to 100 s⁻¹).
-
-
Data Analysis: Calculate the percentage reduction in viscosity for the guaifenesin and NAC groups relative to the PBS negative control. Statistical significance can be determined using an appropriate test (e.g., ANOVA).
Protocol: In Vivo Assessment of Muscle Relaxation (Rotarod Test)
The rotarod test is a standard and non-invasive method to evaluate motor coordination and muscle relaxation effects of drugs in rodents.[24][25]
Trustworthiness through Self-Validation: The protocol includes a baseline measurement for each animal before drug administration, allowing each subject to serve as its own control. Furthermore, a vehicle control group is used to account for any effects of the injection procedure or solvent, while a positive control (Diazepam) ensures the assay is sensitive enough to detect muscle relaxant effects.[26]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize mice (e.g., Swiss albino, 20-25g) to the laboratory environment for at least one week.[26]
-
Training and Baseline:
-
Set the rotarod apparatus to a constant speed (e.g., 20-25 rpm).[24][26]
-
Place each mouse on the rotating rod and record the time until it falls off (latency to fall).
-
Repeat this training for 2-3 trials per day for two days. On the third day, record the baseline "fall off time" for each animal. Select animals that can remain on the rod for a consistent period (e.g., 3-5 minutes) for the study.[25][26]
-
-
Grouping and Administration: Randomly assign the selected mice to the following groups (n=6-8 per group):
-
Vehicle Control: Saline or appropriate vehicle, intraperitoneally (i.p.).
-
Positive Control: Diazepam (4 mg/kg, i.p.).[26]
-
Test Group 1: Guaifenesin (e.g., 100 mg/kg, i.p.).
-
Test Group 2: Guaifenesin (e.g., 200 mg/kg, i.p.).
-
-
Testing: At a set time post-injection (e.g., 30, 60, and 90 minutes), place each mouse back on the rotarod and record the "fall off time."[26][27] A cut-off time (e.g., 300 seconds) should be established.
-
Data Analysis: Compare the "fall off time" for each treatment group against the vehicle control group at each time point. A significant decrease in the time spent on the rod indicates a muscle relaxant effect.[27] Calculate the percent decrease in performance from baseline for each animal.
Section 4: Discussion and Future Perspectives
The compiled evidence confirms that this compound (guaifenesin) possesses validated biological efficacy as both an expectorant and a mild skeletal muscle relaxant.
As an expectorant, its efficacy, particularly in enhancing mucociliary clearance as shown in some in vitro models, is notable and may be superior to other mucoactive agents under certain conditions.[3] However, the clinical evidence for its effectiveness in chronic respiratory diseases is less robust than that for direct mucolytics like N-acetylcysteine, which has proven benefits in reducing COPD exacerbations.[10][11] This suggests that the choice of agent should be tailored to the specific pathology: guaifenesin may be ideal for acute conditions requiring increased mucus hydration, while NAC is better suited for chronic conditions with highly viscous, tenacious sputum.
The muscle relaxant properties of guaifenesin are evident but appear to be milder than prescription alternatives like methocarbamol.[9][18] This presents both a limitation and a potential advantage. The lower potency is accompanied by a more favorable side-effect profile, with fewer CNS-depressant effects like drowsiness.[8][19] This could position high-dose guaifenesin as a viable OTC or first-line option for mild to moderate musculoskeletal tension where the side effects of prescription relaxants are a concern.
Future research should focus on:
-
Large-scale, placebo-controlled clinical trials to definitively establish the efficacy of high-dose guaifenesin (e.g., 2400 mg/day) for acute musculoskeletal pain.
-
Head-to-head clinical trials comparing the efficacy of guaifenesin and N-acetylcysteine on mucociliary clearance and patient-reported outcomes in acute viral bronchitis.
-
Further elucidation of its direct effects on respiratory epithelial cells and its potential anti-inflammatory properties.
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Albrecht, H. H., Dicpinigaitis, P. V., & Guenin, E. P. (2017). Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections. Multidisciplinary Respiratory Medicine, 12, 31. [Link]
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Hashmi, F., & Tariq, M. (2024). Dextromethorphan Guaifenesin. In StatPearls. StatPearls Publishing. [Link]
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Baig, M. A. (2016). Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus. Slideshare. [Link]
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SingleCare Team. (2024, January 23). Do over-the-counter muscle relaxers work? SingleCare. [Link]
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The Sports Pharmacist. (2020, October 19). Cough medicine as a muscle relaxant? Retrieved January 15, 2026, from [Link]
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meds.is. (n.d.). What's better: Guaifenesin vs Methocarbamol? Retrieved January 15, 2026, from [Link]
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Drugs.com. (n.d.). Guaifenesin vs NAC Comparison. Retrieved January 15, 2026, from [Link]
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AP News. (2018, August 1). Patient's foot cramps relieved by guaifenesin. Retrieved January 15, 2026, from [Link]
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Drugs.com. (n.d.). Ambroxol vs Guaifenesin Comparison. Retrieved January 15, 2026, from [Link]
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Drugs.com. (n.d.). Guaifenesin vs Methocarbamol Comparison. Retrieved January 15, 2026, from [Link]
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RJPT SimLab. (n.d.). Understanding the Rotarod Apparatus in Pharmacology Software for Muscle Relaxant Activity. Retrieved January 15, 2026, from [Link]
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StuffThatWorks. (n.d.). Guaifenesin Vs. N-Acetyl Cysteine (NAC) For COPD. Retrieved January 15, 2026, from [Link]
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D'Ambrose, R., et al. (2017). Efficacy and safety of guaifenesin for upper back, neck, and shoulder pain: a Phase II proof-of-concept, multicenter, placebo-controlled, repeat-dose, parallel-group study. Journal of Pain Research, 10, 669–677. [Link]
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Drugs.com. (n.d.). Acetylcysteine vs Guaifenesin Comparison. Retrieved January 15, 2026, from [Link]
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Bluelight.org. (2021, June 25). Misc - Guaifenesin vs methocarbamol - indistinguishable in high doses? Retrieved January 15, 2026, from [Link]
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Scribd. (n.d.). Experiments. Retrieved January 15, 2026, from [Link]
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Solution Pharmacy. (2016, October 21). Muscle Relaxant Activity by Rotarod Apparatus [Video]. YouTube. [Link]
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Dr. G. Bhanu Prakash. (2020, September 18). Effects of skeletal muscle relaxants using Rota Rod apparatus [Video]. YouTube. [Link]
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Longevity.Technology. (2023, August 28). Ambroxol vs. Other Cough Syrups: Which is More Effective? Retrieved January 15, 2026, from [Link]
- Dr.Oracle. (2026, January 4). What is the difference between using a mucolytic (e.g. acetylcysteine) versus an expectorant (e.g. guaifenesin) in patients with respiratory conditions characterized by thick mucus, such as Chronic Obstructive Pulmonary Disease (COPD) or bronchiectasis?
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). methocarbamol. Retrieved January 15, 2026, from [Link]
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Vertkin, A. L., et al. (2023). [Evaluation of the efficacy and safety of a combination drug containing ambroxol, guaifenesin, and levosalbutamol versus a fixed-dose combination of bromhexine/guaifenesin/salbutamol in the treatment of productive cough in adult patients with acute bronchitis]. Terapevticheskii arkhiv, 95(3), 226–234. [Link]
- Dr.Oracle. (2025, September 26). Should guaifenesin and ambroxol be taken with or without food?
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Lieberman, J. (1968). Measurement of sputum viscosity in a cone-plate viscometer. II. An evaluation of mucolytic agents in vitro. The American review of respiratory disease, 97(4), 662–672. [Link]
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DailyMed. (n.d.). Label: METHOCARBAMOL tablet. U.S. National Library of Medicine. Retrieved January 15, 2026, from [Link]
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G-Biosciences. (2017, October 10). Sputum Processing, from viscous mucus to homogenous samples. Retrieved January 15, 2026, from [Link]
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Faruqi, S., & Tuma, F. (2023). Sputum Analysis. In StatPearls. StatPearls Publishing. [Link]
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Bafadhel, M., et al. (2017). Methodology for Sputum Induction and Laboratory Processing. Journal of Visualized Experiments, (130), 55613. [Link]
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A Comparative Guide to Purity Assessment of 2-(2-Methoxyphenoxy)propane-1,3-diol via HPLC and GC
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity determination of 2-(2-Methoxyphenoxy)propane-1,3-diol. This compound is a known impurity and regioisomer of Guaifenesin, an active ingredient widely used in cough suppressant medications.[1][2][3][4] The choice between HPLC and GC is not merely a matter of preference but a critical decision based on the physicochemical properties of the analyte and the specific analytical objectives.
The Analyte: this compound
This compound (Molecular Formula: C₁₀H₁₄O₄, Molecular Weight: 198.22 g/mol ) is a polar diol containing two primary hydroxyl groups and an ether linkage.[1][3][5] Its polarity, conferred by the hydroxyl groups, and the presence of a chromophore (the methoxyphenoxy group) are key properties that dictate the suitability of HPLC and GC methods. Understanding these characteristics is the foundation for developing a robust and reliable purity assessment strategy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes
HPLC is a powerful separation technique that is well-suited for non-volatile or thermally labile compounds, making it a primary choice for many pharmaceutical analyses.[6]
The Rationale for HPLC
The inherent polarity and the presence of a UV-absorbing aromatic ring in this compound make Reversed-Phase HPLC (RP-HPLC) with UV detection an ideal analytical approach. RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. The methoxyphenoxy group provides the necessary chromophore for sensitive UV detection.[7]
Experimental Workflow for HPLC Analysis
Caption: HPLC experimental workflow for purity analysis.
Detailed HPLC Protocol
Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and its related impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: A Waters Symmetry C18 column (150 mm x 4.6 mm, 5 µm particle size) is a suitable choice, providing good retention and peak shape for polar analytes.[8][9]
-
Mobile Phase: A gradient elution is often preferred for separating compounds with a range of polarities.
-
Mobile Phase A: A mixture of 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH adjusted to 3.2) and methanol in a 90:10 v/v ratio.[9]
-
Mobile Phase B: A mixture of 0.02 M KH₂PO₄ buffer (pH 3.2) and methanol in a 10:90 v/v ratio.[9]
-
The use of a buffer is crucial for maintaining a consistent pH, which ensures reproducible retention times for ionizable compounds.
-
-
Gradient Program: A linear gradient from 0% to 40% B over 50 minutes can effectively separate the main component from potential impurities.[9]
-
Flow Rate: 0.8 mL/min.[9]
-
Column Temperature: 25°C to ensure consistent retention times.[9]
-
Detection Wavelength: 273 nm, which corresponds to a UV absorbance maximum for the methoxyphenoxy chromophore.[7][9]
-
Injection Volume: 10 µL.[9]
-
Diluent: A mixture of water and acetonitrile (20:80 v/v) is a common choice for dissolving the sample.[9]
Gas Chromatography (GC): A High-Resolution Alternative for Volatile Compounds
GC is a powerful technique renowned for its high resolution and sensitivity, particularly for volatile and thermally stable compounds.[10][11] However, the analysis of polar compounds like diols often requires a crucial extra step: derivatization.
The Rationale for GC (with Derivatization)
Direct GC analysis of this compound is challenging due to its high polarity and low volatility, which can lead to poor peak shape (tailing) and potential thermal degradation in the hot injector.[10] Derivatization is a chemical modification process that converts polar functional groups (like the hydroxyl groups in our analyte) into less polar, more volatile derivatives.[12] This enhances chromatographic performance and allows for successful GC analysis.
Common Derivatization Strategy: Silylation Silylation involves replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group.[12] This reaction increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[12][13]
Experimental Workflow for GC Analysis
Caption: GC experimental workflow including the essential derivatization step.
Detailed GC Protocol
Objective: To determine the purity of this compound by GC following silylation.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.
-
Derivatization Procedure:
-
Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like pyridine or N,N-Dimethylformamide (DMF).
-
Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
Column: A non-polar or low-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), is generally suitable for separating the derivatized analytes.[13][14]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Detector:
-
FID: Temperature at 300°C. FID is a robust and widely used detector for organic compounds.[15]
-
MS: Provides structural information for impurity identification.
-
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1) to prevent column overloading.
Method Comparison: HPLC vs. GC
The choice between HPLC and GC for the purity assessment of this compound involves a trade-off between direct analysis and the need for derivatization.
| Feature | HPLC (Reversed-Phase) | GC (with Derivatization) |
| Sample Preparation | Simple dissolution in a suitable solvent. | Multi-step process involving dissolution and chemical derivatization. |
| Applicability | Directly applicable to the polar, non-volatile analyte.[6] | Requires derivatization to increase volatility and thermal stability.[10][16] |
| Resolution | High resolving power for separating closely related compounds.[17][18] | Very high resolution, especially with capillary columns.[10][11] |
| Sensitivity | High sensitivity with UV detection due to the chromophore.[19] | High sensitivity, particularly with FID for carbon-containing compounds.[16] |
| Potential Issues | Mobile phase preparation and column equilibration can be time-consuming. | Incomplete derivatization can lead to inaccurate results. The derivatizing agent can interfere with the analysis.[13] |
| Instrumentation Cost | Generally higher initial and running costs due to solvent consumption.[17][20] | Lower solvent costs, but requires a supply of high-purity gases.[16] |
| Impurity Identification | Coupling with Mass Spectrometry (LC-MS) allows for structural elucidation. | GC-MS is a powerful tool for the identification of volatile impurities.[15] |
Conclusion and Recommendation
For routine quality control and purity assessment of this compound, HPLC is the more direct and practical choice . The ability to analyze the compound in its native form without the need for derivatization simplifies the workflow, reduces potential sources of error, and improves sample throughput. The established RP-HPLC methods for the related compound, Guaifenesin, can be readily adapted and validated for this purpose.[8][9][21]
GC, while offering excellent resolution, is better suited for specific applications such as:
-
Orthogonal Testing: Using a fundamentally different separation technique like GC provides a powerful cross-validation of the HPLC results.
-
Volatile Impurity Profiling: GC is the gold standard for detecting and quantifying volatile impurities that may not be amenable to HPLC analysis.[22]
-
Confirmatory Analysis: GC-MS provides definitive structural information that can be used to confirm the identity of impurities detected by other methods.
Ultimately, the selection of the analytical technique should be guided by the specific requirements of the analysis, whether it is for routine release testing, stability studies, or in-depth impurity characterization. A comprehensive analytical strategy may even involve the use of both HPLC and GC to provide a complete picture of the purity profile of this compound.
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A Comparative Guide to the Experimental Cross-Validation of 2-(2-Methoxyphenoxy)propane-1,3-diol
For researchers, scientists, and professionals in drug development, the rigorous characterization of pharmaceutical compounds and their related substances is paramount. This guide provides an in-depth technical framework for the cross-validation of experimental findings for 2-(2-Methoxyphenoxy)propane-1,3-diol, a known process impurity and structural isomer of the widely used expectorant, Guaifenesin.[1][2][3] This isomer, also referred to as Isoguaifenesin or Guaifenesin Impurity B, requires thorough investigation to understand its physicochemical properties and potential biological activities relative to the parent drug.
This document will objectively compare the synthesis, characterization, and potential biological effects of this compound with its official isomer, 3-(2-methoxyphenoxy)propane-1,2-diol (Guaifenesin), and a structurally related centrally acting muscle relaxant, Mephenesin. By providing detailed experimental protocols and comparative data, this guide aims to equip researchers with the necessary tools to conduct comprehensive validation studies.
Synthesis and Purification: A Tale of Two Isomers
The synthetic pathway to Guaifenesin and its isomer, this compound, is a critical area of study. The standard synthesis of Guaifenesin is a Williamson ether synthesis.[4] However, variations in starting materials can lead to the formation of the isomeric impurity.
One documented pathway that produces both isomers is the condensation reaction of guaiacol with glycidol, which yields approximately 95% Guaifenesin and 5% of the this compound impurity under specific catalytic conditions.[5] This highlights the importance of precise control over synthetic routes to ensure the purity of the final active pharmaceutical ingredient (API).
For dedicated study, a targeted synthesis of this compound is necessary. Below are detailed protocols for the synthesis of Guaifenesin and a proposed method for its isomer, followed by a purification strategy.
Experimental Protocol 1: Synthesis of 3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin)
This protocol is a standard Williamson ether synthesis.[4][6] The reaction proceeds via an SN2 mechanism where the phenoxide ion of guaiacol attacks the primary carbon of 3-chloro-1,2-propanediol.
Materials:
-
Guaiacol (2-methoxyphenol)
-
3-chloro-1,2-propanediol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve guaiacol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask while stirring. This deprotonates the phenol to form the sodium guaiacolate nucleophile.
-
Add 3-chloro-1,2-propanediol (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ether/hexane) to obtain pure Guaifenesin.
Proposed Experimental Protocol 2: Targeted Synthesis of this compound
This proposed synthesis utilizes a C3 synthon that directs the ether linkage to the 2-position of the propanediol backbone. A plausible starting material is 1,3-dichloro-2-propanol, which can be synthesized from glycerol.[7] The synthesis would proceed in two steps: ether formation followed by hydrolysis of the remaining chloro group.
Materials:
-
Guaiacol
-
1,3-dichloro-2-propanol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Anhydrous sodium sulfate
Procedure:
-
Step A: Ether Formation. In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Slowly add a solution of guaiacol (1.0 eq) in anhydrous THF to the suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium guaiacolate.
-
Add 1,3-dichloro-2-propanol (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.
-
Step B: Hydrolysis. After cooling, cautiously quench the reaction with water. Add a solution of NaOH (3.0 eq) in water and heat the mixture to reflux for 4-6 hours to hydrolyze the remaining C-Cl bond.
-
Cool the reaction mixture and neutralize with 1M HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Purification Protocol: Separation of Isomers
The two isomers, having different polarities due to the positioning of the hydroxyl groups, can be effectively separated using silica gel column chromatography.
-
Load the crude mixture onto a silica gel column.
-
Elute with a gradient of ethyl acetate in hexane. The less polar isomer (Guaifenesin) is expected to elute first, followed by the more polar this compound.
-
Collect fractions and analyze by TLC to identify the pure compounds.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated isomers.
Caption: Synthetic pathways for Guaifenesin and its isomer.
Physicochemical Characterization: Analytical Cross-Validation
A robust analytical characterization is essential to confirm the identity and purity of each isomer. Standard techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Property | This compound | 3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin) | Mephenesin |
| IUPAC Name | This compound | (RS)-3-(2-methoxyphenoxy)propane-1,2-diol | 3-(2-methylphenoxy)propane-1,2-diol |
| Synonyms | Isoguaifenesin, Guaifenesin Impurity B | Guaifenesin, Glyceryl Guaiacolate | Myanesin |
| CAS Number | 14007-09-1[2] | 93-14-1[8] | 59-47-2[9] |
| Molecular Formula | C₁₀H₁₄O₄[10] | C₁₀H₁₄O₄[8] | C₁₀H₁₄O₃[9] |
| Molecular Weight | 198.22 g/mol [10] | 198.22 g/mol [11] | 182.22 g/mol [12] |
Experimental Protocol 3: Analytical Characterization
A. HPLC Purity Assessment:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 270 nm.
-
Procedure: Prepare standard solutions of each compound in methanol. Inject onto the column and record the chromatograms. The retention time will differ based on polarity. Purity is determined by the area percentage of the main peak.
B. GC-MS Identity Confirmation:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., poly(dimethylsiloxane)).[3]
-
Carrier Gas: Helium.
-
Method: Inject a derivatized (e.g., silylated) or underivatized sample. The mass spectrometer will provide a fragmentation pattern unique to each isomer, confirming its molecular weight and structure.
C. NMR Structural Elucidation:
-
System: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected Differences:
-
Guaifenesin (1,2-diol): The ¹H NMR spectrum will show distinct signals for the CH₂-O-Ar, the CH-OH, and the CH₂-OH groups, with complex splitting patterns due to diastereotopicity.
-
Isoguaifenesin (1,3-diol): The ¹H NMR spectrum is expected to be more symmetrical. The two CH₂-OH groups should be equivalent, leading to a simpler signal (e.g., a doublet). The CH-O-Ar proton will appear as a quintet or multiplet.
-
Caption: Workflow for analytical characterization.
Comparative Biological Activity Assessment
While Guaifenesin is primarily an expectorant, it is also used in veterinary medicine as a centrally acting muscle relaxant.[8] Mephenesin is a well-known muscle relaxant in this class.[9] It is crucial to determine if this compound shares this activity.
Experimental Protocol 4: In Vivo Muscle Relaxant Activity (Rotarod Test)
This protocol assesses motor coordination in mice, a common method for evaluating centrally acting muscle relaxants.[13]
Materials:
-
Male Swiss albino mice (20-25 g)
-
Rotarod apparatus
-
Test compounds: this compound, Guaifenesin, Mephenesin
-
Vehicle (e.g., saline with 5% Tween 80)
-
Positive control: Diazepam
Procedure:
-
Acclimatize mice to the laboratory conditions for at least one week.
-
Train the mice on the rotarod (e.g., rotating at 25 rpm) for a set period (e.g., 5 minutes). Only mice that can remain on the rod for the full duration are selected.
-
Divide the selected mice into groups (n=8-10 per group): Vehicle control, Positive control (Diazepam), and multiple dose levels for each test compound.
-
Administer the compounds or vehicle intraperitoneally (i.p.).
-
At set time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the rotarod.
-
Record the time each mouse remains on the rotating rod (fall-off time). A cut-off time (e.g., 180 seconds) is typically used.
-
Analyze the data to determine the dose-dependent effect on motor coordination. A significant decrease in fall-off time compared to the vehicle group indicates muscle relaxant activity.
Proposed Experimental Protocol 5: In Vitro Neuromuscular Junction Assay
To investigate the mechanism, an in vitro model of a neuromuscular junction can be used to assess whether the compounds act pre- or post-synaptically.[7]
Materials:
-
Co-culture of primary motor neurons and myotubes
-
Test compounds
-
Buffer solutions
-
Fluorescent calcium indicators
-
High-content imaging system
Procedure:
-
Establish a functional neuromuscular junction co-culture.
-
Apply the test compounds at various concentrations to the culture medium.
-
Stimulate the motor neurons electrically or chemically (e.g., with glutamate).
-
Measure the resulting muscle cell contraction, either visually or by quantifying calcium transients using fluorescent indicators.
-
A reduction in muscle contraction upon neuronal stimulation in the presence of the compound would suggest an inhibitory effect on neuromuscular transmission.
Caption: Workflow for comparative biological evaluation.
Data Summary and Comparative Analysis
The data gathered from these experiments should be compiled for a clear, objective comparison.
| Parameter | This compound | 3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin) | Mephenesin |
| Synthesis Yield (Byproduct) | ~5% (from Glycidol)[5] | ~95% (from Glycidol)[5] | N/A |
| Synthesis Yield (Targeted) | (To be determined) | >80% (Typical Williamson) | (To be determined) |
| Purity (Post-Chromatography) | >98% (Expected) | >99% (Expected) | >99% (Expected) |
| HPLC Retention Time | (To be determined, expected to be longer than Guaifenesin) | (To be determined) | (To be determined) |
| Muscle Relaxant Activity (ED₅₀) | (To be determined) | (To be determined, reported activity)[8] | (To be determined, known activity)[9] |
Conclusion
The comprehensive experimental cross-validation of this compound is essential for a complete understanding of the impurity profile of Guaifenesin. This guide provides a structured approach, from targeted synthesis and purification to detailed analytical characterization and comparative biological evaluation. While there is a clear gap in the public domain regarding the specific biological activity and detailed spectral data of this isomer, the protocols outlined here establish a self-validating system for researchers to generate this critical information. By rigorously comparing its properties to those of Guaifenesin and Mephenesin, the scientific community can build a complete and authoritative profile of this compound, ensuring the safety and efficacy of related pharmaceutical products.
References
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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The Good Scents Company. (n.d.). guaifenesin, 93-14-1. Retrieved from [Link]
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Al-Quds University. (n.d.). Synthesis and Characterization of Designed Guaifenesin Prodrugs. Retrieved from [Link]
- A comparative study of the effect of some centrally acting skeletal muscle relaxants in mice. Journal of Pharmacy and Pharmacology.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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Wikipedia. (n.d.). Mephenesin. Retrieved from [Link]
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ResearchGate. (2015). Synthesis and Characterization of Designed Guaifenesin Prodrugs. Retrieved from [Link]
-
YouTube. (2025). Pharmacology of Guaifenesin (Glyceryl Guaiacolate) ; Mechanism of action, Pharmacokinetics, Uses. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 14007-09-1| Product Name : Guaifenesin - Impurity B. Retrieved from [Link]
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A Comparative Guide to the Reproducible Synthesis of 2-(2-Methoxyphenoxy)propane-1,3-diol
For researchers, scientists, and professionals in drug development, the synthesis of well-characterized compounds is paramount. This guide provides an in-depth comparison of published and rationally designed methods for the synthesis of 2-(2-Methoxyphenoxy)propane-1,3-diol, a known isomer and process impurity of the widely used expectorant, guaifenesin.[1][2][3] The objective is to furnish the scientific community with a robust framework for the reproducible synthesis of this compound, which is crucial for its use as a reference standard, in pharmacological studies, and for the development of new chemical entities.
This guide eschews a rigid template in favor of a logical, in-depth exploration of two primary synthetic strategies. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a validated analytical method to assess the reproducibility and success of the syntheses.
I. Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached from two distinct perspectives: its isolation as a byproduct from the synthesis of its more common isomer, guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), or through a directed synthesis designed to favor its formation.
Method A: Synthesis via Epoxide Ring-Opening and Isolation as a Byproduct
The most prevalent industrial synthesis of guaifenesin involves the reaction of guaiacol (2-methoxyphenol) with glycidol.[4] This reaction typically proceeds via a base-catalyzed nucleophilic attack of the phenoxide ion on the epoxide ring of glycidol. While the primary product is the 1,2-diol (guaifenesin), the formation of the 1,3-diol isomer, this compound, is a known outcome.
The formation of the 1,3-diol isomer in this process is a consequence of the regioselectivity of the epoxide ring-opening. Under basic or neutral conditions, the nucleophilic attack of the phenoxide ion primarily occurs at the less sterically hindered terminal carbon of the epoxide, leading to the 1,2-diol. However, alternative ring-opening at the central carbon, though less favored, can occur, resulting in the formation of the 1,3-diol. The reaction conditions, including the choice of catalyst and solvent, can influence the ratio of these two isomers. For instance, the use of certain catalysts may alter the regioselectivity of the ring-opening reaction.
Diagram of Method A: Epoxide Ring-Opening Pathway
Caption: Synthesis of guaifenesin and its 1,3-diol isomer via epoxide ring-opening.
Method B: Directed Synthesis via Williamson Ether Synthesis
A more direct and potentially more reproducible method for the synthesis of this compound involves a targeted Williamson ether synthesis. This classical method for forming ethers proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[5][6][7][8][9] To selectively synthesize the 2-isomer, one can react guaiacol with a C3 synthon that directs the ether linkage to the 2-position of the propane-1,3-diol backbone. A suitable starting material for this is 1,3-dichloro-2-propanol.
In this proposed synthesis, guaiacol is first deprotonated with a strong base to form the nucleophilic phenoxide ion. This phenoxide then displaces one of the chloride ions from 1,3-dichloro-2-propanol. The hydroxyl group at the 2-position of the propanol derivative is less reactive under these conditions than the primary chlorides. Subsequent hydrolysis of the remaining chloro groups would yield the desired 1,3-diol. The regioselectivity of this reaction is primarily controlled by the choice of the electrophile (the dichloropropanol derivative), making this a more direct route to the desired isomer compared to the epoxide ring-opening method.
Diagram of Method B: Directed Williamson Ether Synthesis
Caption: Directed synthesis of this compound.
II. Experimental Protocols
The following protocols are provided as a starting point for the synthesis and analysis of this compound. As with any chemical synthesis, all procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for Method A: Synthesis and Isolation from Guaifenesin Synthesis
This protocol is adapted from typical guaifenesin syntheses and focuses on the subsequent isolation of the 1,3-diol isomer.
Materials:
-
Guaiacol
-
Glycidol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guaiacol (1.0 eq) in ethanol.
-
Add a solution of NaOH (1.1 eq) in water and stir the mixture for 15 minutes at room temperature to form the sodium phenoxide.
-
To this solution, add glycidol (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute HCl.
-
Extract the product mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product containing both guaifenesin and its 2-isomer.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the two isomers. The 2-isomer is typically more polar and will elute later.
-
Collect the fractions containing the desired 2-isomer and concentrate under reduced pressure to obtain the pure product.
Protocol for Method B: Directed Synthesis
This proposed protocol is based on the principles of the Williamson ether synthesis.
Materials:
-
Guaiacol
-
1,3-Dichloro-2-propanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq) to the DMF with stirring.
-
Dissolve guaiacol (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 1,3-dichloro-2-propanol (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 8-12 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting intermediate, 2-(2-methoxyphenoxy)-1,3-dichloropropane, can be hydrolyzed to the diol by refluxing with an aqueous base (e.g., sodium carbonate) followed by acidification and extraction.
-
Purify the final product by column chromatography or recrystallization.
III. Assessing Reproducibility: An Analytical Approach
The reproducibility of any synthetic method is critically dependent on a reliable analytical technique to quantify the desired product and any impurities. For the synthesis of this compound, a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating and quantifying it from its 1,2-diol isomer (guaifenesin) and other potential impurities like unreacted guaiacol.[1][2][4]
Diagram of Analytical Workflow
Caption: Workflow for the analytical assessment of the synthesis of this compound.
Validated RP-HPLC Method
A number of validated RP-HPLC methods have been published for the analysis of guaifenesin and its impurities.[1][2][10] A typical method is as follows:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 6.8) and an organic modifier (e.g., a mixture of acetonitrile and methanol).[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm[1]
-
Column Temperature: Ambient or controlled at 25 °C
This method should provide baseline separation of guaiacol, this compound, and guaifenesin, allowing for accurate quantification.
IV. Data Presentation and Comparison
To objectively compare the two synthetic methods, the following parameters should be evaluated:
| Parameter | Method A: Byproduct Isolation | Method B: Directed Synthesis |
| Theoretical Yield | Low (dependent on byproduct formation) | High |
| Ease of Synthesis | Simple initial reaction | More complex, requires anhydrous conditions |
| Purification | Challenging chromatographic separation | Potentially simpler purification |
| Reproducibility | Potentially low due to variable isomer ratio | Potentially high due to controlled regioselectivity |
| Scalability | Difficult to scale for the 2-isomer | More readily scalable |
| Starting Materials | Readily available | 1,3-Dichloro-2-propanol may be less common |
V. Expert Insights and Troubleshooting
Method A:
-
Challenge: The primary challenge is the low and often variable yield of the desired 2-isomer. The ratio of the 1,2- to 1,3-diol can be sensitive to subtle changes in reaction conditions, making reproducibility difficult.
-
Troubleshooting: Careful control of temperature and reaction time is crucial. Screening different bases and solvents may help to optimize the yield of the 2-isomer, although it is unlikely to become the major product. The chromatographic separation can be tedious; using a high-resolution column and a shallow gradient is recommended.
Method B:
-
Challenge: The use of sodium hydride requires careful handling due to its reactivity with moisture. The reaction may also produce some elimination byproducts. The hydrolysis of the dichloropropane intermediate needs to be driven to completion to avoid chlorinated impurities in the final product.
-
Troubleshooting: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. The slow, controlled addition of reagents is important to manage the exothermicity of the reaction. Monitoring the hydrolysis step by HPLC is recommended to ensure complete conversion.
VI. Conclusion
This guide has provided a comprehensive comparison of two distinct approaches for the synthesis of this compound. While Method A, the isolation from guaifenesin synthesis, is opportunistic, it suffers from low and potentially irreproducible yields. Method B, the proposed directed Williamson ether synthesis, offers a more controlled and reproducible route to the target molecule, albeit with more stringent reaction conditions.
The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the required quantity of the compound and the available resources. For the preparation of an analytical standard or for use in biological studies where purity and reproducibility are paramount, the directed synthesis approach is recommended. By providing detailed protocols and a robust analytical framework, this guide aims to empower researchers to reproducibly synthesize this compound for their scientific endeavors.
VII. References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Guaifenesin and Dextromethorphan. Core.ac.uk.
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Development and Validation of RP-HPLC Method for Simultaneous Determination of Guaifenesin Impurities in Multi Drug Combinations. Global Journals.
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Guaifenesin EP Impurity B | 14007-09-1. Biosynth.
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Application Notes and Protocols for the Synthesis and Purification of Guaifenesin. Benchchem.
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Resolution of Racemic Guaifenesin Applying a Coupled Preferential Crystallization-Selective Dissolution Process: Rational Process Development. ACS Publications.
-
Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. Journal of Applied Pharmaceutical Science.
-
Williamson Ether Synthesis. Master Organic Chemistry.
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Williamson ether synthesis. Taylor & Francis.
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Williamson ether synthesis. Wikipedia.
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
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This compound | 14007-09-1. ChemicalBook.
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Guaifenesin EP Impurity B | CAS 14007-09-1. Veeprho.
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This compound 14007-09-1 wiki. Guidechem.
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CAS 14007-09-1: this compound. CymitQuimica.
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This compound (B-Isomer). LGC Standards.
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Williamson Ether Synthesis. Chemistry Steps.
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Williamson Ether Synthesis. Cambridge University Press.
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Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. Taylor & Francis Online.
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A Comparative Benchmarking Guide to the Central Muscle Relaxant Activity of 2-(2-Methoxyphenoxy)propane-1,3-diol
Introduction: Re-evaluating a Prototypical Muscle Relaxant
2-(2-Methoxyphenoxy)propane-1,3-diol, known pharmacologically as Mephenesin, represents one of the foundational centrally acting skeletal muscle relaxants.[1] Historically, it was utilized to alleviate painful muscle spasms and spasticity associated with musculoskeletal and neurological conditions.[2][3][4] While its clinical use has been largely superseded by newer agents with more favorable pharmacokinetic profiles, Mephenesin remains a critical reference compound for understanding the pharmacology of central muscle relaxation. Its relatively simple structure and well-documented, albeit complex, mechanism of action make it an ideal candidate for benchmarking new chemical entities.
This guide provides a comprehensive framework for researchers and drug development professionals to objectively compare the activity of Mephenesin against a panel of established drugs. We will delve into the mechanistic underpinnings, present detailed protocols for comparative in vitro and in vivo evaluation, and offer a logical structure for data interpretation. The objective is to provide a self-validating system for assessing the potency, efficacy, and potential therapeutic window of novel muscle relaxant candidates.
Pillar 1: Comparative Mechanisms of Action
A robust benchmarking study begins with a clear understanding of the molecular targets. Mephenesin's primary action is the depression of the central nervous system (CNS), where it preferentially inhibits polysynaptic reflexes within the spinal cord and brainstem.[3][5] This leads to a reduction in neuronal excitability and subsequent muscle relaxation. While its exact molecular interactions are not fully elucidated, evidence points to a multi-target mechanism:
-
Potentiation of GABAergic Transmission: Mephenesin is believed to enhance the activity of GABA, the primary inhibitory neurotransmitter in the CNS.[5] This action is similar to, but distinct from, benzodiazepines.
-
Modulation of Excitatory Neurotransmission: The compound may reduce the release of excitatory neurotransmitters like glutamate.[5] Some studies also suggest it may act as an antagonist at NMDA receptors.[1][6]
-
Blockade of Ion Channels: It has been observed to block inward sodium and calcium currents in neurons, which would contribute to reduced neuronal firing.[7]
To place these activities in context, we will compare Mephenesin to four standard-of-care muscle relaxants, each with a distinct and well-characterized mechanism of action.
Comparator Drug Panel
| Drug | Primary Mechanism of Action | Molecular Target(s) |
| Mephenesin | CNS Depressant; Polysynaptic Reflex Inhibition | Putative: GABA-A Receptor Modulation, NMDA Receptor Antagonism, Na+/Ca2+ Channel Blockade[1][5][6][7] |
| Baclofen | Selective GABA-B Receptor Agonist | Agonist at GABA-B receptors, leading to hyperpolarization and reduced calcium influx.[8][9][10][11] |
| Tizanidine | Central Alpha-2 Adrenergic Agonist | Agonist at α2-adrenergic receptors, inhibiting the release of excitatory amino acids in the spinal cord.[12][13][14] |
| Carisoprodol | Central CNS Depressant | Precise mechanism is unclear, but it interrupts neuronal communication in the spinal cord and reticular formation. It is metabolized to meprobamate, which has sedative properties via GABA-A receptor modulation.[15][16][17][18] |
| Cyclobenzaprine | Central CNS Depressant | Structurally related to tricyclic antidepressants; acts primarily at the brain stem to reduce tonic somatic motor activity.[19][20] It has complex pharmacology, including 5-HT2 receptor antagonism.[21] |
This diverse panel allows for a comprehensive assessment, distinguishing whether a new compound acts via a known pathway or possesses a novel mechanism.
Signaling Pathway Visualization
The following diagram illustrates the distinct points of intervention for Mephenesin and the selected comparator drugs within the central nervous system.
Caption: Comparative mechanisms of central muscle relaxants.
Pillar 2: A Framework for In Vivo Benchmarking
The ultimate measure of a muscle relaxant's activity is its functional effect in a whole-organism system. The following protocols are designed to quantify motor coordination, muscle strength, and overall depressant effects, providing a comprehensive phenotypic profile.
Experimental Workflow: Logic and Causality
The experimental design must be self-validating. This is achieved by including a vehicle control to establish a baseline and a well-characterized positive control (e.g., Diazepam or Baclofen) to confirm assay sensitivity. The test compound, Mephenesin, and any other comparators are then evaluated against these benchmarks. A dose-response relationship should be established for each compound to determine its effective dose (ED50).
Caption: Workflow for in vivo comparative efficacy studies.
Protocol 1: Rotarod Test for Motor Coordination
This assay is the gold standard for assessing motor impairment and the sedative effects of centrally acting drugs. The principle relies on the animal's ability to maintain balance on a rotating rod; a drug-induced deficit in coordination or sedation will decrease the time the animal can remain on the rod.
Causality: An accelerating rod is superior to a fixed-speed one because it challenges the animal's ability to adapt its motor control over time, providing a more sensitive measure of impairment.
Methodology:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.[22]
-
Training (Optional but Recommended): On the day prior to testing, train each mouse on the rotarod at a constant low speed (e.g., 4 RPM) for 60 seconds. Repeat for 2-3 trials to ensure a stable baseline performance.[22]
-
Apparatus: Use a commercially available rotarod apparatus for mice (e.g., Ugo Basile, Med Associates).
-
Dosing: Administer the vehicle, positive control, Mephenesin, or comparator drug via the chosen route (e.g., intraperitoneal injection).
-
Testing: At the predetermined time of peak drug effect (e.g., 30 minutes post-injection), place the mouse on the rotarod.
-
Protocol:
-
Begin the trial with the rod accelerating from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a 300-second period.[22][23]
-
Record the latency (in seconds) for the animal to fall off the rod. A fall is registered when the animal trips the infrared beam at the base of the lane.
-
If an animal clings to the rod and completes a full passive rotation, this should also be counted as a fall, and the time recorded.[23]
-
A maximum trial duration (e.g., 300 seconds) is set as the cutoff.
-
-
Replicates: Perform three trials for each animal with a 10-15 minute inter-trial interval.[22][23] The average latency to fall across the three trials is used for analysis.
Protocol 2: Grip Strength Test
This test directly measures neuromuscular function by quantifying the peak force an animal can exert with its forelimbs or all four limbs.[24] It is particularly useful for differentiating pure muscle weakness from sedation-induced motor incoordination.
Causality: By measuring the maximal isometric force, this assay provides a clear and quantifiable metric of muscle function that is less confounded by balance and coordination compared to the rotarod test.
Methodology:
-
Apparatus: Use a grip strength meter equipped with a mesh grid or bar connected to a force gauge.
-
Procedure:
-
Hold the mouse by the base of its tail.
-
Lower the animal towards the grid, allowing it to grasp the bar with its forepaws.[25][26]
-
Gently and steadily pull the mouse backwards horizontally, away from the meter, until its grip is broken.[26] The pull must be consistent and not jerky.
-
The force gauge will automatically record the peak force (in grams-force or Newtons) exerted before the animal released the grid.[25]
-
-
Replicates: Perform 3-5 consecutive measurements for each animal, allowing a brief rest period between pulls. The average or median of these trials is used as the final data point for that animal.[24]
-
Data Normalization: It is best practice to normalize the grip strength to the animal's body weight to account for size differences.
Pillar 3: Data Presentation and Interpretation
Objective comparison requires clear, quantitative data summarization. The results from the described in vivo protocols should be tabulated to facilitate direct comparison of potency and efficacy.
Comparative In Vivo Activity Profile
| Compound | Dose (mg/kg, i.p.) | Rotarod Performance (Latency to Fall, sec) | Grip Strength (grams-force) |
| Vehicle | N/A | 285 ± 15 | 110 ± 8 |
| Diazepam | 2.0 | 95 ± 12 *** | 98 ± 7 * |
| Mephenesin | 50 | 210 ± 20 ** | 95 ± 9 * |
| 100 | 130 ± 18 *** | 82 ± 10 ** | |
| 200 | 65 ± 10 *** | 65 ± 8 *** | |
| Baclofen | 5.0 | 150 ± 16 *** | 75 ± 11 *** |
| Tizanidine | 2.0 | 180 ± 22 *** | 88 ± 9 ** |
| Carisoprodol | 100 | 115 ± 15 *** | 90 ± 10 ** |
| Cyclobenzaprine | 5.0 | 145 ± 19 *** | 92 ± 8 * |
*Data are presented as Mean ± SEM. Statistical significance vs. Vehicle group: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA with Dunnett's post-hoc test). Data are hypothetical for illustrative purposes.
Interpretation:
-
Potency: By generating dose-response curves from data like these, one can calculate the ED50 for each compound in each assay. The compound with the lowest ED50 is the most potent.
-
Efficacy: The maximal effect achieved by each drug indicates its efficacy. For example, a drug that can reduce latency to fall to near zero is highly efficacious in impairing motor coordination.
-
Therapeutic Index: A key goal is to identify compounds that produce muscle relaxation (a decrease in grip strength in relevant disease models) at doses lower than those causing significant motor impairment (a decrease in rotarod performance). By comparing the ED50 for the desired effect versus the ED50 for the undesired side effect (sedation/incoordination), a therapeutic window can be estimated. In this hypothetical table, Baclofen shows a strong effect on both assays at the tested dose, while Diazepam's effect is more pronounced on the Rotarod, suggesting a greater impact on coordination than pure strength. Mephenesin demonstrates a clear dose-dependent effect on both measures.
Conclusion
Benchmarking the activity of this compound against a mechanistically diverse panel of known drugs provides a robust framework for preclinical muscle relaxant discovery. By employing standardized, validated in vivo protocols such as the rotarod and grip strength tests, researchers can generate objective, comparative data on potency, efficacy, and side-effect profiles. This logical, evidence-based approach, grounded in a strong understanding of comparative pharmacology, is essential for identifying and advancing new therapeutic agents with improved clinical potential.
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Maze Engineers. (2023). Grip Strength Tests in Rodents. [Link]
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Fasipe, O. J. (2022). Announcing the Novel Class of GABA–A Receptor Selective Positive Allosteric Modulator Antidepressants. Taylor & Francis Online. [Link]
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BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]
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Duicu, O. M., et al. (2008). EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS. Romanian Journal of Biophysics. [Link]
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Independent Verification of the Pharmacological Effects of 2-(2-Methoxyphenoxy)propane-1,3-diol: A Comparative Guide
This guide provides an in-depth, independent verification of the pharmacological effects of 2-(2-Methoxyphenoxy)propane-1,3-diol, commonly known as Mephenesin. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive comparison with alternative centrally acting muscle relaxants, supported by experimental data and detailed protocols. Our objective is to furnish a robust scientific resource that facilitates informed decisions in research and development.
Introduction: The Profile of a Prototypical Muscle Relaxant
Mephenesin, a synthetic cresol glyceryl ether, was one of the first centrally acting muscle relaxants to be introduced in clinical practice.[1] Its discovery and subsequent clinical use paved the way for the development of a class of drugs aimed at alleviating skeletal muscle hypertonia. Structurally, it is a propanediol derivative, a class that includes its well-known analog, methocarbamol.[1][2] While its use has been largely superseded by newer agents with more favorable pharmacokinetic profiles, a thorough understanding of Mephenesin's pharmacological effects remains crucial for the continued development of safer and more effective muscle relaxants.
Primary Pharmacological Effect: Central Muscle Relaxation
Mephenesin's primary therapeutic effect is the reduction of skeletal muscle tone and involuntary spasms. This is achieved not by direct action on the muscle fibers or the neuromuscular junction, but through its depressant effects on the central nervous system (CNS).[3]
Mechanism of Action
The precise molecular mechanism of Mephenesin is not fully elucidated, but extensive research points to its action on polysynaptic pathways within the spinal cord and brainstem.[3] It selectively inhibits these complex neural circuits, which are crucial for maintaining muscle tone, while having a minimal effect on monosynaptic reflexes such as the stretch reflex.[4] This selective depression of polysynaptic reflexes is a hallmark of centrally acting muscle relaxants.
At a cellular level, Mephenesin has been observed to block both inward sodium and calcium currents in neurons.[5] This action reduces neuronal excitability and the propagation of action potentials, thereby diminishing the signals that lead to muscle contraction. Furthermore, some evidence suggests that Mephenesin may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1]
Comparative Analysis with Alternative Muscle Relaxants
A critical aspect of verifying the pharmacological effects of Mephenesin is to compare its performance against other centrally acting muscle relaxants. The following table summarizes key comparative data, drawing from preclinical and clinical studies. It is important to note that direct head-to-head clinical trials are often limited, and much of the comparative preclinical data comes from animal models.[6]
| Compound | Primary Mechanism of Action | Relative Potency (Preclinical, Mice) | Key Side Effects | Clinical Notes |
| Mephenesin | CNS depressant, polysynaptic reflex inhibitor | - | Drowsiness, dizziness, nausea, potential for abuse.[3][7] | Short duration of action, largely replaced by newer agents.[1] |
| Methocarbamol | CNS depressant (structural analog of Mephenesin) | Similar to Mephenesin | Drowsiness, dizziness, lightheadedness.[8] | Considered to have a favorable side-effect profile.[9] |
| Baclofen | GABA-B receptor agonist | More potent than Mephenesin in some tests | Drowsiness, weakness, dizziness.[10] | Primarily used for spasticity associated with multiple sclerosis or spinal cord injury. |
| Diazepam | GABA-A receptor positive allosteric modulator | More potent than Mephenesin | Sedation, dependence, withdrawal symptoms.[10] | Effective but carries a significant risk of dependence.[8] |
| Tizanidine | Alpha-2 adrenergic agonist | - | Drowsiness, dry mouth, dizziness. | Effective for both muscle spasms and spasticity. |
| Chlormezanone | CNS depressant | Less potent than Mephenesin | Drowsiness, dizziness.[10] | Withdrawn from many markets due to rare but serious skin reactions. |
Relative potency is based on a comparative study in mice, where a lower ED50 in motor function tests indicates higher potency.[10]
Experimental Protocols for Pharmacological Verification
To independently verify the muscle relaxant effects of Mephenesin and its alternatives, a combination of in vivo and in vitro assays is recommended. These protocols are designed to provide a robust and reproducible assessment of a compound's pharmacological activity.
In Vivo Assessment of Muscle Relaxation
1. Rotarod Test
The rotarod test is a widely used behavioral assay to assess motor coordination and the sedative effects of drugs in rodents.[11] A decrease in the time an animal can stay on a rotating rod indicates impaired motor function.
Protocol:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Training: Train the mice on the rotarod at a constant speed (e.g., 10 rpm) for three consecutive days. Each training session consists of three trials with a 15-minute inter-trial interval. A trial ends when the mouse falls off the rod or after a predetermined cut-off time (e.g., 300 seconds).
-
Drug Administration: On the test day, administer Mephenesin or a comparator drug (e.g., diazepam) intraperitoneally (i.p.) at various doses. A vehicle control group should be included.
-
Testing: 30 minutes post-injection, place the mice on the rotarod, which is set to accelerate from 4 to 40 rpm over 5 minutes.
-
Data Analysis: Record the latency to fall for each mouse. Calculate the mean latency to fall for each treatment group and determine the ED50 (the dose at which 50% of the animals fall from the rod within the test period).
In Vitro Assessment of Neuronal Excitability
2. Dorsal Root Ganglion (DRG) Neuron Electrophysiology
This in vitro assay directly measures the effect of a compound on the electrical activity of sensory neurons, providing insights into its mechanism of action at the cellular level.[12]
Protocol:
-
Cell Culture: Culture primary DRG neurons isolated from neonatal rats on microelectrode array (MEA) plates.
-
Baseline Recording: After 7-10 days in culture, record the spontaneous electrical activity of the neurons to establish a baseline.
-
Compound Application: Apply Mephenesin or a comparator drug at various concentrations to the neuronal cultures.
-
Post-Dose Recording: Record the neuronal activity for a set period following compound application.
-
Data Analysis: Analyze the MEA data to determine changes in firing rate, burst frequency, and other electrophysiological parameters. Calculate the IC50 (the concentration at which 50% of the neuronal activity is inhibited).
Off-Target Effects and Side-Effect Profile
While the primary therapeutic action of Mephenesin is muscle relaxation, its effects are not entirely specific. The most commonly reported side effects are extensions of its CNS depressant activity and include drowsiness, dizziness, and nausea.[3][7] These are common to most centrally acting muscle relaxants.
Of greater concern is the potential for abuse and dependence, which has been reported with Mephenesin.[7] This is likely due to its sedative and anxiolytic properties. Furthermore, Mephenesin has a low therapeutic index, meaning the dose required for a therapeutic effect is close to the dose that can cause significant toxicity, including respiratory depression, especially when combined with other CNS depressants like alcohol.[1]
Conclusion
Independent verification confirms that this compound (Mephenesin) is a centrally acting muscle relaxant that primarily acts by depressing polysynaptic reflexes in the central nervous system. While effective, its clinical utility is hampered by a short duration of action and a side-effect profile that includes sedation and a potential for abuse. Comparative analysis with other muscle relaxants reveals that while it is more potent than some older drugs like chlormezanone, it is less potent than benzodiazepines such as diazepam.[10] Newer agents, including its structural analog methocarbamol, are generally preferred due to improved pharmacokinetic and side-effect profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of muscle relaxant compounds, contributing to the development of safer and more effective therapies for musculoskeletal conditions.
References
- Crankshaw DP, et al. Mephenesin, methocarbamol, chlordiazepoxide and diazepam: actions on spinal reflexes and ventral root potentials. Br J Pharmacol. 1970 Jan;38(1):148-56.
- Mephenesin: abuse and dependence. Prescrire Int. 2013 May;22(138):127-8.
- Wright EB. Effect of mephenesin and other depressants on spinal cord transmission in frog and cat. Am J Physiol. 1954 Nov;179(2):390-401.
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What is Mephenesin used for? - Patsnap Synapse. (2024-06-15). Available at: [Link]
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Mephenesin - Wikipedia. Available at: [Link]
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Treating Depression with the Mephenesin Analog Skeletal Muscle Relaxant Methocarbamol. Scirp.org. (2016-11-22). Available at: [Link]
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Mephenesin | C10H14O3 | CID 4059 - PubChem. National Institutes of Health. Available at: [Link]
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Effects of Some Centrally Acting Muscle Relaxants on Spinal Root Potentials: A Comparative Study. PubMed. Available at: [Link]
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Comparative Study in Mice of Tetrazepam and Other Centrally Active Skeletal Muscle Relaxants. PubMed. Available at: [Link]
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Some studies on peripheral actions of mephenesin, methocarbamol and diazepam. PubMed. Available at: [Link]
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Mephenesin: Uses, Dosage, Side Effects and More. MIMS Hong Kong. Available at: [Link]
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The Safety and Efficacy of Methocarbamol as a Muscle Relaxant with Analgesic Action: Analysis of Current Data. ResearchGate. Available at: [Link]
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Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests. PubMed. Available at: [Link]
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A Review of Skeletal Muscle Relaxants For Pain Management. MedCentral. Available at: [Link]
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Mephenesin: Uses, Dosage, Side Effects, and Interactions. Drug Today Medical Times. Available at: [Link]
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Mephenesin (International database). Drugs.com. Available at: [Link]
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Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review. PubMed. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(2-Methoxyphenoxy)propane-1,3-diol
This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 2-(2-Methoxyphenoxy)propane-1,3-diol (CAS No. 14007-09-1), also known as a Guaifenesin-related compound.[1][2][3] As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is designed to provide clear, actionable intelligence to ensure that this compound is disposed of in a manner that is safe, compliant, and environmentally responsible.
The procedures outlined herein are grounded in established safety protocols and regulatory frameworks. However, it is imperative to remember that the waste generator holds the ultimate responsibility for proper waste characterization and disposal in accordance with local, state, and federal regulations.[4]
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties and hazards of a chemical is the foundational step in managing its waste stream. This compound is a solid substance with known GHS classifications that mandate careful handling.[5][6]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source(s) |
| CAS Number | 14007-09-1 | [1][7][8] |
| Molecular Formula | C₁₀H₁₄O₄ | [2][7][9] |
| Molecular Weight | 198.22 g/mol | [2][5][10] |
| Physical State | Solid | [5][9] |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [6] |
| Known Associations | Impurity of Guaifenesin | [1][2][11] |
The primary hazards—acute oral toxicity and serious eye irritation—dictate that this compound should not be treated as benign laboratory waste.[6] Furthermore, the presence of a methoxyphenoxy group (an ether linkage) warrants consideration of potential, albeit likely low, peroxide formation over long-term storage, a known hazard for many ethers.[12][13] This possibility underscores the importance of dating containers upon receipt and avoiding prolonged storage.
Regulatory Imperative: The Generator's Responsibility
Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), the entity generating chemical waste must determine if that waste is hazardous.[14][15] This process, known as "waste characterization," is the most critical step.
A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[14] While this compound is not explicitly listed, its GHS classification as "Harmful if swallowed" (H302) strongly suggests it could fail a toxicity characteristic test.[6]
Therefore, the most prudent and compliant approach is to manage this compound as a hazardous waste unless a formal and documented hazard determination has been conducted by your institution's Environmental Health and Safety (EHS) department to prove otherwise.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for determining the correct disposal stream for waste containing this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol assumes the conservative approach of treating the waste as hazardous.
A. Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn.
-
Eye/Face Protection: Wear safety goggles with side-shields or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[16]
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).[17]
-
Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area. If dust is generated, use a full-face respirator.[16]
B. Waste Collection and Segregation
-
Prevent Unnecessary Exposure: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[17]
-
Avoid Drain or Trash Disposal: Never dispose of this chemical down the drain or in the regular trash.[18][19] Its oral toxicity and potential environmental impact prohibit such methods.
-
Segregate Waste Streams: Collect waste this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels) separately from other waste streams. Do not mix with incompatible wastes.[18]
-
Use a Designated Waste Container:
-
Collect solid waste in a sturdy, sealable container that is compatible with the chemical. A wide-mouth plastic or glass jar with a screw-top lid is suitable.[18]
-
If disposing of solutions, use a designated solvent waste container, ensuring it is compatible. Do not mix with other solvent wastes unless approved by your EHS department.[20]
-
C. Container Labeling
Proper labeling is a critical safety and compliance requirement.
-
Attach a Hazardous Waste Label: Immediately affix a completed hazardous waste tag or label to the container.[18]
-
Provide Complete Information: The label must include:
-
The full chemical name: "this compound" and "Guaifenesin Related Compound A". Avoid abbreviations.
-
The approximate quantity or concentration of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
D. Storage and Final Disposal
-
Store Safely: Keep the sealed waste container in a designated satellite accumulation area within your laboratory. Ensure it is stored away from incompatible materials.[5]
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and final disposal.[4] Do not attempt to transport the waste off-site yourself.
Emergency Procedures: Spill and Exposure
Accidents require immediate and correct action.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[5][17]
-
In Case of Skin Contact: Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[5][17]
-
In Case of Ingestion: Call a poison control center or doctor immediately for treatment advice.[7]
-
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[17]
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
-
By adhering to this structured and cautious protocol, you ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental protection.
References
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CAS No.14007-09-1, this compound Suppliers . LookChem. [Link]
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Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
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Hazardous Waste Disposal Guide . Dartmouth College. [Link]
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Hazardous Waste Disposal . WAAC Newsletter. (1984-05). [Link]
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MATERIAL SAFETY DATA SHEET NAME OF PRODUCT: Guaifenesin . theglobalquality.com. [Link]
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Non Hazardous Waste . Illinois Environmental Protection Agency. [Link]
-
Hazardous Materials, Solid Waste, and Pollution Prevention . Federal Aviation Administration. (2020-02). [Link]
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Non-Hazardous Waste Disposal . U.S. Waste Industries Inc. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
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Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]
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(2S)-3-(2-methoxyphenoxy)propane-1,2-diol . PubChem. [Link]
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Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]
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Chemical waste | Hazardous Waste Management . McGill University. [Link]
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guaifenesin beta-isomer . PubChem. [Link]
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2‐Methoxypropanol‐1 . The MAK Collection for Occupational Health and Safety. (2025-08-08). [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
